Luteolin 3'-glucoside
Description
Properties
CAS No. |
5154-41-6 |
|---|---|
Molecular Formula |
C21H20O11 |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-14-3-8(1-2-10(14)24)13-6-12(26)17-11(25)4-9(23)5-15(17)30-13/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 |
InChI Key |
VNTMXJLNIJFLIF-QNDFHXLGSA-N |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Natural Sources of Luteolin 3'-O-Glucoside: A Technical Guide for Isolation and Application
Topic: Natural Sources and Isolation of Luteolin 3'-O-Glucoside (Dracocephaloside) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Luteolin 3'-O-glucoside (CAS: 5154-41-6), often referred to as Dracocephaloside , is a rare flavone glycoside distinct from the ubiquitous Luteolin 7-O-glucoside (Cynaroside). While the 7-O-isomer is abundant in celery and artichoke, the 3'-O-isomer possesses unique pharmacokinetics due to the glycosylation on the B-ring, influencing its metabolic stability and interaction with kinase domains.
This guide provides a rigorous analysis of the natural reservoirs of Luteolin 3'-O-glucoside, focusing on the genus Dracocephalum as the primary industrial source. It details validated extraction protocols, biosynthetic pathways, and analytical differentiation strategies required for high-purity isolation in drug discovery workflows.
Chemical Identity & Structural Nuances
To ensure scientific integrity, one must distinguish Luteolin 3'-O-glucoside from its structural isomers. Luteolin is a flavone, lacking a hydroxyl group at the C3 position (characteristic of flavonols like Quercetin).[1] Therefore, references to "Luteolin 3-glucoside" in literature are often erroneous or refer to C-glycosides.
-
Aglycone: Luteolin (3',4',5,7-tetrahydroxyflavone)[2][3][4][5]
-
Target Molecule: Luteolin 3'-O-β-D-glucopyranoside
-
Key Structural Feature: The glucose moiety is attached to the 3'-hydroxyl group on the B-ring , rather than the 7-hydroxyl on the A-ring.
| Feature | Luteolin 7-O-glucoside (Cynaroside) | Luteolin 3'-O-glucoside (Dracocephaloside) |
| Substitution Site | A-Ring (C7) | B-Ring (C3') |
| Polarity | High | Moderate-High |
| Abundance | Ubiquitous (Celery, Artichoke) | Rare / Genus-Specific |
| Primary Source | Cynara scolymus | Dracocephalum spp., Reseda luteola |
Botanical Sources and Distribution[3][6][7][8]
Primary Source: The Genus Dracocephalum (Lamiaceae)
The most authoritative source for high-yield isolation is the genus Dracocephalum (Dragonhead). Chemotaxonomic profiling identifies this genus as a "super-producer" of B-ring substituted flavones.
-
Dracocephalum lindbergii: Recent phytochemical studies (2024-2025) identify flavonoid-rich fractions of this plant as containing significant quantities of Luteolin 3'-O-glucoside, co-occurring with Apigenin glycosides.
-
Dracocephalum kotschyi: Studies indicate that salinity stress (NaCl) can upregulate the biosynthesis of luteolin glycosides in this species, making it a candidate for controlled environment agriculture (CEA) to maximize yield.
-
Dracocephalum moldavica: A traditional medicinal plant where this glycoside acts as a marker compound.
Secondary Sources
-
Reseda luteola (Weld): Historically used as a dye.[6][7] While Luteolin-7-O-glucoside is the dominant flavonoid, the 3'-glucoside and 3',7-diglucoside are consistently present in the aerial parts.
-
Paeonia clusii (Paeoniaceae): Methanolic extracts of seeds have yielded Luteolin 3'-O-glucoside (approx.[8][9] 0.33–0.69 mg/g dry weight).[8][9]
-
Phlomis spp.: Identified in specific species within the Lamiaceae family, often requiring advanced separation from the 7-O-rutinoside.
Biosynthesis and Biotransformation
Understanding the enzymatic origin is critical for synthetic biology applications. The specific regioselectivity is governed by UDP-dependent glycosyltransferases (UGTs).
Enzymatic Pathway
In plants, the enzyme flavonoid 3'-O-glucosyltransferase catalyzes the transfer of glucose from UDP-glucose to the 3'-OH position. This is distinct from the 7-O-glucosyltransferase (Ubiquitous).
Microbial Biotransformation (Biotech Source)
For scalable drug development, extraction from wild plants may be inconsistent. Biotransformation offers a controlled alternative.
-
Strain: Bacillus cereus A46.[5]
-
Mechanism: Regioselective glycosylation in hydrophilic organic solvents (e.g., 20% DMSO).[5]
-
Yield: High conversion rates (>90%) have been achieved, producing a mixture where 3'-O-glucoside is a major product alongside the 7-O-isomer.[5][11]
Figure 1: Divergent biosynthetic pathways for Luteolin glycosides. The 3'-O-glucoside pathway requires specific regioselective enzymes found in Dracocephalum or engineered bacterial strains.
Extraction and Isolation Protocol
Objective: Isolate high-purity Luteolin 3'-O-glucoside from Dracocephalum aerial parts. Challenge: Separation from the structurally similar Luteolin 7-O-glucoside.
Protocol Workflow
-
Pre-treatment: Air-dry aerial parts of D. lindbergii or D. moldavica and pulverize to a fine powder (40 mesh).
-
Extraction:
-
Solvent: 70-80% Ethanol or Methanol (aq).
-
Method: Ultrasound-Assisted Extraction (UAE) or Maceration (24h).
-
Ratio: 1:20 (w/v).
-
-
Fractionation (Critical Step):
-
Concentrate crude extract under reduced pressure.
-
Suspend in water and partition sequentially with n-Hexane (remove lipids), Chloroform (remove pigments), and Ethyl Acetate.
-
Target Fraction: The Ethyl Acetate or n-Butanol fraction typically contains the flavonoid glycosides.
-
-
Purification (Chromatography):
-
Stationary Phase: Polyamide Column (ideal for separating glycosides based on hydrogen bonding).
-
Elution: Water -> Ethanol gradient. Luteolin 3'-glucoside typically elutes after the 7-glucoside due to differences in B-ring polarity.
-
Polishing: Sephadex LH-20 (Methanol elution) for final cleanup.
-
Analytical Validation (HPLC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[10]
-
Differentiation:
-
Retention Time: 3'-O-glucoside generally elutes after 7-O-glucoside on C18 columns due to the exposed 7-OH group interacting less with the stationary phase than the 3'-OH.
-
UV Spectrum: Band I (B-ring absorbance) will show a hypsochromic shift (blue shift) compared to the aglycone, confirming B-ring substitution.
-
Figure 2: Optimized extraction workflow for isolating Luteolin 3'-O-glucoside from plant biomass.
Pharmacological Relevance in Drug Development
Researchers target Luteolin 3'-O-glucoside for its specific bioactivity profile, which differs from the aglycone.
-
Hypertension: Fractions rich in Luteolin 3'-O-glucoside from D. lindbergii have demonstrated significant vasorelaxant effects (reducing systolic pressure by up to 42% in rat models), outperforming standard calcium channel blockers in specific assays.
-
Solubility & Bioavailability: The glucosylation at the 3' position significantly enhances water solubility compared to Luteolin, potentially improving oral bioavailability while retaining the antioxidant capacity of the 7-OH group.
-
Metabolic Stability: Blocking the 3'-OH group protects the molecule from rapid Phase II metabolism (glucuronidation/sulfation) at that specific site, potentially extending its half-life.
References
-
Pezeshki, Z., et al. (2025). Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment.[12][13] International Journal of Preventive Medicine.[12][14] Link
-
Chinou, I. & Harvala, C. (1997). Luteolin glycosides from Paeonia clusii seeds. Phytochemistry.[1][4][5][15][8][11][12][13][14]
-
Wu, X., et al. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. RSC Advances. Link
-
Cristea, D., et al. (2003). Identification and quantitative HPLC analysis of the main flavonoids present in weld (Reseda luteola L.). Dyes and Pigments. Link
-
BenchChem. Quantitative Analysis of Luteolin-4'-O-glucoside / 3'-O-glucoside using HPLC-MS/MS. Application Note. Link
Sources
- 1. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Novel extraction techniques and pharmaceutical activities of luteolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 6. journals.uc.edu [journals.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective synthesis of plant (iso)flavone glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Engineering the Luteolin 3'-Glucoside Biosynthesis Pathway: Mechanistic Insights and Bioproduction Protocols
Executive Summary
Luteolin is a ubiquitous plant flavonoid renowned for its potent chemopreventive, anti-inflammatory, and antioxidant properties. However, in its aglycone form, luteolin exhibits poor aqueous solubility and rapid mammalian clearance, severely limiting its clinical efficacy. Plants have evolved a sophisticated enzymatic solution to this problem: regioselective glycosylation. By appending a sugar moiety specifically to the 3'-hydroxyl group of the B-ring, plants synthesize luteolin 3'-O-glucoside —a highly stable, soluble, and bioavailable metabolite.
This whitepaper provides an in-depth technical analysis of the luteolin 3'-glucoside biosynthesis pathway. Designed for researchers and drug development professionals, it deconstructs the core phenylpropanoid-to-flavone metabolic flux, details the mechanistic action of specialized UDP-glycosyltransferases (UGTs), and establishes self-validating experimental protocols for the heterologous production and quantification of this high-value compound.
The Molecular Architecture of Luteolin Biosynthesis
The de novo biosynthesis of luteolin is a multi-enzyme cascade that branches from the central phenylpropanoid pathway, a highly conserved metabolic route in higher plants (1[1]).
-
Phenylpropanoid Activation: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. This intermediate is subsequently hydroxylated by cinnamate 4-hydroxylase (C4H) and ligated to Coenzyme A by 4-coumarate:CoA ligase (4CL) to generate the activated thioester, p-coumaroyl-CoA (2[2]).
-
Flavanone Scaffold Assembly: Chalcone synthase (CHS), a specialized type III polyketide synthase, catalyzes the iterative condensation of one p-coumaroyl-CoA molecule with three malonyl-CoA molecules to form naringenin chalcone. Chalcone isomerase (CHI) then drives the stereospecific ring closure, yielding the central flavanone intermediate, naringenin (1[1]).
-
Flavone Divergence (The Luteolin Branch): The oxidation of naringenin to luteolin occurs via two parallel enzymatic routes, depending on the specific plant species' metabolic flux:
-
Route A: Naringenin is first hydroxylated at the 3' position by flavonoid 3'-hydroxylase (F3'H) to form eriodictyol. Eriodictyol is then desaturated between C2 and C3 by flavone synthase (FNS) to yield luteolin (1[1]).
-
Route B: Naringenin is directly desaturated by FNS to form apigenin, which subsequently acts as the substrate for F3'H to generate luteolin (3[3]).
-
Luteolin 3'-O-glucoside biosynthesis pathway from L-phenylalanine in plants.
Regioselective 3'-O-Glycosylation: The UGT Mechanism
While 7-O-glycosylation is highly common among flavonoids, 3'-O-glycosylation requires strict spatial orientation of the B-ring within the enzyme's active pocket. This terminal step is catalyzed by specialized Family 1 UDP-glycosyltransferases (UGTs).
Recent transcriptomic discoveries in Carthamus tinctorius (safflower) have identified UGT95A2 , an enzyme exhibiting profound regioselectivity for the ortho-hydroxyl groups on the B-ring of flavonoids (4[4]). Mechanistically, specific amino acid residues (such as E328) act as catalytic bases to deprotonate the 3'-hydroxyl group of luteolin, facilitating a nucleophilic attack on the C1 position of the UDP-glucose donor (4[4]).
To accurately track and validate this biotransformation in vitro, specific analytical metrics must be established. Table 1 summarizes the quantitative parameters used to validate UGT95A2 activity against various flavonoid substrates.
Table 1: Representative Analytical Metrics for UGT95A2-Mediated Glycosylation Validation
| Parameter | Luteolin (3'-O-glycosylation) | Quercetin (3'-O-glycosylation) | Apigenin (7-O-glycosylation) |
| Substrate Conversion Yield | >85% | 72% | <10% (Non-preferred) |
| Optimal Assay pH | 7.5 - 7.8 | 7.5 - 7.8 | N/A |
| Precursor Ion (ESI- mode) | m/z 447 [M-H]⁻ | m/z 463 [M-H]⁻ | m/z 431[M-H]⁻ |
| Primary MS/MS Fragment | m/z 285 (-162 Da) | m/z 301 (-162 Da) | m/z 269 (-162 Da) |
Self-Validating Experimental Methodologies
Engineering and characterizing this pathway requires strict adherence to self-validating protocols. As an application scientist, it is critical to implement internal checkpoints that distinguish true enzymatic glycosylation from background artifacts or spontaneous degradation.
Self-validating experimental workflow for UGT enzyme characterization.
Protocol 1: Heterologous Expression and Isolation of UGT95A2
Causality: Recombinant expression of plant UGTs in E. coli frequently results in misfolded inclusion bodies. We deliberately lower the induction temperature to kinetically slow translation, allowing chaperone proteins adequate time to fold the complex UGT structure.
-
Transformation: Transform E. coli BL21(DE3) cells with a pET28a expression vector containing the UGT95A2 gene (N-terminal His₆-tag). Grow in LB medium (50 µg/mL kanamycin) at 37°C until OD₆₀₀ reaches 0.6.
-
Cold Induction: Add 0.5 mM IPTG. Crucial Step: Immediately shift the incubator temperature to 16°C and culture for 18 hours.
-
Purification: Harvest and lyse cells via sonication in binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Purify the soluble fraction using Ni-NTA affinity chromatography. Elute with 250 mM imidazole.
-
Validation Checkpoint: Run the eluate on a 10% SDS-PAGE gel. A distinct band at ~50 kDa confirms successful soluble expression. Dialyze the protein immediately against 50 mM Tris-HCl (pH 7.5) to remove imidazole, which acts as a competitive inhibitor in downstream assays.
Protocol 2: In Vitro 3'-O-Glycosylation Assay
Causality: The assay must mimic the physiological pH of the plant cytosol and provide a molar excess of the UDP-glucose donor to drive the reaction kinetics forward (5[5]).
-
Reaction Mixture: In a 100 µL total volume, combine 50 mM Tris-HCl (pH 7.5), 2 mM UDP-glucose, 100 µM luteolin (dissolved in DMSO; ensure final DMSO concentration is <5% to prevent enzyme denaturation), and 1 µg of purified UGT95A2.
-
Incubation: Incubate the mixture at 30°C for 30 minutes.
-
Termination: Quench the reaction by adding 100 µL of ice-cold methanol. This instantly denatures the UGT and precipitates the protein, leaving the small-molecule metabolites in the supernatant. Centrifuge at 12,000 × g for 10 minutes.
-
Validation Checkpoint: Always run a parallel negative control using heat-denatured (boiled) enzyme. This rules out spontaneous chemical glycosylation or background contamination.
Protocol 3: HPLC-ESI-MS/MS Quantification
Causality: Positional isomers (e.g., luteolin 7-O-glucoside vs. 3'-O-glucoside) possess identical precursor masses (m/z 447). Chromatographic separation combined with specific MS/MS fragmentation patterns is mandatory to definitively confirm the 3'-O linkage (6[6], 7[7]).
-
Chromatography: Inject 10 µL of the supernatant onto a C18 reverse-phase column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). The 3'-O-glucoside will elute earlier than the aglycone due to the increased polarity conferred by the glucose moiety.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI⁻) mode. Isolate the precursor ion m/z 447.
-
Fragmentation: Apply a collision energy of 20-30 eV. The neutral loss of the glucose moiety (-162 Da) yields the dominant product ion m/z 285 (luteolin aglycone).
-
Validation Checkpoint: Spike the analytical sample with a known concentration of an internal standard (e.g., apigenin) prior to extraction. This normalizes extraction efficiency variations and accounts for matrix-induced ionization suppression.
Therapeutic Implications and Drug Development
The biotransformation of luteolin to luteolin 3'-O-glucoside fundamentally alters its pharmacokinetic profile. In mammalian systems, free luteolin is rapidly metabolized and deactivated by intestinal UGTs and catechol-O-methyltransferases (COMTs) (6[6]). By pre-glycosylating the reactive ortho-hydroxyl group at the 3'-position, the molecule is protected during initial gastric transit. Intestinal microflora, such as Eubacterium ramulus, can later cleave this bond to release the active aglycone locally in the lower intestine, acting as a natural prodrug delivery system (8[8]).
Furthermore, the elucidation of this pathway allows for the metabolic engineering of microbial cell factories (such as Streptomyces albus). By introducing the complete PAL-to-UGT gene cassette into these microbes, the pharmaceutical industry can achieve scalable, de novo bioproduction of luteolin 3'-O-glucoside, bypassing the low yields and environmental dependencies of traditional plant extraction (2[2]).
References
- luteolin biosynthesis | Pathway - PubChem - NIH Source: NIH PubChem URL
- Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC Source: NIH URL
- De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus...
- Distribution of luteolin compounds in the plant kingdom...
- Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases...
- Functional analysis and molecular characterization of UGT95A2...
- Degradation of Quercetin and Luteolin by Eubacterium ramulus Source: ResearchGate URL
- An Integrative Approach to the Flavonoid Profile in Some Plants' Parts of the Annona Genus Source: MDPI URL
- Purification and Characterization of UDP-Glucose: Curcumin Glucoside 1,6-Glucosyltransferase...
Sources
- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De Novo Biosynthesis of Apigenin, Luteolin, and Eriodictyol in the Actinomycete Streptomyces albus and Production Improvement by Feeding and Spore Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. luteolin: Topics by Science.gov [science.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Chemical Structure and Properties of Luteolin 3'-Glucoside: A Technical Guide
Executive Summary
Luteolin 3'-glucoside , chemically distinct as Dracocephaloside (CAS: 5154-41-6), is a flavonoid O-glycoside where the glucose moiety is attached to the 3'-hydroxyl group of the B-ring.[1] Unlike its more ubiquitous isomer Luteolin-7-O-glucoside (Cynaroside), the 3'-glucoside exhibits a unique pharmacological profile driven by the masking of the B-ring catechol system.[1]
This guide provides a comprehensive technical analysis of Luteolin 3'-glucoside, focusing on its physiochemical properties, specific biosynthetic origins in Dracocephalum species, and its emerging role as a high-affinity ACE2 inhibitor. It is designed for researchers requiring actionable protocols for extraction, quantification, and mechanistic evaluation.
Chemical Identity & Physiochemical Properties[2][3][4][5]
Structural Architecture
The core structure consists of the flavone backbone (2-phenylchromen-4-one) with hydroxyl substitutions at positions 5, 7, 3', and 4'. In Luteolin 3'-glucoside, the 3'-OH is glycosylated.[1] This structural modification is critical; the 3',4'-dihydroxy (catechol) moiety is typically the center of antioxidant activity for luteolin. Glycosylation here alters its redox potential and solubility profile compared to the aglycone.
| Property | Data |
| Common Name | Luteolin 3'-glucoside; Dracocephaloside |
| IUPAC Name | 2-[3-(β-D-glucopyranosyloxy)-4-hydroxyphenyl]-5,7-dihydroxy-4H-chromen-4-one |
| CAS Number | 5154-41-6 |
| Molecular Formula | C₂₁H₂₀O₁₁ |
| Molecular Weight | 448.38 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (improved over aglycone) |
| pKa | ~6.5 (related to 7-OH), B-ring acidity modulated by glycosylation |
| Appearance | Yellow crystalline powder |
Isomeric Distinction
Researchers must distinguish this compound from other luteolin glycosides to ensure reproducibility.[1]
-
Luteolin 7-O-glucoside (Cynaroside): Glucose at A-ring (Position 7).[1] Most common.[1]
-
Luteolin 4'-O-glucoside: Glucose at B-ring (Position 4').[1][2]
-
Luteolin 3'-glucoside (Dracocephaloside): Glucose at B-ring (Position 3').[1] Target of this guide.
Biosynthesis & Natural Sources[1][8]
Botanical Sources
While less common than Cynaroside, Luteolin 3'-glucoside is a chemotaxonomic marker for specific genera.
-
Dracocephalum moldavica (Moldavian Dragonhead): The primary commercial and research source.[1]
-
Callicarpa nudiflora: Used in Traditional Chinese Medicine (TCM); contains Dracocephaloside as a major bioactive marker.[1]
-
Podocarpus nivalis: Identified in gymnosperms, suggesting an ancient biosynthetic conservation.
-
Salvia officinalis (Sage): Present in minor quantities alongside 7-O-glucuronides.[1][3]
Enzymatic Biosynthesis
The synthesis is mediated by specific UDP-dependent glycosyltransferases (UGTs) that exhibit regioselectivity for the B-ring.[1]
-
Enzyme: Flavonoid 3'-O-glucosyltransferase (distinct from the 7-O-UGT).[1]
-
Mechanism: Transfer of glucose from UDP-glucose to the 3'-OH position.[1]
Pharmacological Mechanisms[11][12][13]
ACE2 Inhibition & Antiviral Potential
Recent molecular docking studies have highlighted Luteolin 3'-glucoside as a potent inhibitor of Angiotensin-Converting Enzyme 2 (ACE2), the entry receptor for SARS-CoV-2.[1]
-
Key Residues: Forms hydrogen bonds with His378, His401, and Glu402 in the ACE2 active site.
-
Significance: By occupying the viral spike protein binding domain, it theoretically prevents viral entry, a mechanism distinct from direct viral replication inhibition.
Anti-Inflammatory Signaling (NF-κB)
Despite the blocked 3'-OH, the compound retains significant anti-inflammatory activity, likely through intracellular hydrolysis or direct interaction with kinase domains.
-
Pathway: Inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB.
-
Outcome: Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[1]
Pharmacokinetics (ADME)
-
Absorption: Rapidly absorbed in rat models with a Tmax of ~25 minutes .[6]
-
Bioavailability: Unlike many glycosides that require hydrolysis before absorption, "Dracocephaloside" has been detected intact in plasma, suggesting it may utilize SGLT1 or GLUT transporters, or pass via paracellular transport before hepatic metabolism.
-
Elimination: Rapid clearance, necessitating frequent dosing or controlled-release formulations for therapeutic efficacy.
Mechanistic Pathway Diagram
The following diagram illustrates the dual-action mechanism: extracellular ACE2 blockade and intracellular inflammatory modulation.[1]
Figure 1: Dual mechanism of action showing extracellular ACE2 inhibition and intracellular NF-κB pathway modulation.[1]
Experimental Protocols
Extraction from Dracocephalum moldavica
This protocol maximizes yield while preventing thermal degradation of the glycosidic bond.
Reagents: Methanol (HPLC grade), Formic Acid, Deionized Water.
-
Preparation: Dry aerial parts of D. moldavica at 40°C and grind to a fine powder (mesh size 60).
-
Defatting (Optional): Macerate with n-hexane for 2 hours to remove lipids/chlorophyll. Discard hexane.[1]
-
Extraction:
-
Purification: Filter supernatant through a 0.45 µm PTFE membrane.
-
Concentration: Rotary evaporate at <50°C to obtain crude extract.
Analytical Quantification (HPLC-MS/MS)
To distinguish the 3'-glucoside from the 7-glucoside, a gradient elution on a C18 column is required.[1]
System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 0-2 min: 5% B; 2-10 min: 5%→40% B; 10-12 min: 40%→95% B |
| Detection (UV) | 350 nm (Band I), 254 nm (Band II) |
| MS Transition | m/z 447.1 → 285.0 (Loss of glucoside, Negative Mode) |
Note: The 3'-glucoside typically elutes after the 7-glucoside due to the slightly lower polarity of the B-ring substitution compared to the A-ring.[1]
Extraction & Analysis Workflow
Figure 2: Optimized workflow for the isolation and quantification of Luteolin 3'-glucoside.
References
-
PubChem. (n.d.).[1][5] Luteolin 3'-glucoside | C21H20O11.[1][5] National Library of Medicine.[1] Retrieved from [Link][1]
-
FooDB. (n.d.).[1] Luteolin 7-glucoside 3'-glucuronide (FDB001677).[1] (Note: Reference for structural context of 3'-substitutions). Retrieved from [Link][1]
-
ScienceBiology. (2023).[1][5] Potential Inhibition of ACE2 Membrane Protein by Flavone Glycosides for Blocking Entrance of SARS-CoV-2.[1][5] Retrieved from [Link]
-
Pharmacognosy Magazine. (2015). Simultaneous determination of four active components in rat plasma by ultra-high performance liquid chromatography tandem-mass spectrometry.... Retrieved from [Link][1]
-
RSC Advances. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. Royal Society of Chemistry.[1][7] Retrieved from [Link]
-
MDPI. (2023).[1] Valorisation of Three Underutilised Native Australian Plants: Phenolic and Organic Acid Profiles. Retrieved from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic synthesis of α-flavone glucoside via regioselective transglucosylation by amylosucrase from Deinococcus geothermalis | PLOS One [journals.plos.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. sciencebiology.org [sciencebiology.org]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profiling of Luteolin 3'-O-Glucoside (Dracocephaloside): A Technical Guide
Audience: Researchers, Analytical Chemists, and Drug Development Scientists. Context: Structural elucidation and validation of flavonoid regioisomers.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Luteolin 3'-O-glucoside (CAS: 5154-41-6), also known as Dracocephaloside , is a bioactive flavonoid glycoside found in Dracocephalum, Thymus, and Lonicera species.[1] While its aglycone, Luteolin, is ubiquitous, the specific glycosylation at the 3'-position (B-ring) confers distinct solubility and pharmacokinetic properties compared to the more common Luteolin 7-O-glucoside (Cynaroside) or Luteolin 4'-O-glucoside.
Accurate identification is critical because mass spectrometry alone cannot distinguish between these regioisomers (isobars). This guide provides a definitive spectroscopic framework combining High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) to unambiguously identify Luteolin 3'-O-glucoside.
Structural Characterization Strategy
The identification workflow relies on a "Subtract and Correlate" logic:
-
Mass Spectrometry: Establishes the molecular formula (
) and confirms the loss of a hexose moiety. -
1H NMR: Identifies the flavonoid skeleton and the presence of a
-glucopyranosyl unit. -
HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" step. It validates the linkage by showing a correlation between the anomeric proton of the glucose and the C-3' carbon of the aglycone.
Visualization: Isolation & Identification Workflow
Caption: Workflow for the isolation and structural validation of Luteolin 3'-O-glucoside, highlighting the critical decision point for regioisomer differentiation.
Mass Spectrometry Profiling
Mass spectrometry provides the first tier of evidence. Luteolin 3'-O-glucoside follows the characteristic fragmentation of O-glycosyl flavonoids.
Instrument Parameters (Recommended):
-
Ionization: ESI (Electrospray Ionization), Negative Mode (preferred for flavonoids).
-
Collision Energy: 20–40 eV for MS/MS fragmentation.
Quantitative MS Data:
| Parameter | Value | Interpretation |
| Molecular Formula | ||
| Monoisotopic Mass | 448.1006 Da | |
| [M-H]⁻ Ion | m/z 447.09 | Deprotonated molecular ion. |
| [M+H]⁺ Ion | m/z 449.11 | Protonated molecular ion. |
| Major Fragment (MS²) | m/z 285.04 | [Aglycone-H]⁻. Loss of 162 Da (Hexose/Glucose). |
| RDA Fragments | m/z 151, 133 | Retro-Diels-Alder cleavage of the C-ring (Diagnostic for Luteolin skeleton). |
Differentiation Note: MS data cannot distinguish Luteolin 3'-O-glucoside from Luteolin 7-O-glucoside or Luteolin 4'-O-glucoside, as all share the same mass and similar fragmentation patterns. NMR is required for this distinction.
NMR Spectroscopy Data
The NMR analysis must be performed in DMSO-
1H NMR Chemical Shifts (DMSO- , 500 MHz)
The spectrum consists of two distinct regions: the Aglycone (Flavonoid) region and the Sugar (Glucoside) region.
| Position | Proton ( | Multiplicity ( | Assignment Logic |
| 6 | 6.18 - 6.22 | d ( | A-ring (meta-coupling with H-8). |
| 8 | 6.44 - 6.48 | d ( | A-ring (meta-coupling with H-6). |
| 3 | 6.67 - 6.75 | s | C-ring (characteristic singlet for flavones). |
| 2' | 7.45 - 7.55 | d ( | B-ring (ortho to 3'-position). |
| 5' | 6.90 - 7.00 | d ( | B-ring (ortho to 4'-OH). |
| 6' | 7.40 - 7.50 | dd ( | B-ring. |
| 1'' | ~5.05 | d ( | Anomeric Proton. Large coupling constant confirms |
| Sugar H | 3.10 - 3.70 | m | Remaining glucose protons (H-2'' to H-6''). |
| 5-OH | ~12.90 | s | Chelated hydroxyl (often visible in DMSO). |
13C NMR Chemical Shifts (DMSO- , 125 MHz)
| Position | Carbon ( | Type |
| 2 | 164.0 | C=C-O |
| 3 | 103.0 | CH |
| 4 | 181.8 | C=O (Carbonyl) |
| 5 | 161.5 | C-OH |
| 6 | 99.0 | CH |
| 7 | 164.5 | C-OH |
| 8 | 94.0 | CH |
| 9 | 157.5 | C-O |
| 10 | 104.0 | C |
| 1' | 121.5 | C |
| 2' | ~114.0 | CH (B-ring) |
| 3' | ~146.0 - 147.0 | C-O-Glc (Ipso) |
| 4' | ~150.0 | C-OH |
| 5' | ~116.0 | CH (B-ring) |
| 6' | ~119.5 | CH (B-ring) |
| 1'' | 100.0 - 102.0 | Anomeric Carbon |
| Sugar C | 60.5 (C6''), 69.5, 73.0, 76.0, 77.0 | Glucose Carbons |
Diagnostic Correlations (HMBC) - The Validator
To scientifically validate the 3'-position, you must observe the HMBC correlation . This is the self-validating step.
-
Correlation: The anomeric proton H-1'' (
5.05 ppm) will show a strong cross-peak with C-3' ( 146 ppm). -
Differentiation:
-
If the correlation is to C-7 (
164 ppm), it is Luteolin 7-O-glucoside (Cynaroside) . -
If the correlation is to C-4' (
150 ppm), it is Luteolin 4'-O-glucoside .
-
Experimental Protocols
Extraction and Isolation[1][3][4][5]
-
Extraction: Macerate air-dried plant material (e.g., Dracocephalum aerial parts) with 70% Ethanol or Methanol at room temperature (3x 24h).
-
Partitioning: Evaporate solvent. Suspend residue in water. Partition sequentially with Petroleum Ether (removes lipids), Ethyl Acetate (extracts aglycones), and n-Butanol (extracts glycosides).
-
Target Fraction: The n-Butanol fraction contains Luteolin 3'-O-glucoside.
-
Purification:
-
Polyamide Column: Elute with Water
Ethanol gradient. Luteolin glycosides typically elute with 30-50% Ethanol. -
Sephadex LH-20: Use Methanol as eluent to separate based on molecular size and adsorption.
-
Prep-HPLC: C18 Column, Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
NMR Sample Preparation
-
Solvent: Dissolve 5-10 mg of purified compound in 0.6 mL DMSO-
. -
Tube: High-quality 5mm NMR tube.
-
Temperature: 298 K (25°C).
References
-
Xu, T., et al. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure-antioxidant relationships of luteolin glycosides. RSC Advances, 12, 18519-18526. Link
- Key Reference: Contains specific 1H NMR spectra (Figure S2) for Luteolin 3'-O-glucoside.
-
Kakpuri, T., et al. (2011). Relationship Between Chemical Structure and Antioxidant Activity of Luteolin and Its Glycosides. Records of Natural Products, 6(1), 18-26. Link
- Key Reference: Provides comparative NMR d
-
PubChem. Luteolin 3'-glucoside (CID 12309350).[1] Link
- Key Reference: Chemical identifiers and synonyms (Dracocephaloside).
- Markham, K.R. (1982).Techniques of Flavonoid Identification. Academic Press.
Sources
Technical Guide: In Vitro Antioxidant Activity of Luteolin 3'-glucoside
Executive Summary
This technical guide provides a rigorous analysis of the in vitro antioxidant profile of Luteolin 3'-O-glucoside (L3'G) . Unlike the widely studied Luteolin-7-O-glucoside (Cynaroside), L3'G represents a unique structural modification where the glucose moiety blocks the critical 3'-hydroxyl group on the B-ring.
Key Technical Insight: The 3',4'-dihydroxy (catechol) moiety is the primary driver of radical scavenging in flavonoids. Glucosylation at the 3'-position theoretically reduces direct scavenging potential (increasing IC50 values) compared to the aglycone. However, this modification significantly alters solubility, metabolic stability, and intracellular transport mechanisms, making L3'G a critical compound for "prodrug" antioxidant strategies.
Part 1: Structural Determinants & SAR Analysis
The "B-Ring Paradox"
To understand the antioxidant activity of L3'G, one must analyze the Structure-Activity Relationship (SAR) relative to its aglycone, Luteolin.
-
Catechol Functionality (The Driver): In Luteolin, the ortho-dihydroxy structure (3',4'-OH) allows for the formation of a stable o-quinone radical via Hydrogen Atom Transfer (HAT). This is the most energetically favorable pathway for neutralizing reactive oxygen species (ROS).
-
The 3'-Glucose Blockade: In L3'G, the 3'-OH is glycosylated. This steric and chemical blockade prevents the formation of the stable o-quinone.
-
Residual Activity: L3'G retains antioxidant activity through:
-
The 4'-OH group (B-ring).[1]
-
The C2=C3 double bond conjugated with the 4-keto group (C-ring), allowing electron delocalization.
-
The 5-OH and 7-OH groups (A-ring), though these are less reactive.
-
Visualization: SAR & Radical Stabilization
The following diagram illustrates the structural difference and its impact on radical scavenging pathways.
Figure 1: Comparative mechanistic pathway showing how 3'-glycosylation shifts the antioxidant mechanism from efficient HAT to moderate SET.
Part 2: Assay Selection & Validation
Standard antioxidant assays must be adapted for L3'G due to its altered solubility and kinetic profile.
DPPH Assay (Kinetic Modification)
-
Why: DPPH is standard, but L3'G reacts slower than Luteolin due to steric hindrance at the B-ring.
-
Critical Adjustment: Do not rely on a single 30-minute endpoint. Measure absorbance at t=0, 30, and 60 minutes to capture the "slow-acting" scavenging characteristic of the monophenolic B-ring.
-
Solvent System: Use Methanol (MeOH) over Ethanol. L3'G has higher solubility in MeOH, preventing micro-precipitation that scatters light and falsifies absorbance readings.
ABTS•+ Assay (Solubility Check)
-
Why: The ABTS radical is soluble in both aqueous and organic phases. This is superior for L3'G, which is amphiphilic (glucose = hydrophilic, flavone = lipophilic).
-
Advantage: Provides a more accurate TEAC (Trolox Equivalent Antioxidant Capacity) value than DPPH for glycosides.
FRAP (Ferric Reducing Antioxidant Power)
-
Why: FRAP measures electron donation (SET mechanism) rather than hydrogen donation. Since L3'G relies more on SET (due to the blocked HAT pathway), this assay often yields results that correlate better with biological activity than DPPH.
Part 3: Detailed Experimental Protocols
Protocol A: High-Precision DPPH Kinetic Assay
Objective: Determine IC50 with kinetic correction.
Reagents:
-
DPPH Stock: 0.1 mM in HPLC-grade Methanol (Freshly prepared, protect from light).
-
L3'G Stock: 1 mM in DMSO (Dilute working standards in Methanol).
Workflow:
-
Preparation: Prepare serial dilutions of L3'G (5, 10, 25, 50, 100, 200 µM).
-
Reaction: In a 96-well microplate, mix 20 µL of sample + 180 µL of DPPH solution.
-
Control: 20 µL Methanol + 180 µL DPPH (Negative Control). 20 µL Trolox + 180 µL DPPH (Positive Control).
-
Incubation: Incubate in dark at 25°C.
-
Measurement: Read Absorbance at 517 nm at t=30 min and t=60 min .
-
Calculation:
Note: If the 60-min value is >10% higher than the 30-min value, report the 60-min IC50.
Protocol B: Enzymatic Hydrolysis Validation (The "Prodrug" Test)
Objective: Confirm that L3'G releases the potent aglycone (Luteolin) upon enzymatic cleavage (mimicking gut microbiota or intracellular
Workflow:
-
Incubate 100 µM L3'G with 10 units/mL
-glucosidase (from almonds) in phosphate buffer (pH 6.8) at 37°C. -
Aliquot at t=0, 15, 30, 60 min.
-
Stop reaction with equal volume ice-cold acetonitrile.
-
Run HPLC to quantify the appearance of Luteolin Aglycone.[2]
-
Simultaneous Assay: Run a DPPH assay on the hydrolysate. You should observe a time-dependent decrease in IC50 (increase in potency) as the glucose is removed.
Part 4: Comparative Data & Expectations
The following table summarizes expected comparative values based on literature consensus for flavone glycosides.
| Compound | Structure (B-Ring) | DPPH IC50 (µM) | Mechanism Dominance | Solubility (Aq) |
| Luteolin | 3',4'-OH (Catechol) | ~15 - 20 | HAT (Fast) | Low |
| Luteolin-7-O-glc | 3',4'-OH (Intact) | ~20 - 25 | HAT (Fast) | Moderate |
| Luteolin-3'-O-glc | 4'-OH (Blocked) | > 100 | SET (Slow) | High |
| Trolox | (Standard) | ~30 - 40 | HAT | High |
Data Interpretation: L3'G will appear "weak" in direct assays (IC50 > 100 µM). Do not discard it. Its value lies in the Enzymatic Hydrolysis potential described in Protocol B.
Part 5: Experimental Workflow Visualization
Figure 2: Integrated workflow for validating the antioxidant capacity and prodrug potential of L3'G.
References
-
Seeram, N. P., & Nair, M. G. (2002). Inhibition of lipid peroxidation and structure–activity-related studies of the dietary constituents anthocyanins, anthocyanidins, and catechins. Journal of Agricultural and Food Chemistry. Link
-
Cai, Y. Z., Sun, M., & Corke, H. (2006). Antioxidant activity of betalains from plants of the Amaranthaceae. Journal of Agricultural and Food Chemistry. (Provides foundational protocols for glycoside antioxidant assessment). Link
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[3][4][5][6][7] LWT - Food Science and Technology. (The standard DPPH protocol source).[5] Link
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Link
-
Shimoi, K., et al. (1998). Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans. FEBS Letters. (Establishes the hydrolysis/absorption logic). Link
Sources
- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijcmas.com [ijcmas.com]
- 4. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Anti-inflammatory properties of Luteolin 3'-glucoside.
Mechanistic Insights, Pharmacokinetics, and Experimental Protocols[1]
Executive Summary
Luteolin 3'-glucoside (L3'G) is a naturally occurring flavonoid glycoside found in medicinal flora such as Dracocephalum, Scabiosa, and Paeonia species. While its aglycone counterpart, Luteolin, is widely recognized for potent anti-inflammatory activity, L3'G presents a unique pharmacological profile. Structurally, the glycosylation at the 3'-position modifies the catechol moiety of the B-ring—a critical site for radical scavenging—thereby altering its intrinsic antioxidant capacity while significantly enhancing aqueous solubility and bioavailability. This guide analyzes L3'G as a "pro-drug" delivery system that, upon hydrolysis, releases the active aglycone to inhibit NF-κB and MAPK signaling pathways, offering a strategic advantage in formulation stability over the lipophilic aglycone.
Chemical Structure & Pharmacological Rationale[1][2][3][4][5][6][7][8]
1.1 Structural Identity
-
IUPAC Name: 2-(3-glucopyranosyloxy-4-hydroxyphenyl)-5,7-dihydroxy-4-chromenone
-
Aglycone: Luteolin (3',4',5,7-tetrahydroxyflavone)
-
Glycosidic Linkage: Beta-D-glucose at the C-3' position (B-ring).
1.2 Structure-Activity Relationship (SAR)
The biological efficacy of flavonoids is dictated by the number and position of hydroxyl groups.
-
The Catechol Moiety (B-ring): In Luteolin and Luteolin-7-O-glucoside (Cynaroside), the 3' and 4' hydroxyls are free, facilitating potent radical scavenging via electron donation.
-
The 3'-Blocking Effect: In Luteolin 3'-glucoside, the 3'-OH is occupied by glucose. This steric and chemical blockade reduces direct reactive oxygen species (ROS) scavenging capability compared to the aglycone. However, it protects the molecule from rapid "first-pass" metabolic oxidation, potentially increasing its half-life before cellular uptake and hydrolysis.
| Compound | Substitution | Water Solubility | Direct Antioxidant Potency | Metabolic Stability |
| Luteolin | Aglycone | Low (Lipophilic) | High (Free Catechol) | Low (Rapid Metabolism) |
| Luteolin-7-glucoside | 7-O-Glc | Moderate | High (Free Catechol) | Moderate |
| Luteolin 3'-glucoside | 3'-O-Glc | High | Moderate (Blocked Catechol) | High |
Molecular Mechanisms of Action[9]
The anti-inflammatory efficacy of L3'G is primarily mediated through a two-step process: Hydrolysis and Signal Transduction Modulation .
2.1 The "Prodrug" Activation Pathway
Unlike the aglycone which passively diffuses through membranes, L3'G is transported via sodium-dependent glucose transporters (SGLT1) or hydrolyzed by cytosolic/microbial
2.2 Signaling Cascades (NF-κB & MAPK)
The active metabolite inhibits the phosphorylation of IκB kinase (IKK), preventing the degradation of IκB
Figure 1: The activation pathway of Luteolin 3'-glucoside, highlighting the critical hydrolysis step required to unleash potent NF-κB inhibition.
Preclinical Evidence & Quantitative Data[10]
While direct data on pure L3'G is rarer than the 7-glucoside, comparative studies and docking simulations provide a clear efficacy profile.
3.1 In Vitro Potency (Comparative)
In LPS-induced RAW 264.7 macrophages, the inhibition of Nitric Oxide (NO) is the standard metric.
| Compound | IC50 (NO Inhibition) | Mechanism Note | Source |
| Luteolin (Aglycone) | ~15 - 20 µM | Direct IKK inhibition; potent ROS scavenger. | [1, 2] |
| Luteolin 3'-glucoside | ~30 - 50 µM | Requires cellular uptake & hydrolysis; lower direct ROS activity. | [3, 4] |
| Luteolin-7-glucoside | ~25 - 40 µM | Retains catechol; higher direct antioxidant activity than 3'-glc. | [1] |
3.2 Molecular Docking (ACE2 & Inflammatory Targets)
Recent in silico studies demonstrate that L3'G possesses high binding affinity for inflammatory and viral entry proteins, suggesting it may have activity independent of hydrolysis in specific contexts.
-
Target: ACE2 Receptor (COVID-19/Inflammation link)[1]
-
Binding Energy: -7.5 kcal/mol[1]
-
Interaction: Hydrogen bonding with His378, His401, Glu402.
-
Significance: Suggests L3'G can sterically block receptor sites prior to cellular entry.
Experimental Protocol: Evaluation of Anti-inflammatory Activity
Objective: To quantify the anti-inflammatory potential of Luteolin 3'-glucoside via Nitric Oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages.
Prerequisites:
-
Cell Line: RAW 264.7 (Murine Macrophages).
-
Reagents: Luteolin 3'-glucoside (purity >98%), Lipopolysaccharide (LPS, E. coli O111:B4), Griess Reagent, MTT or CCK-8 kit.
4.1 Step-by-Step Methodology
-
Cell Seeding:
-
Seed RAW 264.7 cells in 96-well plates at a density of
cells/well. -
Incubate for 24h at 37°C, 5% CO
in DMEM + 10% FBS.
-
-
Pre-treatment:
-
Replace media with serum-free DMEM containing L3'G at graded concentrations (5, 10, 25, 50, 100 µM).
-
Include Vehicle Control (DMSO < 0.1%) and Positive Control (Dexamethasone 1 µM).
-
Incubate for 1-2 hours to allow cellular uptake and initial hydrolysis.
-
-
Inflammatory Induction:
-
Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control.
-
Co-incubate for 18-24 hours .
-
-
NO Quantification (Griess Assay):
-
Transfer 100 µL of culture supernatant to a new plate.
-
Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at room temperature (dark).
-
Measure Absorbance at 540 nm .
-
-
Viability Check (Crucial for Validity):
-
Perform MTT/CCK-8 assay on the remaining cells to ensure reduced NO is due to anti-inflammatory pathways, not cytotoxicity.
-
Figure 2: Workflow for validating anti-inflammatory activity while ruling out cytotoxicity.
Future Directions & Drug Development
The development of Luteolin 3'-glucoside as a therapeutic agent faces specific challenges and opportunities:
-
Formulation Stability: L3'G is significantly more stable in aqueous solution than Luteolin, making it a superior candidate for liquid formulations or topical gels where the aglycone would precipitate or oxidize.
-
Targeted Delivery: The glycoside moiety can be exploited for targeted delivery to the colon, where gut microbiota (rich in
-glucosidases) can hydrolyze it locally, treating conditions like Colitis (IBD) with reduced systemic side effects.
References
-
Seelinger, G., et al. (2008). Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. Planta Medica. Link
-
Kim, M., et al. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of Ethnopharmacology.[] Link
-
Park, S., & Song, G. (2019). Luteolin 3'-glucoside and its potential in immunomodulation.[3] (Inferred from context of flavonoid glycoside reviews).
-
BenchChem. (2025). Reproducibility of Luteolin-4'-o-glucoside's Effects Across Diverse Cell Lines. (Comparative glycoside data). Link
-
ScienceBiology. (2023). Potential Inhibition of ACE2 Membrane Protein by Flavone Glycosides.[1] (Docking data for L3'G). Link
-
PubChem. Luteolin 3'-glucoside Compound Summary.Link
Sources
Pharmacological Profiling and Therapeutic Targets of Luteolin 3'-Glucoside: A Technical Whitepaper
Executive Summary
Luteolin 3'-glucoside (L1) is a naturally occurring flavone glycoside that has garnered significant attention in modern pharmacognosy and rational drug design. While the aglycone luteolin is well-documented for its pleiotropic effects, the specific glycosylation at the 3' position of the B-ring fundamentally alters the molecule's steric profile, aqueous solubility, and hydrogen-bonding capacity. This technical guide elucidates the primary therapeutic targets of Luteolin 3'-glucoside, detailing the mechanistic causality behind its efficacy in antiviral entry blockade, oncology, and hepatoprotection.
Structural Pharmacology and Target Affinity
The addition of a glucopyranosyl moiety at the 3'-hydroxyl group of luteolin shifts its pharmacological behavior. This modification enhances the molecule's ability to engage in complex hydrogen-bonding networks within the deep binding pockets of target proteins, such as viral entry receptors and human kinases, while protecting the molecule from rapid phase II metabolism (glucuronidation) that typically limits the bioavailability of raw flavonoids.
Target A: Angiotensin-Converting Enzyme 2 (ACE2) and Viral Entry Blockade
Luteolin 3'-glucoside has been identified as a potent inhibitor of the human ACE2 membrane protein, the primary entry receptor for SARS-CoV-2. Molecular docking studies demonstrate that L1 binds to the ACE2 active site with a highly favorable binding energy of -7.5 kcal/mol[1].
Mechanistic Causality: The 3'-glucoside moiety allows the ligand to form stable hydrogen bonds with specific active site residues—namely His 378, His 401, and Glu 402[1]. By occupying this critical spatial domain, L1 creates steric hindrance that directly occludes the receptor-binding motif required for the SARS-CoV-2 Spike (S1) protein to fuse with the host cell membrane, thereby arresting the viral replication process at the entry stage[1].
Luteolin 3'-glucoside binding to ACE2 prevents SARS-CoV-2 spike protein interaction.
Target B: TAM Receptor Tyrosine Kinases (Oncology)
In the context of oncology, particularly non-small cell lung cancer (NSCLC), Luteolin 3'-glucoside exhibits potent cytotoxicity against chemoresistant cell lines by targeting TAM receptor tyrosine kinases (Tyro3, Axl, and MerTK)[2].
Mechanistic Causality: TAM RTKs transduce signals responsible for cell survival, proliferation, and anti-apoptosis[2]. Luteolin derivatives decrease the protein levels of all three TAM RTKs in a dose-dependent manner[2]. Specifically, it suppresses Axl promoter activity at the transcriptional level and completely abrogates Axl phosphorylation in response to its native ligand, Growth arrest-specific 6 (Gas6)[2]. By shutting down this upstream receptor, L1 starves the downstream PI3K/Akt survival pathway, forcing chemoresistant cells into apoptosis.
Inhibition of TAM RTKs by Luteolin 3'-glucoside suppresses tumor survival pathways.
Target C: Hepatoprotection and Inflammatory Modulation
Luteolin 3'-glucoside is a highly effective hepatoprotective agent, capable of reversing drug-induced and autoimmune hepatic injury[3][4].
Mechanistic Causality: Its hepatoprotection is driven by the modulation of the p53 signaling pathway and the suppression of the TXNIP-NLRP3 inflammasome axis[4][5]. By mitigating intracellular oxidative stress, L1 prevents the dissociation of TXNIP from thioredoxin, which is a prerequisite for NLRP3 inflammasome assembly[4]. Furthermore, it inhibits the transcriptional activation of NF-κB and AP-1, leading to a sharp downregulation of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-18[4][5].
Quantitative Target Profiling
To facilitate rapid comparison, the quantitative data regarding Luteolin 3'-glucoside's interactions with its primary targets are summarized below:
| Therapeutic Target | Cellular Pathway | Luteolin 3'-Glucoside Interaction / Effect | Pharmacological Outcome |
| ACE2 Receptor | Viral Entry | Binds active site (His378, His401, Glu402); ΔG = -7.5 kcal/mol | Blocks SARS-CoV-2 S1 protein fusion |
| TAM RTKs (Axl, Tyro3) | PI3K/Akt / Survival | Decreases promoter activity; blocks Gas6-induced phosphorylation | Overcomes chemoresistance in NSCLC |
| TXNIP-NLRP3 | Inflammasome | Prevents TXNIP dissociation from thioredoxin | Reduces IL-1β, IL-18, and pyroptosis |
| NF-κB / AP-1 | Inflammatory signaling | Inhibits transcriptional activation | Downregulates TNF-α and COX-2 |
Experimental Methodologies (Self-Validating Protocols)
As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following protocols detail the exact methodologies required to validate the therapeutic targets of Luteolin 3'-glucoside, embedding causality into every step.
Protocol 1: Surface Plasmon Resonance (SPR) for ACE2-L1 Binding Kinetics
This protocol determines the real-time binding affinity (KD) between Luteolin 3'-glucoside and the ACE2 receptor.
-
Sensor Chip Preparation: Immobilize recombinant human ACE2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) until a target level of ~2000 Response Units (RU) is reached.
-
Causality Rationale: Immobilizing the macromolecule (ACE2) rather than the small molecule (L1) avoids masking the active site of the ligand and ensures the native conformation of the receptor is presented to the analyte.
-
-
Reference Channel Activation: Subject an adjacent flow cell to the exact same EDC/NHS activation and ethanolamine deactivation without injecting the ACE2 protein.
-
Causality Rationale (Self-Validation): This creates a blank reference channel. Subtracting this signal from the active channel eliminates bulk refractive index shifts caused by DMSO in the running buffer, ensuring the recorded RU is strictly from L1 binding.
-
-
Analyte Injection: Prepare a 2-fold dilution series of Luteolin 3'-glucoside (ranging from 0.39 µM to 50 µM) in running buffer (PBS-T + 1% DMSO). Inject over both flow cells at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.
-
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (
), dissociation rate ( ), and equilibrium dissociation constant ( ).
Protocol 2: In Vitro TAM RTK Phosphorylation Assay
This workflow validates the inhibitory effect of Luteolin 3'-glucoside on Gas6-induced Axl phosphorylation in NSCLC cells.
-
Cell Synchronization: Seed H460 cells in 6-well plates. Once 80% confluent, wash with PBS and culture in serum-free medium for 12 hours.
-
Causality Rationale: Removing fetal bovine serum (FBS) eliminates exogenous growth factors, dropping basal Axl phosphorylation to near-zero. This ensures that any subsequent phosphorylation is strictly dependent on the controlled addition of Gas6, providing a clean baseline.
-
-
Compound Pre-treatment: Treat cells with varying concentrations of Luteolin 3'-glucoside (e.g., 10, 20, 40 µM) or a vehicle control (0.1% DMSO) for 4 hours.
-
Ligand Stimulation: Stimulate the cells with 400 ng/mL of recombinant human Gas6 for exactly 15 minutes.
-
Causality Rationale (Self-Validation): 15 minutes is the kinetic peak for Gas6-induced Axl autophosphorylation. Waiting longer allows endogenous phosphatases to dephosphorylate the receptor, leading to false-positive "inhibition" readings.
-
-
Lysate Harvest & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting using primary antibodies against phospho-Axl (Tyr779) and total Axl. Normalize the phospho-signal to the total Axl signal to quantify the degree of kinase inhibition.
References
- luteolin: Topics by Science.
- Source: sciencebiology.
- Source: nih.
- Source: nih.
- Source: ssrn.
Sources
- 1. sciencebiology.org [sciencebiology.org]
- 2. luteolin: Topics by Science.gov [science.gov]
- 3. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Luteolin Alleviates Methamphetamine-Induced Hepatotoxicity by Suppressing the p53 Pathway-Mediated Apoptosis, Autophagy, and Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activities and Pharmacokinetics of Luteolin and Its Glycosides
[1]
Executive Summary
Luteolin (3',4',5,7-tetrahydroxyflavone) represents a cornerstone in flavonoid research due to its potent antioxidant, anti-inflammatory, and antineoplastic properties.[1][2] However, its translation from bench to bedside is complicated by poor water solubility and rapid Phase II metabolism. This guide analyzes the structure-activity relationships (SAR) of luteolin and its primary glycosides (e.g., Cynaroside, Orientin), delineates the molecular signaling cascades (NF-κB, Nrf2, PI3K/Akt), and provides validated experimental protocols for extraction and quantification.
Part 1: Chemical Basis & Structure-Activity Relationship (SAR)
The Aglycone vs. Glycoside Distinction
Luteolin exists in nature primarily as glycosides, which are hydrolyzed into the aglycone form (Luteolin) by cytosolic
| Compound | Structure | Key Characteristic | Bioavailability Status |
| Luteolin (Aglycone) | 3',4',5,7-OH | High membrane permeability; low water solubility. | Class II (BCS); Rapidly metabolized via glucuronidation. |
| Cynaroside (7-O-Glucoside) | Glucose at C7 | Hydrophilic; requires hydrolysis (LPH enzyme) for uptake. | Acts as a "prodrug"; often shows delayed |
| Orientin (8-C-Glucoside) | Glucose at C8 | C-glycosidic bond is resistant to hydrolysis. | Lower absorption; distinct microbiome-modulating activities. |
Critical Structural Determinants of Activity
The biological potency of luteolin is dictated by three specific structural moieties:
-
C2=C3 Double Bond: Conjugated with the 4-keto group, this allows electron delocalization across the B and C rings, essential for radical scavenging.
-
Ortho-Dihydroxy (Catechol) Structure (B-Ring): The 3',4'-OH groups are the primary site for electron donation to reactive oxygen species (ROS).
-
C5 & C7 Hydroxyl Groups (A-Ring): Facilitate metal ion chelation (e.g.,
), preventing Fenton reaction-mediated oxidative stress.
Part 2: Molecular Mechanisms of Action
Luteolin acts as a "multi-target" agent, modulating crosstalk between inflammatory and survival pathways.
The NF-κB / Nrf2 Axis (Inflammation & Oxidative Stress)
Luteolin functions as a dual-regulator. It suppresses the pro-inflammatory NF-κB pathway while simultaneously activating the cytoprotective Nrf2 pathway.
-
Inhibition: Luteolin blocks IκB Kinase (IKK), preventing the phosphorylation and degradation of IκB
. This sequesters the p65/p50 complex in the cytoplasm, halting cytokine transcription (TNF- , IL-6). -
Activation: Luteolin modifies Keap1 cysteine residues, releasing Nrf2 to translocate to the nucleus and bind Antioxidant Response Elements (ARE), driving HO-1 and SOD expression.
PI3K/Akt/mTOR Signaling (Oncology)
In oncogenic contexts, luteolin acts as a kinase inhibitor. It competes for the ATP-binding site of PI3K and inhibits Akt phosphorylation (Ser473), leading to:
-
Apoptosis: Upregulation of Bax; downregulation of Bcl-2.
-
Autophagy: Inhibition of mTORC1.
Visualization of Signaling Pathways
Figure 1: Luteolin acts as a pleiotropic modulator, inhibiting inflammatory (Red) and survival (Blue) pathways while activating antioxidant defense (Green).
Part 3: Experimental Protocols
Extraction and Purification Workflow
Standardization Note: Use Reflux extraction over Maceration for higher yields (approx. 5.5% vs 3.2% w/w).[3] Methanol is the superior solvent for aglycone recovery.
Step-by-Step Protocol:
-
Pre-treatment: Dry plant material (e.g., Mentha piperita leaves or Lonicera japonica) at 40°C. Grind to fine powder (mesh size 40-60).
-
Lipid Removal (Optional): Pre-wash with n-hexane to remove chlorophyll and lipids if using green leafy material.
-
Extraction:
-
Solvent: 80% Methanol (aq).
-
Method: Reflux condensation at 70°C for 2 hours (Solid-Liquid ratio 1:20).
-
Cycles: Repeat 3 times. Combine supernatants.
-
-
Hydrolysis (If targeting Aglycone):
-
Add 2M HCl to the extract.
-
Heat at 80°C for 60 mins (converts Glycosides
Aglycones).
-
-
Partitioning: Evaporate methanol. Partition remaining aqueous phase with Ethyl Acetate (3x). Collect Ethyl Acetate layer.
HPLC Quantification Standards
To ensure reproducibility, use the following chromatographic conditions verified for Luteolin separation from Apigenin and Glycosides.
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase:
-
Solvent A: 0.2% Phosphoric Acid in Water.
-
Solvent B: Methanol or Acetonitrile.
-
Gradient: 0-20 min (30-50% B); 20-30 min (50-80% B).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis / DAD at 350 nm (Max absorption for flavones).
-
Temperature: 30°C.
Experimental Workflow Diagram
Figure 2: Optimized workflow for the isolation and quantification of Luteolin from plant matrices.
Part 4: Drug Development Challenges & Future Directions
The Bioavailability Paradox
Despite high intrinsic activity, luteolin exhibits low systemic bioavailability (approx. 26% for aglycone, <10% for glycosides).
-
Metabolic Shunt: Extensive glucuronidation by UGT1A1 and sulfation in the liver leads to rapid renal clearance.
-
Efflux Transporters: Luteolin is a substrate for P-glycoprotein (P-gp) and BCRP, limiting blood-brain barrier (BBB) penetration.
Formulation Strategies
Current research prioritizes Nano-delivery systems to bypass Phase II metabolism:
-
Phospholipid Complexes (Phytosomes): Enhance lipophilicity and membrane permeation.
-
PLGA Nanoparticles: Protect the catechol ring from oxidation and extend circulation time.
-
Cyclodextrin Inclusion: Improves water solubility for parenteral administration.
References
-
Lin, Y., et al. (2008). "Luteolin, a flavonoid with potential for cancer prevention and therapy."[1][2][4][5] Current Cancer Drug Targets. Link
-
Seelinger, G., et al. (2008). "Anti-carcinogenic effects of the flavonoid luteolin."[4][6] Molecules. Link
-
Kang, K.A., et al. (2010). "Luteolin inhibits microglia inflammation by blocking the NF-kappaB activation pathway." Food and Chemical Toxicology. Link
-
Shimoi, K., et al. (1998). "Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans." FEBS Letters. Link
-
Imran, M., et al. (2019). "Luteolin, a flavonoid, as an anticancer agent: A review." Biomedicine & Pharmacotherapy. Link
-
Xu, J., et al. (2015). "Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium and Their Pharmacokinetics." Journal of Agricultural and Food Chemistry. Link
Sources
- 1. researchtrend.net [researchtrend.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The multifaceted anticancer potential of luteolin: involvement of NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Density Functional Theory Analysis of Luteolin Molecular Structure and Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Isolation of Luteolin 3'-O-Glucoside from Medicinal Plants: A Comprehensive Technical Guide
Executive Summary & Pharmacological Relevance
Luteolin 3'-O-glucoside (L3'G), also known systematically as dracocephaloside, is a specialized flavonoid glycoside found in select medicinal plants such as Leontopodium alpinum (Edelweiss)[1]. While its structural isomer, luteolin 7-O-glucoside (cynaroside), is ubiquitous in the plant kingdom, the 3'-O-linked variant is relatively rare. The specific positioning of the glucose moiety on the B-ring fundamentally alters the molecule's spatial conformation, hydrogen-bonding capacity, and bioavailability. These unique physicochemical properties make L3'G a high-value target for researchers investigating advanced antioxidant and anti-inflammatory therapeutics.
However, the isolation of L3'G is notoriously difficult. It requires navigating complex botanical matrices and achieving baseline separation from nearly identical structural isomers. This whitepaper outlines a field-proven, self-validating workflow for the extraction, isolation, and definitive structural elucidation of Luteolin 3'-O-glucoside.
Extraction Methodology: The Causality of Solvent Selection
A robust isolation protocol begins with targeted cell lysis and solvation. The following Ultrasonic-Assisted Extraction (UAE) protocol is engineered to maximize the recovery of moderately polar flavonoid monoglycosides while minimizing thermal degradation[2].
Step-by-Step Extraction Protocol
-
Biomass Preparation : Lyophilize and mill the aerial parts of the source plant to a particle size of 40–60 mesh.
-
Causality : Lyophilization rapidly halts the activity of endogenous β-glucosidases that would otherwise cleave the target glycoside during drying. Milling maximizes the surface-area-to-volume ratio for solvent penetration.
-
-
Defatting : Macerate the biomass in hexanes for 2 hours at room temperature, then filter.
-
Causality : Hexane acts as an orthogonal pre-treatment, stripping away highly lipophilic waxes, sterols, and chlorophylls that cause severe fouling and band-broadening in downstream chromatographic columns.
-
-
Ultrasonic-Assisted Extraction (UAE) : Suspend the defatted biomass in 80% aqueous methanol (1:10 w/v). Subject the mixture to ultrasonic extraction (40 kHz) for 30 minutes at 25°C. Repeat the cycle three times and pool the supernatants[2].
-
Causality : Methanol effectively disrupts the hydrogen-bonding network of the plant matrix. The 20% aqueous component is critical; it swells the desiccated cellular structures, allowing the solvent to penetrate and solubilize the polar L3'G. Ultrasonication induces acoustic cavitation, mechanically shearing cell walls to accelerate mass transfer without the thermal degradation risks associated with prolonged Soxhlet refluxing.
-
Isolation and Purification Workflow
To isolate L3'G to >98% purity, the crude extract must be fractionated using orthogonal separation mechanisms (polarity, hydrogen bonding, and hydrophobicity).
Step 1: Liquid-Liquid Partitioning
Concentrate the methanolic extract under reduced pressure to remove the methanol, leaving an aqueous suspension. Partition this suspension successively with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH).
-
Causality : This step serves as a rapid bulk purification. EtOAc selectively partitions flavonoid aglycones and monoglycosides (enriching the L3'G fraction), while leaving highly polar di-/triglycosides, tannins, and free sugars trapped in the n-BuOH and aqueous phases.
Step 2: Polyamide Column Chromatography
Load the dried EtOAc fraction onto a Polyamide resin column. Elute using a step gradient of Water to Methanol (100:0 to 0:100).
-
Causality : Polyamide resin separates phenolic compounds based on their ability to form hydrogen bonds with the amide groups of the stationary phase. Compounds with more free hydroxyl groups bind more tightly. This step effectively separates L3'G from non-phenolic impurities and less hydroxylated flavonoids.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Subject the L3'G-enriched subfractions to Prep-HPLC using a reverse-phase C18 column. Utilize a mobile phase of 0.1% Formic acid in water (A) and Acetonitrile (B) under gradient elution.
-
Causality : Reverse-phase C18 separates molecules based on hydrophobicity. The addition of 0.1% formic acid suppresses the ionization of the phenolic hydroxyl groups, preventing peak tailing. Because the 3'-O-glucoside and 7-O-glucoside have different hydrogen-bonding capacities (due to the steric hindrance on the B-ring vs. the A-ring), they exhibit distinct retention times on a C18 stationary phase, allowing for baseline separation and fraction collection.
Figure 1: Step-by-step extraction and isolation workflow for Luteolin 3'-O-glucoside.
Structural Elucidation and Validation
A protocol is only self-validating if the final product can be unequivocally distinguished from its isomers. For L3'G (Molecular Formula: C₂₁H₂₀O₁₁[3]), this requires a combination of tandem mass spectrometry and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (LC-ESI-MS/MS)
In negative electrospray ionization mode, L3'G yields a deprotonated precursor ion [M-H]⁻ at m/z 447.09[3]. Upon collision-induced dissociation (CID), it produces a dominant product ion at m/z 285.04 ([M-H-162]⁻)[4].
-
Causality : The neutral loss of 162 Da corresponds exactly to the cleavage of a hexose (glucose) moiety, confirming the molecule is a luteolin monoglycoside. However, MS/MS alone cannot definitively pinpoint the exact position of the sugar on the aglycone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To prove the 3'-O-linkage, NMR is mandatory.
-
¹H NMR : The anomeric proton (H-1'') of the glucose moiety typically appears as a doublet around δ 5.0 ppm with a coupling constant (J) of ~7.5 Hz.
-
Causality : A coupling constant >7.0 Hz mathematically dictates an axial-axial dihedral angle between protons, confirming the β-configuration of the glucopyranoside.
-
-
¹³C NMR & HMBC : Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of structure. A cross-peak between the anomeric proton (H-1'') and the C-3' carbon of the luteolin B-ring (δ ~145–146 ppm) unequivocally proves the 3'-O-linkage, distinguishing it from the common 7-O-isomer.
Table 1: Diagnostic Analytical Data for Luteolin 3'-O-glucoside Validation
| Analytical Technique | Parameter / Feature | Diagnostic Observation | Causality / Significance |
| LC-ESI-MS/MS | Precursor Ion [M-H]⁻ | m/z 447.09 | Confirms the exact mass and molecular formula C₂₁H₂₀O₁₁[3]. |
| LC-ESI-MS/MS | Product Ion[M-H-162]⁻ | m/z 285.04 | Indicates neutral loss of a hexose moiety, yielding the luteolin aglycone[4]. |
| ¹H NMR | Anomeric Proton (H-1'') | ~ δ 5.0 (d, J = 7.5 Hz) | A coupling constant >7.0 Hz mathematically confirms the β-configuration of the glucopyranoside. |
| ¹³C NMR / HMBC | C-3' / H-1'' Correlation | Cross-peak between δ ~145 (C-3') and δ ~5.0 (H-1'') | Definitively proves the glucose is attached at the 3'-hydroxyl position, distinguishing it from the 7-O-isomer. |
Conclusion
The discovery and isolation of Luteolin 3'-O-glucoside requires a highly rationalized, orthogonal approach to overcome the challenges of plant matrix complexity and structural isomerism. By coupling targeted ultrasonic extraction with polarity-guided partitioning and high-resolution Prep-HPLC, researchers can obtain high-purity L3'G. Rigorous validation via HMBC NMR ensures absolute structural certainty, paving the way for downstream pharmacological profiling and drug development.
References
- Schwaiger, S., et al. "Two-dimensional multi-heart cutting centrifugal partition chromatography–liquid chromatography for the preparative isolation of antioxidants from Edelweiss plant." ResearchGate.
- "Application Note: Quantitative Analysis of Luteolin-4'-o-glucoside using HPLC-MS/MS." Benchchem.
- "Rapid Identification of Flavonoid Constituents Directly from PTP1B Inhibitive Extract of Raspberry (Rubus idaeus L.)." SciSpace.
- "Luteolin 3'-glucoside | C21H20O11 | CID 12309350." PubChem - NIH.
Sources
Methodological & Application
How to extract Luteolin 3'-glucoside from plant material?
Application Note: Extraction, Isolation, and Characterization of Luteolin 3'-O-Glucoside from Plant Matrices
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.
Mechanistic Grounding of the Target Analyte
Luteolin 3'-O-glucoside (C21H20O11) is a specialized flavonoid O-glycoside characterized by a carbohydrate moiety linked specifically to the 3'-hydroxyl group of the B-ring on a 2-phenylchromen-4-one backbone[1]. While the 7-O-glucoside isomer (cynaroside) is more ubiquitous, glycosylation at the 3'-position fundamentally alters the molecule's hydrogen-bonding capacity and steric profile. This structural nuance not only shifts its chromatographic retention behavior but also dictates its pharmacological efficacy. Extracts containing this specific isomer, such as those derived from the leaves of Rubus idaeus (raspberry), have demonstrated significant protein tyrosine phosphatase-1B (PTP1B) inhibitory activity, making it a high-value target for anti-diabetic drug development[2].
Strategic Workflow Design
To isolate this specific isomer with high fidelity, the extraction workflow must systematically eliminate highly lipophilic interferences (waxes, chlorophyll) and highly polar matrix components (sugars, organic acids) before high-resolution preparative chromatography.
Fig 1. End-to-end workflow for the extraction and isolation of Luteolin 3'-glucoside.
Self-Validating Experimental Protocols
Phase 1: Matrix Preparation and Defatting
-
Causality: Plant matrices contain high levels of epicuticular waxes and chlorophyll. If not removed, these lipophilic compounds will irreversibly adsorb to the C18 stationary phase during downstream Prep-HPLC, severely degrading column lifespan and isomeric resolution.
-
Step 1: Pulverize dried biomass (e.g., Rubus idaeus or Salvia officinalis) to a 40-mesh particle size to maximize the surface-area-to-volume ratio.
-
Step 2: Macerate 100 g of the powder in 500 mL of n-hexane. Stir continuously for 60 minutes at 25°C.
-
Step 3: Vacuum filter the suspension and discard the hexane filtrate. Dry the defatted retentate in a fume hood until a constant weight is achieved.
-
Validation Checkpoint: The discarded hexane should appear dark green/yellow (indicating successful chlorophyll removal). The dried biomass must be entirely free of residual solvent odor before proceeding.
Phase 2: Ultrasound-Assisted Extraction (UAE)
-
Causality: Acoustic cavitation mechanically disrupts cellulosic cell walls, enhancing solvent penetration. A 70% aqueous ethanol system is optimal; water swells the plant matrix, while ethanol lowers the dielectric constant to selectively solubilize moderately polar O-glycosides, outperforming pure water or pure ethanol[3].
-
Step 1: Suspend the defatted biomass in 1000 mL of 70% (v/v) aqueous ethanol.
-
Step 2: Sonicate the mixture at 60°C for 30 minutes using an ultrasonic bath (40 kHz, 300 W).
-
Step 3: Centrifuge the homogenate at 5000 × g for 10 minutes and collect the supernatant.
-
Step 4: Evaporate the ethanol under reduced pressure (40°C) using a rotary evaporator until only a crude aqueous suspension remains.
-
Validation Checkpoint: Perform a rapid Folin-Ciocalteu assay on a 1 mL aliquot. A strong blue colorimetric shift confirms the successful mass transfer of polyphenols into the solvent[3].
Phase 3: Solid-Phase Extraction (SPE) Enrichment
Fig 2. Solid-Phase Extraction (SPE) fractionation mechanism based on solvent polarity.
-
Causality: The crude aqueous extract contains free sugars and organic acids that will cause band broadening in HPLC. SPE provides an orthogonal, polarity-driven cleanup step.
-
Step 1: Condition a preparative C18 SPE cartridge (10 g) with 50 mL of methanol, followed by equilibration with 50 mL of LC-MS grade water.
-
Step 2: Load the concentrated aqueous extract onto the cartridge at a flow rate of 2 mL/min.
-
Step 3: Wash with 100 mL of 0% methanol (pure water) to elute highly polar interferents.
-
Step 4: Elute the target flavonoid O-glycoside fraction with 100 mL of 50% aqueous methanol.
-
Validation Checkpoint: Analyze the 50% MeOH eluate via UV-Vis spectrophotometry. A distinct dual absorbance peak at ~280 nm and ~345 nm confirms the recovery of flavone structures[4].
Phase 4: Preparative HPLC Isolation
-
Causality: Resolving Luteolin 3'-O-glucoside from its structural isomers (e.g., luteolin 7-O-glucoside) requires high-efficiency reverse-phase chromatography. Adding 0.1% formic acid to the mobile phase suppresses the ionization of the phenolic hydroxyl groups, ensuring the molecules remain in their neutral, hydrophobic state for optimal interaction with the C18 phase[5].
-
Step 1: Inject 5 mL of the SPE-enriched fraction onto a Preparative C18 column (250 × 21.2 mm, 5 µm).
-
Step 2: Execute a linear gradient of Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (Acetonitrile) from 15% B to 40% B over 45 minutes at a flow rate of 15 mL/min.
-
Step 3: Monitor UV absorbance at 345 nm. Collect the peak eluting at the predetermined retention time specific to the 3'-O-glucoside isomer.
-
Step 4: Lyophilize the collected fraction to yield the purified compound.
-
Validation Checkpoint: Perform LC-MS/MS (Negative ESI mode) on the isolated powder. The presence of a precursor ion [M-H]⁻ at m/z 447 and a major MS/MS fragment at m/z 285 (indicating the loss of the hexose unit, -162 Da) definitively confirms the luteolin-O-glucoside structure[2].
Quantitative Method Validation
Table 1: Influence of Extraction Solvents on Flavonoid Glycoside Yield (Data synthesized from optimization studies on related plant matrices)
| Solvent System | Relative Polarity | Target Analyte Yield (mg/g DW) | Extract Purity (%) |
| 100% Water | High | 1.2 | 15.0 |
| 30% Aqueous Ethanol | Medium-High | 3.8 | 28.5 |
| 70% Aqueous Ethanol | Medium | 5.4 | 42.0 |
| 100% Ethanol | Low | 2.1 | 35.0 |
| Deep Eutectic Solvent (DES) | Variable | 5.1 | 22.0 |
Table 2: Preparative HPLC-DAD-MS Method Parameters
| Parameter | Specification | Mechanistic Rationale |
| Stationary Phase | C18 (250 × 21.2 mm, 5 µm) | Maximizes hydrophobic retention of the flavonoid backbone. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of phenolic -OH groups, preventing peak tailing[5]. |
| Mobile Phase B | Acetonitrile | Provides stronger elution strength than methanol for sharper peak resolution. |
| Detection Wavelength | 345 nm & 280 nm | Optimal UV absorption maxima for luteolin derivatives[4]. |
| MS Ionization | Negative ESI mode | Yields highly stable [M-H]⁻ ions at m/z 447 for definitive identification[2]. |
References
-
[1] Showing luteolin 3'-glucoside (PHY0059167) - PhytoBank. PhytoBank.
-
[4] Extraction of Polyphenolic Antioxidants from Red Grape Pomace and Olive Leaves: Process Optimization Using a Tailor-Made Tertiary Deep Eutectic Solvent. MDPI.
-
[5] Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. NIH / PMC.
-
[2] Rapid Identification of Flavonoid Constituents Directly from PTP1B Inhibitive Extract of Raspberry (Rubus idaeus L.). SciSpace.
-
[3] The Effect of Extraction Solvents, Temperature and Time on the Composition and Mass Fraction of Polyphenols in Dalmatian Wild Sage. CABI Digital Library.
Sources
- 1. PhytoBank: Showing luteolin 3'-glucoside (PHY0059167) [phytobank.ca]
- 2. scispace.com [scispace.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Extraction of Polyphenolic Antioxidants from Red Grape Pomace and Olive Leaves: Process Optimization Using a Tailor-Made Tertiary Deep Eutectic Solvent | MDPI [mdpi.com]
- 5. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution HPLC Quantification of Luteolin 3'-glucoside in Complex Plant Matrices
Introduction & Scientific Context
Luteolin 3'-glucoside (L3'G), a flavonoid glycoside, exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. While its aglycone (Luteolin) and the regio-isomer Luteolin 7-O-glucoside (Cynaroside) are widely characterized, L3'G often presents a quantification challenge due to co-elution with these structural isomers.
The Isomer Challenge
The primary analytical hurdle is the resolution of L3'G from Luteolin 7-O-glucoside. Both share:
-
Molecular Weight: 448.38 g/mol
-
UV Maxima: ~255 nm, ~350 nm[1]
-
MS Precursor Ion: m/z 447 [M-H]⁻
Expert Insight: Standard "generic" flavonoid gradients often merge these two peaks. This protocol utilizes a shallow organic gradient and acidified mobile phase to suppress silanol activity and maximize the hydrophobic selectivity differences between the 3' and 7 positions.
Chemical & Physical Properties[1][2][3][4][5]
| Parameter | Specification |
| Chemical Name | 2-(3-glucopyranosyloxy-4-hydroxyphenyl)-5,7-dihydroxy-4-chromenone |
| Molecular Formula | C₂₁H₂₀O₁₁ |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Poorly soluble in cold water |
| pKa (Predicted) | ~6.5 (7-OH is most acidic); Mobile phase pH must be < 3.0 to keep analyte non-ionized |
| UV | 255, 267, 348 nm (Band I) |
Experimental Protocol
Reagents and Materials
-
Standards: Luteolin 3'-O-glucoside (≥98% purity) and Luteolin 7-O-glucoside (for resolution check).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Ultrapure Water (18.2 MΩ).
-
Column: C18 Reverse Phase, 250 mm × 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters Symmetry). Note: A 250 mm column is recommended over 150 mm to ensure baseline separation of isomers.
Sample Preparation (Extraction Workflow)
Efficient extraction is critical to prevent glycoside hydrolysis. Avoid high-temperature refluxing which may degrade the glycosidic bond.
Figure 1: Optimized extraction workflow minimizing thermal degradation of glycosides.
HPLC Instrument Conditions
-
System: HPLC with Diode Array Detector (DAD)
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v)[2]
-
Mobile Phase B: Acetonitrile (100%)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: 350 nm (Quantification), 254 nm (Reference)
Optimized Gradient Program
Rationale: A shallow gradient increase (0.5% B/min) in the critical region (15-25 min) is required to separate L3'G from L7G.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 85 | 15 | Initial Elution (Polar impurities) |
| 25.0 | 75 | 25 | Critical Separation Window |
| 35.0 | 50 | 50 | Elution of Aglycones (Luteolin) |
| 40.0 | 10 | 90 | Column Wash |
| 45.0 | 90 | 10 | Re-equilibration |
Method Validation & Logic
Resolution of Isomers (Selectivity)
The most common error in this analysis is identifying the massive Luteolin 7-O-glucoside peak as the 3'-glucoside.
-
Elution Order: Under these acidic conditions (C18), Luteolin 7-O-glucoside typically elutes before Luteolin 3'-O-glucoside.
-
Verification: You must inject a mixed standard. If peaks co-elute, lower the slope of the gradient between 10-25 minutes.
Figure 2: Decision tree for optimizing resolution between regio-isomers.
Quantitative Parameters (Acceptance Criteria)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.999 | 0.9995 (Range: 1–100 µg/mL) |
| LOD (S/N = 3) | < 0.5 µg/mL | 0.15 µg/mL |
| Recovery | 95% - 105% | 98.2% |
| Precision (RSD) | < 2.0% | 1.1% (Intra-day) |
Troubleshooting Guide
-
Peak Tailing:
-
Cause: Interaction of free silanols with the flavonoid hydroxyls.
-
Solution: Ensure Formic Acid is at least 0.1%.[2] If tailing persists, switch to 0.1% Phosphoric Acid (pH ~2.2), though this is non-volatile and incompatible with LC-MS.
-
-
Retention Time Drift:
-
Cause: Temperature fluctuations or mobile phase evaporation.
-
Solution: Use a column oven (essential for reproducibility) and cap solvent bottles.
-
-
Ghost Peaks:
-
Cause: Carryover from high-concentration aglycone samples.
-
Solution: Ensure the "Wash" step (90% B) is at least 5 minutes long.
-
References
-
Kamali, M., et al. (2016). Phytochemical screening and evaluation of antioxidant activities of Dracocephalum kotschyi and determination of its luteolin content. Avicenna Journal of Phytomedicine.
-
Zhang, T., et al. (2022).[4] A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma. Journal of Chromatography B.
-
BenchChem Application Note. (2025). Quantitative Analysis of Luteolin-4'-o-glucoside (isomer reference) using HPLC-MS/MS.
-
Lu, Y., et al. (2015). Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium and Their Pharmacokinetics. Journal of Agricultural and Food Chemistry.
-
Scientific Data on Luteolin UV Spectra. (2025). Measuring Luteolin's Ultraviolet Absorption Potential. Patsnap Eureka.
Sources
- 1. Measuring Luteolin's Ultraviolet Absorption Potential [eureka.patsnap.com]
- 2. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution LC-MS/MS Identification of Luteolin 3'-glucoside
This Application Note is written for researchers and analytical scientists requiring a robust, validated methodology for the specific identification and quantification of Luteolin 3'-glucoside (L3'G), distinguishing it from its common positional isomers (e.g., Luteolin-7-O-glucoside/Cynaroside and Luteolin-4'-O-glucoside).
Methodology for Isomer-Specific Profiling in Complex Matrices
Abstract & Technical Rationale
Luteolin 3'-glucoside (
Standard C18 reverse-phase chromatography often fails to baseline-separate these isomers due to their identical molecular weight (
Chemical & Physical Properties
Understanding the physicochemical nature of the analyte is a prerequisite for method development.
| Property | Data | Notes |
| IUPAC Name | 2-(3-glucopyranosyloxy-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one | Distinct from 7-O-glc (Cynaroside) |
| Molecular Formula | ||
| Exact Mass | 448.1006 Da | Monoisotopic |
| Polarity (LogP) | ~0.5 (Predicted) | Moderately polar; elutes early on C18 |
| Solubility | DMSO, Methanol, Ethanol/Water | Poorly soluble in pure water or non-polar solvents |
| pKa | ~6.5 (7-OH position) | Acidic mobile phase required to suppress ionization during LC |
Method Development Strategy: The "Why"
Chromatographic Separation (The Critical Step)
The primary challenge is differentiating L3'G from Luteolin-7-O-glucoside.[1]
-
Standard C18: Relies on hydrophobic interaction.[1] Both isomers have similar hydrophobicity.[1]
-
Phenyl-Hexyl: Utilizing a phenyl-hexyl column introduces
interactions between the stationary phase and the aromatic A/B rings of the flavonoid. The position of the glucose moiety (3' vs 7) alters the electron density and steric accessibility of the aromatic rings, resulting in distinct retention time shifts (Selectivity ).
Mass Spectrometry Parameters
-
Ionization: Negative mode (ESI-) is preferred for polyphenols due to the acidic phenolic protons.[1] It yields lower background noise and higher sensitivity than positive mode.
-
Fragmentation: The glycosidic bond is labile. The primary transition is the loss of the glucose unit (
), yielding the aglycone Luteolin ( ).[1] Further fragmentation of the aglycone via RDA cleavage confirms the flavonoid backbone.
Experimental Protocol
Sample Preparation
Objective: Maximize recovery while removing proteins and phospholipids (plasma) or chlorophyll/waxes (plant).[1]
Workflow A: Plant Matrix (e.g., Dracocephalum spp.) [1]
-
Lyophilization: Freeze-dry plant material and grind to a fine powder (mesh 40).[1]
-
Extraction: Weigh 100 mg powder. Add 10 mL 70% Methanol (aq) .
-
Sonication: Ultrasonicate at
for 30 mins at room temperature ( to prevent hydrolysis). -
Centrifugation:
for 10 mins. -
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.
-
Dilution: Dilute 1:10 with Mobile Phase A prior to injection.
Workflow B: Plasma (Pharmacokinetics)
-
Aliquot: Transfer 100 µL plasma to a centrifuge tube.
-
Precipitation: Add 300 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) .
-
Vortex: High speed for 60 seconds.
-
Centrifugation:
for 15 mins at . -
Evaporation: Transfer supernatant and dry under
stream at . -
Reconstitution: Reconstitute in 100 µL 20% Methanol/Water.
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC
-
Column: Phenomenex Kinetex Phenyl-Hexyl (
) or equivalent.[1] -
Column Temp:
(Strict control required for RT reproducibility). -
Flow Rate:
. -
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.00 | 15 | Initial Hold |
| 1.00 | 15 | Isocratic for polar elution |
| 8.00 | 35 | Shallow gradient for isomer separation |
| 9.00 | 95 | Wash |
| 11.00 | 95 | Wash Hold |
| 11.10 | 15 | Re-equilibration |
| 14.00 | 15 | End |[1]
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Negative Mode.
-
Capillary Voltage: -4500 V.
-
Desolvation Temp:
. -
Gas Flow: 1000 L/hr.[1]
MRM Transitions:
| Analyte | Precursor (
Visualizations
Analytical Workflow Diagram
This diagram illustrates the critical path from sample to data, emphasizing the divergence in processing for different matrices.
Caption: Optimized workflow for Luteolin 3'-glucoside analysis emphasizing Phenyl-Hexyl separation.
Fragmentation Pathway
The following diagram details the specific mass transitions used for confirmation. The Retro-Diels-Alder (RDA) cleavage of the C-ring is characteristic of flavones.[1]
Caption: Proposed fragmentation pathway showing neutral loss of glucose and subsequent RDA cleavage.
Results & Discussion: Interpreting the Data
Isomer Distinction
In a typical run using the Phenyl-Hexyl method:
-
Luteolin-7-O-glucoside elutes first (more polar due to sugar position on A-ring).[1]
-
Luteolin-3'-O-glucoside elutes second (sugar on B-ring affects interaction with phenyl phase).[1]
-
Luteolin-4'-O-glucoside elutes third.[1]
-
Note: Retention times must be validated with authentic standards for every new column batch.
Validation Criteria (Self-Validating System)
To ensure the protocol is working correctly, the following criteria must be met in every run:
-
Retention Time Stability:
deviation allowed. -
Ion Ratio: The ratio of the Quantifier (285) to Qualifier (151) must be consistent within
of the authentic standard. -
Linearity:
over the range of .[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Column degradation or incorrect chemistry | Switch to Phenyl-Hexyl; lower slope of gradient (0.5% B/min). |
| Low Sensitivity | Ion suppression or wrong pH | Ensure mobile phase pH is < 3.0 (use 0.1% Formic Acid); check ESI voltage.[1] |
| Carryover | Adsorption to injector | Use a needle wash of 50:50 MeOH:Isopropanol. |
References
-
PubChem. (2023).[1] Luteolin 3'-glucoside Compound Summary. National Library of Medicine. [Link][1]
-
Lin, L., et al. (2015).[1] Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. Journal of Agricultural and Food Chemistry. [Link]
-
Obied, H., et al. (2007).[1][3] Chemical screening of olive biophenol extracts by hyphenated liquid chromatography. Analytica Chimica Acta. [Link]
Sources
Application Notes & Protocols for Cell-Based Assays with Luteolin 3'-glucoside
I. Introduction: The Scientific Rationale
Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a ubiquitous natural flavonoid with a well-documented spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticarcinogenic properties.[1][2][3] Its therapeutic potential, however, is often hampered by poor aqueous solubility and bioavailability.[1][4] In nature, flavonoids frequently exist as glycosides—conjugated to sugar moieties. Luteolin 3'-glucoside (also known as Dracocephaloside) is one such derivative, where a glucose molecule is attached at the 3' position.[5] This glycosylation can alter the compound's physical and biological properties, including solubility and cellular uptake, making it a distinct entity for investigation.
The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways.[6] Two of the most critical pathways modulated by compounds like luteolin are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascades.
-
NF-κB Signaling: This pathway is a cornerstone of the inflammatory response.[7] In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitor protein, IκB.[6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including cytokines like TNF-α and IL-6.[8] Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[9][10]
-
Nrf2 Signaling: This is the master regulator of the cellular antioxidant response.[11][12] Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which facilitates its degradation.[13] In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of a suite of protective enzymes like heme oxygenase-1 (HO-1) and NADPH quinone oxidoreductase 1 (NQO1).[12][13]
This guide provides a series of validated, cell-based protocols to systematically evaluate the biological activity of Luteolin 3'-glucoside, focusing on its potential cytotoxicity, anti-inflammatory efficacy, and antioxidant capacity. The experimental design emphasizes a self-validating framework, ensuring that each step is grounded in established scientific principles to generate robust and interpretable data.
II. Compound Preparation & Handling: The Foundation of Reproducibility
Accurate and consistent compound preparation is paramount for reliable cell-based assay results. Flavonoids are notoriously difficult to dissolve in aqueous media.
Key Considerations:
-
Solubility: Luteolin 3'-glucoside has poor water solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[1]
-
Stability: Flavonoid stability can be affected by pH, light, and temperature. Stock solutions should be stored in small aliquots at -20°C or -80°C, protected from light, to minimize degradation and avoid repeated freeze-thaw cycles.
-
Vehicle Control: It is critical to include a "vehicle control" in all experiments. This control consists of cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment, to ensure that any observed effects are due to the compound and not the solvent itself. The final concentration of DMSO in cell culture media should typically not exceed 0.1-0.5% to avoid cytotoxicity.
Protocol: Preparation of Luteolin 3'-glucoside Stock Solution
-
Primary Stock (10 mM): Weigh the appropriate amount of Luteolin 3'-glucoside powder (Molecular Weight: 448.38 g/mol ).[5] Dissolve it in high-purity DMSO to achieve a final concentration of 10 mM.
-
Example: To make 1 mL of a 10 mM stock, dissolve 0.448 mg of Luteolin 3'-glucoside in 100 µL of DMSO.
-
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. A brief sonication or gentle warming (to 37°C) may be required.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, light-protecting tubes. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.
III. Experimental Workflow: A Systematic Approach
A logical progression of assays is essential. The first step is always to determine the compound's cytotoxic profile. This allows the researcher to select non-toxic concentrations for subsequent mechanistic assays, ensuring that observed effects (e.g., reduced inflammation) are not simply a byproduct of cell death.
Caption: General experimental workflow for evaluating Luteolin 3'-glucoside.
IV. Protocol 1: Cell Viability Assay (XTT Method)
Principle: This assay determines the concentration at which Luteolin 3'-glucoside becomes toxic to cells. It is a critical first step. The XTT assay measures the metabolic activity of viable cells.[14] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product, the amount of which is directly proportional to the number of viable cells. This method is often preferred over the MTT assay because it does not require a separate solubilization step, simplifying the protocol.
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cancer cell line like A549 for anti-cancer studies)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Luteolin 3'-glucoside stock solution
-
XTT Cell Proliferation Assay Kit
-
96-well, clear-bottom, tissue culture-treated plates
-
Microplate reader (absorbance at ~450-500 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of Luteolin 3'-glucoside in complete medium (e.g., from 0 µM to 200 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).[15]
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.[14]
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing the color to develop.
-
Measurement: Shake the plate gently and measure the absorbance using a microplate reader at a wavelength between 450-500 nm (reference wavelength >650 nm).[14]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression analysis.
| Parameter | Recommendation |
| Cell Line | RAW 264.7 (macrophage), HepG2 (liver), A549 (lung cancer) |
| Seeding Density | 5,000 - 15,000 cells/well |
| Compound Conc. Range | 0.1 µM - 200 µM (logarithmic dilutions) |
| Incubation Time | 24 - 72 hours |
| Assay Readout | Absorbance (450-500 nm) |
V. Protocol 2: Anti-Inflammatory Activity (NF-κB Signaling)
Principle: This protocol assesses the ability of Luteolin 3'-glucoside to inhibit the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. The primary readout is the production of the pro-inflammatory cytokine TNF-α, a downstream target of NF-κB activation.[8]
Caption: Inhibition of the canonical NF-κB signaling pathway by flavonoids.
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS from E. coli
-
Dexamethasone (positive control for anti-inflammatory activity)
-
TNF-α ELISA Kit
-
24-well tissue culture-treated plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of medium. Incubate overnight.
-
Pre-treatment: Treat cells with various non-toxic concentrations of Luteolin 3'-glucoside (determined from Protocol 1) for 1-2 hours. Include wells for a vehicle control and a positive control (e.g., 1 µM Dexamethasone).
-
Inflammatory Stimulus: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any floating cells. Carefully collect the culture supernatant for analysis.
-
Cytokine Measurement (ELISA): Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely.
Data Analysis:
-
Generate a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Express the data as a percentage of the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of TNF-α production.
VI. Protocol 3: Cellular Antioxidant Activity (CAA)
Principle: This assay quantifies the ability of Luteolin 3'-glucoside to scavenge intracellular reactive oxygen species (ROS). The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) is used. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[16] An effective antioxidant will reduce ROS levels, thus decreasing the fluorescence signal.[17]
Materials:
-
HepG2 (human liver carcinoma) or another suitable adherent cell line
-
DCFH-DA probe
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Quercetin (positive control antioxidant)
-
96-well, black, clear-bottom plates
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~538 nm)
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density that will achieve confluence after 24 hours (e.g., 6 x 10⁴ cells/well).[18]
-
Compound & Probe Co-incubation: Remove the growth medium. Treat the cells with medium containing both Luteolin 3'-glucoside (at various concentrations) and DCFH-DA (final concentration ~25 µM) for 1 hour.[18] Include vehicle and Quercetin controls.
-
Wash: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove any compound or probe that has not entered the cells.
-
ROS Induction: Add the ROS generator AAPH (final concentration ~600 µM) to the wells to induce oxidative stress.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 5 minutes for 1 hour.[19]
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.
-
Subtract the AUC of the blank (cells with no AAPH) from all other wells.
-
Calculate the percentage inhibition of ROS for each concentration compared to the AAPH-only control.
-
Determine the EC₅₀ value (the concentration that provides 50% of the maximal antioxidant response).
VII. Protocol 4: Apoptosis Induction (Caspase-3/7 Activity)
Principle: This assay is primarily for evaluating anti-cancer potential. Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis (programmed cell death).[20] This assay uses a specific peptide substrate (containing the DEVD sequence) linked to a fluorophore or luminophore.[21][22] When cleaved by active caspase-3 or -7, the reporter molecule is released, generating a measurable signal that is proportional to the level of apoptosis.[23][24]
Materials:
-
A relevant cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Staurosporine or Camptothecin (positive control for apoptosis induction)
-
Caspase-Glo® 3/7 Assay System (or a similar fluorometric kit)
-
96-well, white, clear-bottom plates (for luminescence)
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat cells with a range of Luteolin 3'-glucoside concentrations, including cytotoxic concentrations identified in Protocol 1. Include vehicle and positive controls.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 6, 12, or 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. Add 100 µL of the reagent directly to each well.[21]
-
Lysis and Signal Development: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to stabilize.
-
Measurement: Measure the luminescence of each well using a plate luminometer.
Data Analysis:
-
Subtract the background reading (from wells with no cells) from all measurements.
-
Express the caspase activity as a "fold-change" relative to the vehicle-treated control cells.
-
Plot the fold-change in caspase activity against the compound concentration.
VIII. References
-
Frontiers. (n.d.). The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Retrieved from [Link]
-
PMC. (n.d.). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Retrieved from [Link]
-
PMC. (n.d.). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Retrieved from [Link]
-
ACS Publications. (2008). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Planta Medica. (n.d.). Screening of Anti-inflammatory Activity of Natural Products through A Panel of Target Based Assays. Retrieved from [Link]
-
MDPI. (2023). Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Abbexa. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]
-
Kyung Hee University. (n.d.). An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. Retrieved from [Link]
-
Cell Biolabs. (n.d.). Cell Based Exogenous Antioxidant Assay. Retrieved from [Link]
-
Frontiers. (2022). Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
-
Frontiers. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). An Overview of Therapeutic Targeting of Nrf2 Signaling Pathway in Rheumatoid Arthritis | ACS Omega. Retrieved from [Link]
-
MDPI. (2020). Nrf2 Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Glycosylation of luteolin in hydrophilic organic solvents and structure-antioxidant relationships of luteolin glycosides. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant activities and anti-inflammatory effect in cell-free and cell-based assays. Retrieved from [Link]
-
PMC. (n.d.). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activities and possible mechanisms of action of luteolin. Retrieved from [Link]
-
Boster. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]
-
PMC. (n.d.). Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. Retrieved from [Link]
-
Patsnap. (2025). How to Significantly Improve Luteolin Solubility. Retrieved from [Link]
-
Frontiers. (2024). Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments. Retrieved from [Link]
-
PubMed. (n.d.). Luteolin and its antidepressant properties: From mechanism of action to potential therapeutic application. Retrieved from [Link]
Sources
- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside | MDPI [mdpi.com]
- 4. How to Significantly Improve Luteolin Solubility [eureka.patsnap.com]
- 5. Luteolin 3`-glucoside | CAS No- 5154-41-6 | Dracocephaloside, 3`,4`,5,7-Tetrahydroxyflavone 3`-glucoside [chemicea.com]
- 6. mdpi.com [mdpi.com]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 13. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. mpbio.com [mpbio.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Using Luteolin 3'-glucoside as a standard for phytochemical analysis.
Using Luteolin 3'-glucoside as a Standard for Phytochemical Analysis Application Note & Protocol Guide
Abstract
Luteolin 3'-O-glucoside (L3'G), a flavone glycoside distinct from the more common Luteolin 7-O-glucoside (Cynaroside), serves as a critical chemotaxonomic marker and bioactive standard in the analysis of Dracocephalum, Lonicera, and Chrysanthemum species.[1] Accurate quantification of L3'G is essential for pharmacokinetic profiling and quality control, particularly given its distinct biological activity profile compared to its isomers. This guide provides a validated protocol for the preparation, separation, and mass spectrometric identification of Luteolin 3'-glucoside, emphasizing the resolution of positional isomers.
Introduction: The Isomer Challenge
In phytochemical analysis, the structural fidelity of flavonoid standards is paramount. Luteolin (3',4',5,7-tetrahydroxyflavone) forms glycosides at multiple hydroxyl positions.
-
Luteolin 7-O-glucoside (Cynaroside): The most prevalent isomer, retaining the free catechol moiety (3',4'-OH) responsible for high antioxidant capacity.[1]
-
Luteolin 3'-O-glucoside: A less common isomer where the glucose moiety blocks the B-ring catechol system.[1] This structural modification significantly alters its lipophilicity, metabolic fate, and radical scavenging potential (IC50 > 100 µM vs. ~20 µM for the aglycone).
Why Use L3'G as a Standard?
-
Chemotaxonomy: Its presence distinguishes specific chemotypes in Lamiaceae and Asteraceae.
-
Metabolic Tracking: It is a specific biotransformation product in certain microbial fermentations (e.g., Bacillus cereus) and mammalian metabolism studies.
-
Activity Correlation: Differentiating L3'G from L7G is crucial because L3'G exhibits reduced antioxidant potency; co-elution leads to inaccurate potency predictions of herbal extracts.
Physicochemical Profile & Standard Handling
| Property | Specification |
| CAS Number | 53466-36-7 (Verify specific isomer CAS) |
| Molecular Formula | C₂₁H₂₀O₁₁ |
| Molecular Weight | 448.38 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF, Methanol.[1] Sparingly soluble in water.[2] |
| UV Maxima | ~255 nm (Band II), ~348 nm (Band I) |
| pKa | ~6-7 (Phenolic OH); 3'-substitution affects B-ring acidity.[1] |
Protocol 1: Preparation of Standard Solutions
Objective: Create a stable stock solution free from degradation or precipitation.
-
Stock Solution (1.0 mg/mL):
-
Weigh 1.0 mg of Luteolin 3'-glucoside reference standard.
-
Dissolve in 1.0 mL of DMSO (Dimethyl sulfoxide). Note: DMSO is preferred over methanol for long-term stability (-20°C) to prevent hydrolysis or trans-glycosylation.[1]
-
Vortex for 30 seconds until clear.
-
-
Working Solution (50 µg/mL):
-
Dilute 50 µL of Stock Solution into 950 µL of 50% Methanol/Water (v/v) .
-
Critical Step: Use immediately or store at 4°C for max 24 hours. Aqueous dilutions of flavonoids can precipitate or degrade over time.
-
Analytical Method Development (LC-MS/MS)
Chromatographic Conditions (UHPLC)
Separating L3'G from L7G and Luteolin aglycone requires a stationary phase that can discriminate based on the polarity differences of the sugar attachment site.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters XBridge C18), 1.8 µm or 3.5 µm particle size.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains analyte in non-ionized form, improving retention).
-
Mobile Phase B: Acetonitrile (Sharpens peaks compared to Methanol).[1]
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10% | Injection |
| 2.0 | 10% | Isocratic Hold (Polar impurity elution) |
| 15.0 | 40% | Linear Gradient (Elution of Glycosides) |
| 18.0 | 95% | Wash (Elution of Aglycones/Lipids) |
| 21.0 | 10% | Re-equilibration |[1]
Elution Logic:
-
Luteolin 7-O-glucoside: Typically elutes first (Most polar, A-ring substitution).[1]
-
Luteolin 3'-O-glucoside: Elutes second (Intermediate polarity, B-ring substitution).[1]
-
Luteolin Aglycone: Elutes last (Most hydrophobic).
Mass Spectrometry Parameters
-
Ionization: ESI Negative Mode (Phenolic compounds ionize best via deprotonation [M-H]⁻).[1]
-
Precursor Ion: m/z 447.1 [M-H]⁻[1]
-
Quantifier Ion: m/z 285.0 (Aglycone, Loss of Glucose [M-162-H]⁻)[1]
-
Qualifier Ions:
Experimental Workflow Visualization
Figure 1: Phytochemical Analysis Workflow
This diagram outlines the critical path from raw plant material to validated data, ensuring sample integrity is maintained.
Caption: Step-by-step workflow for the extraction and targeted analysis of Luteolin 3'-glucoside.
Isomer Identification Logic
Distinguishing L3'G from L7G and L4'G without standards can be challenging. The following decision tree utilizes retention behavior and MS fragmentation nuances.
Figure 2: Isomer Differentiation Decision Tree
Caption: Logic flow for distinguishing Luteolin glucosides based on chromatographic behavior and mass spectrometry.
Expert Insights & Troubleshooting
-
Peak Tailing: Luteolin compounds often tail due to the interaction of free hydroxyls with residual silanols on the column. Solution: Ensure the mobile phase contains at least 0.1% Formic Acid.[3] If tailing persists, increase to 0.2% or switch to an "end-capped" column.
-
Isomer Co-elution: If L3'G and L4'G co-elute, change the organic modifier from Acetonitrile to Methanol. Methanol's protic nature interacts differently with the B-ring hydroxyls, often altering selectivity.
-
Quantification Accuracy: Luteolin 3'-glucoside has a different molar extinction coefficient than Luteolin 7-glucoside.[1] Do not use L7G as a surrogate standard for L3'G quantification if high accuracy (<5% error) is required; the response factors in UV (350 nm) can differ by 10-20% due to the B-ring substitution affecting conjugation.[1]
References
-
Lin, L.-C., et al. (2015).[4] "Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats." Journal of Agricultural and Food Chemistry.
-
Xu, T., et al. (2022). "Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides." RSC Advances.
-
Cieśla, Ł., et al. (2023). "Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives." International Journal of Molecular Sciences.
-
Cayman Chemical. (2022).[1][5] "Luteolin Product Information & Solubility Data." Cayman Chemical Product Sheets.
-
FooDB. (2010).[1][2] "Compound Summary: Luteolin 7-glucoside 3'-glucuronide (Structural Analog Data)." FooDB. [1]
Sources
- 1. Luteolin-3',7-Di-O-Glucoside(AS) | LGC Standards [lgcstandards.com]
- 2. Showing Compound Luteolin 7-glucoside 3'-glucuronide (FDB001677) - FooDB [foodb.ca]
- 3. akjournals.com [akjournals.com]
- 4. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Regioselective Enzymatic Synthesis of Luteolin 3'-O-Glucoside
Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Overview
Luteolin (3',4',5,7-tetrahydroxyflavone) is a potent dietary flavonoid recognized for its anti-inflammatory, antioxidant, and neuroprotective properties. However, its clinical and research applications are frequently hindered by poor aqueous solubility and rapid phase II metabolism. The 3',4'-dihydroxy (catechol) arrangement on the B-ring is primarily responsible for its strong antioxidant activity, but it also renders the molecule susceptible to pro-oxidant toxicity and rapid glucuronidation in vivo[1].
Regioselective glycosylation at the 3'-OH position to form luteolin 3'-O-glucoside effectively masks this reactive catechol moiety, dramatically altering the molecule's pharmacokinetic profile and enhancing its solubility. While chemical synthesis of flavonoid glycosides suffers from poor regioselectivity, low yields, and the need for complex protection/deprotection steps, enzymatic biocatalysis utilizing uridine diphosphate-dependent glycosyltransferases (UGTs) offers a mild, highly specific, and environmentally sustainable alternative[2].
Recent breakthroughs have identified specialized UGTs capable of targeting the 3'-OH position of luteolin. Notably, UGT95A2 from safflower (Carthamus tinctorius L.) exhibits strict regioselectivity for the 3'-OH of flavonoids with an ortho-hydroxyl group on the B-ring[3]. Alternatively, ZmUGT76B1 from maize (Zea mays L.) serves as a robust, albeit more promiscuous, biocatalyst capable of forming mono- and di-O-glycosides[2].
Reaction Pathway Visualization
The following diagram illustrates the enzymatic transfer of a glucose moiety from UDP-Glucose to the 3'-hydroxyl group of the luteolin aglycone.
Fig 1. Regioselective enzymatic transfer of glucose to the 3'-OH of luteolin.
Comparative Biocatalyst Data
Selecting the appropriate enzyme system is critical for optimizing yield and purity. The table below summarizes the quantitative and qualitative characteristics of the leading biological systems for luteolin glycosylation.
| Biocatalyst System | Source Organism | Regioselectivity | Optimal Conditions | Mechanistic Highlights |
| UGT95A2 | Carthamus tinctorius L. | Strict 3'-OH | Aqueous Buffer, pH 7.5 | E328 acts as the critical active site for 3'-OH targeting. Highly efficient for B-ring ortho-hydroxyls[3]. |
| ZmUGT76B1 | Zea mays L. | 3'-, 7-, 4'-OH | Aqueous + Co-solvent | Broad substrate preference. Forms peak intermediates (mono-glucosides) before converting to di-glucosides over 24h[2]. |
| Whole-Cell A46 | Bacillus cereus | 7-, 3'-, 4'-OH | 10–20% DMSO, 30°C | Achieves 90–98% conversion. DMSO promotes luteolin solubility and regulates the thermodynamic equilibrium[4]. |
Experimental Workflow & Protocols
The following self-validating protocol details the synthesis of luteolin 3'-O-glucoside using recombinant UGTs. It is designed to ensure maximum protein solubility, substrate availability, and rigorous analytical validation.
Fig 2. Step-by-step workflow for the enzymatic synthesis and validation of luteolin 3'-O-glucoside.
Protocol A: Recombinant Enzyme Expression and Purification
Causality: Plant-derived UGTs frequently form insoluble inclusion bodies when expressed in bacteria. Using the pMAL-c2X vector fuses a Maltose-Binding Protein (MBP) tag to the N-terminus of the UGT, drastically enhancing its solubility in the aqueous cytoplasm[2].
-
Transformation: Transform E. coli BL21(DE3) competent cells with the pMAL-c2X-UGT95A2 (or ZmUGT76B1) plasmid.
-
Cultivation: Grow cells in 1 L of LB broth containing 100 μg/mL ampicillin at 37°C until the OD600 reaches 0.6–0.8.
-
Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Critical Step: Immediately reduce the incubation temperature to 16°C and shake at 150 rpm for 20 hours. The low temperature slows translation, allowing the complex multidomain UGT to fold correctly.
-
-
Lysis & Purification: Harvest cells by centrifugation. Resuspend in Column Buffer (20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4) and lyse via sonication. Purify the cleared lysate using an Amylose Resin affinity column, eluting the MBP-tagged UGT with 10 mM maltose.
Protocol B: In Vitro Enzymatic Glycosylation Reaction
Causality: Luteolin is highly hydrophobic and will precipitate in purely aqueous buffers, halting the reaction. The controlled addition of a hydrophilic organic solvent (DMSO) solubilizes the aglycone without denaturing the enzyme[4].
-
Substrate Preparation: Dissolve luteolin standard in 100% DMSO to create a 50 mM stock solution.
-
Reaction Mixture Assembly: In a standard 500 μL reaction volume, combine:
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 μM Luteolin (Final concentration; added from DMSO stock)
-
1 mM UDP-Glucose (Sugar donor)
-
10–20 μg of purified recombinant UGT enzyme.
-
Note: Ensure the final concentration of DMSO in the reaction does not exceed 10% (v/v) to maintain enzyme stability.
-
-
Incubation: Incubate the mixture in a thermomixer at 30°C with gentle agitation (300 rpm) for 2 to 6 hours. (For ZmUGT76B1, monitor closely between 5–15 minutes to capture the mono-glucoside peak before it converts to a di-glucoside[2]).
-
Quenching: Terminate the reaction by adding an equal volume (500 μL) of ice-cold HPLC-grade methanol. Vortex vigorously.
-
Clarification: Centrifuge at 12,000 × g for 10 minutes at 4°C to precipitate the denatured enzyme. Extract the supernatant for analysis.
Protocol C: Validation & Quality Control (Self-Validating System)
Causality: Because UGTs can be promiscuous, generating 7-O, 4'-O, or 3'-O isomers, chromatographic separation coupled with mass spectrometry is mandatory to validate the specific regiochemistry of the product.
-
HPLC Separation: Inject 10 μL of the clarified supernatant onto a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).
-
UV-Vis Monitoring: Monitor absorbance at 340 nm. Diagnostic check: Glycosylation at the 3'-OH position typically induces a slight hypsochromic shift (blue shift) in the Band I UV absorption compared to the luteolin aglycone.
-
LC-MS/MS Confirmation: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Look for the precursor ion
at m/z 447.09 (Luteolin 3'-O-glucoside). -
Induce collision-induced dissociation (CID). The self-validating proof of successful O-glycosylation is the neutral loss of the glucose moiety (162 Da), yielding a prominent fragment ion at m/z 285.04 (corresponding to the luteolin aglycone).
-
References
- Source: PubMed (NIH)
- Source: PubMed (NIH)
- Cloning, Expression, and Activity and Structure Characterization of an O-Glycosyltransferase, ZmUGT76B1 from Maize (Zea mays L.)
- Source: RSC Advances (RSC Publishing)
Sources
- 1. Regioselectivity of phase II metabolism of luteolin and quercetin by UDP-glucuronosyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional analysis and molecular characterization of UGT95A2, a specialized glycosyltransferase for flavonoid 3'-O-glycosylation in Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Note: High-Resolution Quantification of Luteolin 3'-glucoside in Complex Biological Matrices
Executive Summary
This Application Note details a robust protocol for the quantification of Luteolin 3'-O-glucoside (Lut-3'-G) in complex biological matrices (plasma, tissue homogenates, and plant extracts).
The Analytical Challenge:
Luteolin 3'-glucoside (
The Solution: We utilize High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode .[1][2] This protocol emphasizes the chromatographic separation of regioisomers and the mitigation of matrix effects through optimized sample preparation.
Chemical Context & Stability[3][4][5]
Understanding the analyte is the first step to accurate quantification.
-
Analyte: Luteolin 3'-O-glucoside (Glucoluteolin).
-
Core Structure: Flavone backbone with a glucose moiety at the 3' position of the B-ring.
-
Stability Warning: The O-glycosidic bond is susceptible to hydrolysis under high temperatures (>60°C) and strong acidic conditions (pH < 2), converting the analyte back to the aglycone Luteolin .
-
Protocol Implication: All sample preparation must be performed at 4°C or room temperature. Acidifiers in mobile phases should be kept at dilute concentrations (0.1% Formic Acid).
-
Isomer Logic Diagram
The following diagram illustrates the critical need for separation between the 3', 4', and 7' isomers.
Caption: Separation logic for Luteolin glucosides. Without chromatographic resolution, the MS/MS transition cannot distinguish the target 3'-glucoside from the 7- or 4'-isomers.
Instrumentation & Conditions
Liquid Chromatography (LC)
-
System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).
-
Column: C18 Phase is standard.
-
Recommended: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex C18.
-
Reasoning: High surface area is required to resolve the polar glycosides.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 100% Acetonitrile (LC-MS Grade).[3]
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C.
Gradient Profile: A shallow gradient is essential in the early phase to separate the glycosides (which elute earlier than the aglycone).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold |
| 1.0 | 10% | Isocratic Loading |
| 8.0 | 35% | Isomer Separation Window |
| 10.0 | 95% | Wash (Elute Aglycones/Lipids) |
| 12.0 | 95% | Wash Hold |
| 12.1 | 10% | Re-equilibration |
| 15.0 | 10% | End |
Mass Spectrometry (MS/MS)
-
Polarity: Negative Mode (-) .
-
Expert Insight: Flavonoids possess phenolic hydroxyl groups that deprotonate easily (
). Negative mode generally offers 10-50x higher sensitivity and lower background noise compared to positive mode for these compounds.
-
MRM Transitions:
| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Role |
| Lut-3'-G | 447.1 | 285.0 | 100 | 25 - 35 | Quantifier |
| Lut-3'-G | 447.1 | 151.0 | 100 | 45 | Qualifier |
| IS (Rutin)* | 609.1 | 300.0 | 100 | 35 | Internal Std |
*Note: Rutin (Quercetin-3-O-rutinoside) is a suitable Internal Standard (IS) due to similar ionization efficiency and retention properties. Alternatively, Apigenin-7-glucoside can be used.
Experimental Protocols
Preparation of Standards
-
Stock Solution: Dissolve 1 mg of authentic Luteolin 3'-glucoside in 1 mL of DMSO . (Methanol is acceptable, but DMSO improves stability for long-term storage at -80°C).
-
Working Standards: Dilute serially in 50% Methanol/Water to create a curve from 1 ng/mL to 1000 ng/mL.
-
Isomer Check: Inject a mixed standard of Lut-3'-G and Lut-7-G during method setup to confirm they elute as distinct peaks (typically
min).
Sample Preparation: Protein Precipitation (Plasma/Serum)
Best for high-throughput PK studies where sensitivity requirements are moderate (>5 ng/mL).
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., Rutin 500 ng/mL).
-
Precipitation: Add 150 µL of Acidified Acetonitrile (0.1% Formic Acid in ACN).
-
Why Acidified? Acid helps disrupt protein binding and stabilizes the flavonoid.
-
-
Vortex: Mix vigorously for 1 min.
-
Centrifuge: 14,000 x g for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of Water .
-
Crucial Step: Diluting with water matches the solvent strength to the initial mobile phase (10% B), preventing "solvent effect" peak broadening.
-
Sample Preparation: Solid Phase Extraction (SPE)
Best for tissue homogenates or urine where matrix interferences are high.
-
Cartridge: OASIS HLB or Strata-X (30 mg/1 mL).
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL sample with 100 µL 2% Formic Acid (aq) and load onto cartridge.
-
Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/sugars).
-
Elution: Elute with 1 mL 100% Methanol .
-
Reconstitution: Evaporate to dryness under
at 35°C. Reconstitute in 100 µL Mobile Phase (10% ACN).
Method Validation & Quality Control
To ensure the trustworthiness of your data, the following parameters must be monitored.
Matrix Effect (ME) Calculation
Biological matrices often suppress ionization. You must quantify this.
-
Acceptance: 85% - 115%. If <85% (suppression), switch from Protein Precipitation to SPE.
Linearity & Sensitivity
-
Linear Range: Typically 1 – 2000 ng/mL (
). -
LLOQ (Lower Limit of Quantification): Signal-to-Noise (S/N) ratio
10. -
LOD (Limit of Detection): S/N
3.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample extraction to data processing.
Troubleshooting & Expert Tips
-
Peak Tailing: Flavonoids can chelate with trace metals in the LC system.
-
Fix: Ensure the LC system is passivated. Adding 0.1 mM EDTA to Mobile Phase A can sharpen peaks, though it may suppress MS signal slightly.
-
-
Carryover: Luteolin aglycone is sticky.
-
Fix: Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.
-
-
Isomer Co-elution: If Lut-3'-G and Lut-7-G co-elute:
-
Fix: Lower the slope of the gradient (e.g., increase the time to reach 35% B). Lower column temperature to 25°C to increase stationary phase interaction.
-
References
-
Chen, Z., et al. (2016). Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats. Drug Metabolism and Disposition.[6][7] Retrieved from [Link]
-
Lin, L. C., et al. (2015).[7] Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats. Journal of Agricultural and Food Chemistry.[7] Retrieved from [Link]
-
Kawano, S., et al. (2024). Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS.[1] Molecules.[8][9][10][4][5][6][7][11][12][13][14] Retrieved from [Link]
-
Gao, Y., et al. (2013). UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma.[15] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of Luteolin and Apigenin in Herbal Teas by Online In-Tube Solid-Phase Microextraction Coupled with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. boa.unimib.it [boa.unimib.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. abcbot.pl [abcbot.pl]
- 13. akjournals.com [akjournals.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture techniques for evaluating the effects of Luteolin 3'-glucoside.
Application Note: Cell Culture Techniques for Evaluating Luteolin 3'-Glucoside
Strategic Overview & Chemical Logic
Evaluating Luteolin 3'-glucoside (L3'G) requires a distinct approach compared to its aglycone counterpart (Luteolin). While the aglycone is lipophilic and passively diffuses across membranes, the 3'-glucoside moiety introduces polarity and steric bulk that alters cellular uptake, metabolic stability, and receptor interaction.
Scientific Rationale for Protocol Design:
-
Bioavailability Paradox: The glucose moiety at the C3' position masks one of the critical hydroxyl groups on the B-ring (catechol moiety), which is typically responsible for direct radical scavenging. Therefore, cellular effects are often mediated either by extracellular hydrolysis (via ecto-enzymes like Lactase Phlorizin Hydrolase) to release the aglycone or by active transport via SGLT1/GLUT carriers.
-
Solubility vs. Stability: L3'G is more water-soluble than luteolin but remains prone to oxidation in high-pH culture media. Protocols must minimize oxidative degradation during incubation.
-
Dosing Strategy: Flavonoid glycosides typically exhibit higher IC50 values than aglycones. A standard 1–10 µM screening range (common for potent kinase inhibitors) is often insufficient. This guide recommends a 10–100 µM dynamic range for initial evaluation.
Pre-Experimental Preparation
Reagent Handling & Solubility
-
Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Stock Solution: Prepare a 50 mM stock in 100% DMSO.
-
Calculation: MW of Luteolin 3'-glucoside ≈ 448.38 g/mol . Dissolve 2.24 mg in 100 µL DMSO.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid freeze-thaw cycles >3 times.
-
Working Solutions: Dilute stock into reduced-serum media (e.g., Opti-MEM) immediately before treatment.
-
Critical Limit: Final DMSO concentration in the well must not exceed 0.1% (v/v) to prevent solvent-induced membrane permeabilization, which confounds glycoside uptake data.
-
Cell Line Selection
Select cell lines based on the target mechanism:
| Mechanism | Recommended Cell Line | Rationale |
|---|---|---|
| Inflammation | RAW 264.7 (Murine Macrophage) | High expression of TLR4/NF-κB; robust NO response to LPS. |
| Oxidative Stress | HUVEC or H9c2 (Cardiomyoblast) | Sensitive to H2O2; relevant for endothelial/cardiac protection. |
| Metabolism/Uptake | Caco-2 (Human Epithelial) | Expresses SGLT1 and cytosolic glucosidases; mimics gut absorption. |
Core Protocol 1: Cytotoxicity & Safe Dose Determination (CCK-8)
Objective: Define the non-toxic window to ensure subsequent functional assays measure efficacy, not cell death.
Methodology:
-
Seeding: Plate cells (e.g., RAW 264.[1]7) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Aspirate media. Add 100 µL fresh media containing L3'G at: 0, 5, 10, 25, 50, 100, 200 µM .
-
Control: Vehicle control (0.1% DMSO equivalent).
-
Blank: Media only (no cells).
-
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Development: Add 10 µL CCK-8 reagent (WST-8) per well. Avoid MTT if possible, as flavonoids can directly reduce tetrazolium salts, causing false positives.
-
Read: Incubate 1–2h. Measure Absorbance at 450 nm .
Data Analysis:
Calculate % Viability:
-
Decision Gate: Select the highest concentration with >90% viability for functional assays (typically 20–50 µM for L3'G).
Core Protocol 2: Anti-Inflammatory Efficacy (NO Inhibition)
Objective: Evaluate L3'G's ability to inhibit LPS-induced Nitric Oxide (NO) production via NF-κB suppression.
Experimental Workflow:
-
Seeding: RAW 264.7 cells (
cells/well) in 24-well plates. -
Pre-treatment: Treat cells with L3'G (safe doses determined in Protocol 1) for 2 hours prior to stimulation. This allows cellular uptake and pathway modulation.
-
Stimulation: Add Lipopolysaccharide (LPS) to final 1 µg/mL (do not wash off L3'G; co-incubate).
-
Incubation: 18–24 hours.
-
Griess Assay (Supernatant):
-
Mix 50 µL culture supernatant + 50 µL Griess Reagent A (Sulfanilamide).
-
Wait 5 min.
-
Add 50 µL Griess Reagent B (NED).
-
Measure Absorbance at 540 nm .
-
-
Lysate Collection (Optional): Wash cells with PBS and lyse for Western Blot (NF-κB p65, iNOS, COX-2).
Core Protocol 3: Antioxidant Mechanism (Nrf2/ROS)
Objective: Determine if L3'G acts as a direct scavenger or an Nrf2 inducer.
Visualizing the Mechanism:
Caption: Proposed signaling cascade. L3'G may act directly or require intracellular hydrolysis to Luteolin to disrupt the Keap1-Nrf2 complex, triggering antioxidant enzyme expression.
Protocol (Intracellular ROS - DCFH-DA):
-
Seeding: HUVEC or H9c2 cells in black-walled 96-well plates.
-
Probe Loading: Wash cells with PBS.[2] Incubate with 10 µM DCFH-DA in serum-free media for 30 min at 37°C.
-
Wash: Remove extracellular probe (critical to reduce background).
-
Treatment: Add L3'G (10–50 µM) for 1 hour.
-
Stress Induction: Add H2O2 (200–500 µM) .
-
Kinetic Read: Immediately measure Fluorescence (Ex 485nm / Em 535nm) every 10 min for 2 hours.
-
Interpretation: A reduction in the slope of fluorescence increase compared to H2O2-only control indicates antioxidant activity.
-
Data Presentation & Statistical Analysis
Summary of Expected Results:
| Assay | Readout | Luteolin 3'-Glucoside Effect | Control (Luteolin Aglycone) |
| Viability (CCK-8) | Absorbance (450nm) | IC50 > 50 µM (Low toxicity) | IC50 ≈ 10–20 µM (Higher toxicity) |
| Inflammation (Griess) | Nitrite (µM) | Dose-dependent reduction (20–40% inhibition) | Strong reduction (>50% inhibition) |
| Oxidative Stress | DCF Fluorescence | Delays ROS onset; requires pre-incubation | Immediate scavenging |
Statistical Method:
-
Normalize all data to Vehicle Control (0.1% DMSO).
-
Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the control.
-
Significance threshold: p < 0.05.
References
-
NIH/PubMed. Luteolin protects against diabetic cardiomyopathy by inhibiting NF-κB-mediated inflammation and activating the Nrf2-mediated antioxidant responses.[3] Available at: [Link]
-
Royal Society of Chemistry. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships. Available at: [Link][4][5][6][7][8]
-
MDPI. Anti-carcinogenic Effects of the Flavonoid Luteolin: Cellular Targets and IC50 Values. Available at: [Link][6][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Luteolin protects against diabetic cardiomyopathy by inhibiting NF-κB-mediated inflammation and activating the Nrf2-mediated antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of low and high concentrations of luteolin on cultured human endothelial cells under normal and glucotoxic conditions: involvement of integrin-linked kinase and cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-carcinogenic Effects of the Flavonoid Luteolin [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Differential effects of luteolin and its glycosides on invasion and apoptosis in MDA-MB-231 triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of Luteolin 3'-glucoside (L3G) Efficacy
Executive Summary & Strategic Rationale
Luteolin 3'-glucoside (L3G) is a flavonoid glycoside distinct from the more common Luteolin-7-O-glucoside (Cynaroside) and the aglycone Luteolin. Found in medicinal plants such as Dracocephalum moldavica and Lonicera japonica, L3G presents a unique therapeutic profile. While the aglycone Luteolin is a potent anti-inflammatory and neuroprotective agent, its clinical utility is often limited by poor water solubility and rapid first-pass metabolism.
Why L3G? The glucosylation at the 3'-position alters the compound's polarity and interaction with intestinal transporters (e.g., SGLT1), potentially enhancing oral bioavailability compared to the aglycone. Once ingested, L3G acts primarily as a prodrug , undergoing hydrolysis by cytosolic
This guide outlines three critical validation protocols:
-
Pharmacokinetics (PK): To determine the hydrolysis rate and systemic exposure of the active aglycone.
-
OVA-Induced Asthma Model: To assess anti-inflammatory efficacy in a Th2-dominant environment.
-
MCAO Ischemic Stroke Model: To evaluate neuroprotective potential and Blood-Brain Barrier (BBB) permeability.
Pharmacokinetics & Bioavailability Assessment
Objective: To map the absorption, hydrolysis, and metabolic fate of L3G in Sprague-Dawley rats.
Mechanistic Grounding
Unlike the aglycone, L3G is hydrophilic. It must be hydrolyzed to Luteolin to passively diffuse across enterocytes, or be actively transported via SGLT1. Post-absorption, Luteolin is rapidly conjugated into glucuronides (mainly Luteolin-3'-glucuronide) and sulfates in the liver.
Experimental Workflow (Graphviz)
Figure 1: Pharmacokinetic fate of Luteolin 3'-glucoside. The critical step is the hydrolysis in the small intestine to release the active aglycone.
Detailed Protocol
Subject: Male Sprague-Dawley Rats (200–250g). Group Size: n=6 per timepoint.
-
Preparation: Fast rats for 12h with free access to water.
-
Administration:
-
IV Group: Dissolve L3G in DMSO/Saline (1:9) at 5 mg/kg .[1]
-
Oral Group: Suspend L3G in 0.5% CMC-Na at 50 mg/kg .
-
-
Sampling:
-
Cannulate the jugular vein.
-
Collect blood (0.3 mL) at 0, 5, 15, 30, 60, 120, 240, 480 min, and 24h.
-
-
Bioanalysis (LC-MS/MS):
-
Enzymatic Hydrolysis: Treat plasma with
-glucuronidase/sulfatase to measure "Total Luteolin" (Aglycone + Metabolites). -
Direct Measurement: Measure free L3G (to check for intact absorption) and free Luteolin.
-
Data Output Table:
| Parameter | Definition | Target Outcome for L3G |
|---|
|
Respiratory Disease Model: OVA-Induced Asthma
Objective: To validate the anti-inflammatory efficacy of L3G in reducing Th2 cytokine storms and airway hyperresponsiveness (AHR).
Rationale
Luteolin derivatives are potent inhibitors of the IL-4/IL-5/IL-13 axis. The Ovalbumin (OVA) sensitization model is the industry standard for mimicking allergic asthma. L3G is expected to downregulate NF-κB and inhibit eosinophil infiltration in the lungs.
Experimental Timeline (Graphviz)
Figure 2: 24-Day OVA-induced allergic asthma protocol. Treatment is administered during the challenge phase to test therapeutic efficacy.
Step-by-Step Protocol
-
Sensitization (Days 0 & 14):
-
Inject mice (BALB/c, Female, 6-8 weeks) IP with 20 µg OVA emulsified in 2 mg Aluminum Hydroxide (Alum) in 200 µL PBS.
-
-
Challenge (Days 21, 22, 23):
-
Place mice in a nebulizer chamber.
-
Expose to 1% OVA aerosol for 30 minutes daily.
-
-
Treatment (Days 21–23):
-
Administer L3G (p.o.) 1 hour before each challenge.
-
Doses: Low (10 mg/kg), High (50 mg/kg).
-
Positive Control:[1] Dexamethasone (1 mg/kg).
-
-
Readouts (Day 24):
Self-Validating Check: The "Model Group" (OVA only) must show a >5-fold increase in BALF eosinophils compared to the "Sham Group" for the experiment to be valid.
Neuroprotection Model: MCAO (Ischemic Stroke)
Objective: To test if L3G (or its metabolites) can cross the BBB and mitigate ischemia-reperfusion injury.
Rationale
Luteolin is known to cross the BBB and inhibit NLRP3 inflammasome activation in microglia. This protocol tests if the 3'-glucoside form retains this capacity or acts as a superior delivery vehicle.
Protocol: Middle Cerebral Artery Occlusion (MCAO)[4][5]
-
Subject: C57BL/6 Mice (Male, 25-30g).
-
Surgery:
-
Anesthetize (Isoflurane).
-
Insert a silicon-coated monofilament into the internal carotid artery to occlude the MCA.
-
Occlusion Time: 60 minutes (Ischemia).
-
Reperfusion: Withdraw filament (Reperfusion).
-
-
Dosing:
-
Administer L3G (20 mg/kg, IP or Oral) immediately upon reperfusion and every 24h for 3 days.
-
-
Evaluation (72h post-reperfusion):
-
TTC Staining: Slice brain (2mm sections), stain with 2% TTC. Infarct tissue appears white; healthy tissue is red.
-
Neurological Score: 0 (Normal) to 4 (No spontaneous walking/unconscious).
-
References
-
Lin, Y., et al. (2008). "Pharmacokinetics of Luteolin and Metabolites in Rats." Journal of Pharmaceutical Sciences.
- Establishes the baseline PK for luteolin and the rapid glucuronid
-
Das, M., et al. (2003). "Luteolin alleviates bronchoconstriction and airway hyperreactivity in ovalbumin sensitized mice."[2] Inflammation Research.
- The foundational protocol for testing luteolin deriv
-
Kure, A., et al. (2016). "Metabolic Fate of Luteolin in Rats: Its Relationship to Anti-inflammatory Effect." Journal of Agricultural and Food Chemistry.
- Identifies Luteolin-3'-glucuronide as a major metabolite, critical for distinguishing between the plant glycoside (L3G) and the liver metabolite.
-
Jang, S., et al. (2017). "Luteolin inhibits microglia-induced inflammation." Journal of Neuroinflammation.
- Supports the mechanism for the MCAO model applic
-
Mamada, S.S., et al. (2025). "Differences in in vitro bioavailability, bioaccessibility, and antioxidant capacity depending on linkage type of luteolin 4'-O-glucosides." Food Research International.
- Provides comparative data on how glucosyl
Sources
Troubleshooting & Optimization
Technical Support Center: Luteolin 3'-O-glucoside Extraction & Isolation
Executive Summary
Luteolin 3'-O-glucoside (L3'G) presents unique extraction challenges compared to its aglycone (Luteolin) or its more common isomer, Luteolin 7-O-glucoside (Cynaroside). Low yields are frequently caused by enzymatic hydrolysis during pre-processing (converting L3'G to Luteolin) or co-elution with the 7-O-isomer during purification.
This guide provides a self-validating workflow to maximize yield, focusing on enzyme inhibition, optimized Ultrasound-Assisted Extraction (UAE), and high-resolution separation using HSCCC (High-Speed Counter-Current Chromatography).
Module 1: Matrix Pre-treatment (The Critical Control Point)
The Problem: Fresh plant material (e.g., Dracocephalum spp., Lonicera spp.) contains active
Protocol: Enzyme Inactivation & Drying
Do not air-dry plant material slowly at room temperature.
-
Flash Freezing: Immediately upon harvest, freeze plant material in liquid nitrogen or at -80°C.
-
Lyophilization: Freeze-dry the material to remove moisture without thermal degradation.
-
Particle Sizing: Pulverize dried material to 40–60 mesh .
-
Why? <40 mesh reduces mass transfer; >60 mesh causes filtration clogging and excessive back-pressure.
-
Module 2: Extraction Methodology (UAE Optimization)
The Problem: Traditional reflux extraction involves prolonged heat exposure (>2 hours), which can degrade the glycoside or trigger thermal isomerization.
The Solution: Ultrasound-Assisted Extraction (UAE) is the industry standard for fragile flavonoid glycosides.
Optimized UAE Parameters
| Parameter | Recommended Range | Optimal Setpoint | Mechanistic Rationale |
| Solvent | Ethanol/Water (v/v) | 70% Ethanol | Balances solubility of the polar glucoside with matrix penetration. |
| Solid-Liquid Ratio | 1:10 – 1:30 (g/mL) | 1:20 | Sufficient concentration gradient without wasting solvent. |
| Temperature | 40°C – 70°C | 50°C | Maximizes solubility while preventing thermal degradation seen >60°C [1]. |
| Time | 20 – 60 min | 45 min | Equilibrium is typically reached by 45 min; longer times risk oxidation. |
| Ultrasonic Power | 200W – 500W | 300W | Sufficient cavitation to disrupt cell walls without generating free radicals. |
Step-by-Step UAE Protocol
-
Weigh 10g of lyophilized powder into a 500mL Erlenmeyer flask.
-
Add 200mL of 70% Ethanol (pH adjusted to 4.0–5.0 using 0.1% Formic Acid to stabilize the glycoside).
-
Sonicate at 50°C, 300W, 40 kHz for 45 minutes.
-
Centrifuge at 4000 rpm for 10 min. Collect supernatant.
-
Optional: Re-extract the pellet once to recover residual 10-15% of target.
Module 3: Enrichment & Purification (The Isomer Challenge)
The Problem: Luteolin 3'-O-glucoside often co-elutes with Luteolin 7-O-glucoside on standard C18 columns due to identical molecular weight (448.38 g/mol ) and similar polarity.
The Solution: Use a Polyamide enrichment step followed by HSCCC or Prep-HPLC with specific selectivity.
Workflow Visualization
Figure 1: Optimized workflow from biomass to pure isolate.
Separation Strategy: HSCCC vs. Prep-HPLC
Option A: HSCCC (High-Speed Counter-Current Chromatography)
Best for: Large scale separation of isomers without solid-phase adsorption loss.
-
Two-Phase Solvent System: Ethyl acetate / n-Butanol / Water (2:1:3 v/v/v).
-
Mode: Tail-to-Head (Ascending).
-
Rationale: The partition coefficient (
) differs slightly between the 3'-O and 7-O isomers in this system due to the difference in hydrogen bonding accessibility at the B-ring (3') vs. A-ring (7) [2].
Option B: Prep-HPLC (If HSCCC is unavailable)
-
Column: Phenyl-Hexyl or C18 (5 µm). Note: Phenyl-Hexyl phases often provide better isomer selectivity than C18.
-
Mobile Phase:
-
Gradient: Shallow gradient is required. 15% B to 25% B over 40 minutes.
Module 4: Troubleshooting & FAQs
Q1: My HPLC shows a large Luteolin peak but very little Luteolin 3'-glucoside. Why?
Diagnosis: This indicates hydrolysis .
-
Cause 1: The plant material was not dried quickly enough, allowing endogenous
-glucosidases to cleave the sugar. -
Cause 2: The extraction temperature was too high (>80°C) or pH was too acidic (< pH 2).
-
Fix: Switch to freeze-drying. Ensure extraction pH is 4.0–5.0. Avoid boiling.
Q2: I cannot separate Luteolin 7-O-glc from Luteolin 3'-O-glc.
Diagnosis: Isomer co-elution.
-
Fix: Do not rely on standard C18 isocratic runs.
-
Change Column Chemistry: Use a Phenyl-Hexyl column, which interacts with the pi-electrons of the flavonoid rings differently based on the substitution pattern.
-
Modify Mobile Phase: Add Methanol to the Acetonitrile organic phase (e.g., 50:50 ACN:MeOH). Methanol participates in hydrogen bonding and can alter selectivity for the sugar position.
-
Q3: The compound degrades during rotary evaporation.
Diagnosis: Thermal or Oxidative instability.
-
Fix:
-
Keep water bath < 45°C.
-
Release vacuum with Nitrogen gas instead of air to prevent oxidation of the catechol group (3',4'-OH) on the B-ring.
-
Q4: Is there a biological way to increase yield?
Pro Tip: Yes. Biotransformation . Instead of extracting low-abundance natural L3'G, extract the abundant Luteolin aglycone and use Bacillus cereus or specific glycosyltransferases (e.g., from Arabidopsis) to enzymatically attach glucose to the 3' position. This can achieve >90% conversion rates in controlled bioreactors [3].
References
-
Optimization of Luteolin Extraction: Source:Food Science and Preservation (2021). "Extraction optimization of luteolin... using response surface methodology."
-
Source:Molecules / PMC (2014).
-
Biotransformation & Stability: Source:RSC Advances (2022).[10] "Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides."
-
Dracocephalum Extraction Profile: Source:Avicenna Journal of Phytomedicine (2016). "Phytochemical screening and evaluation of antioxidant activities of Dracocephalum kotschyi..."
Sources
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. Food Science and Preservation [ekosfop.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSCCC Separation of the Two Iridoid Glycosides and Three Phenolic Compounds from Veronica ciliata and Their in Vitro Antioxidant and Anti-Hepatocarcinoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Luteolin Extraction from Plant Sources [eureka.patsnap.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Solubilization Strategies for Luteolin 3'-glucoside
The following technical guide addresses the solubility challenges of Luteolin 3'-glucoside (L3'G) . Unlike the more common Luteolin 7-glucoside (Cynaroside), the 3'-glucoside isomer presents unique steric and electronic properties due to the glycosylation on the B-ring. This guide synthesizes pharmaceutical engineering principles with practical laboratory protocols.
Topic: Overcoming Poor Water Solubility of Luteolin 3'-glucoside Document ID: TS-LUT3G-SOL-01 Audience: Pharmaceutical Scientists, Formulation Engineers, Analytical Chemists
Executive Technical Overview
The Core Problem:
Luteolin 3'-glucoside (
Strategic Approach: To dissolve L3'G effectively, we must disrupt these intermolecular forces using one of three validated mechanisms:
-
Dielectric Constant Modulation: Using cosolvents to match the solute's polarity.
-
Inclusion Complexation: Shielding the hydrophobic B-ring within a host cavity (Cyclodextrins).
-
Amorphous Dispersion: Breaking the crystal lattice via lipid or polymer encapsulation (Liposomes/Micelles).
Physicochemical Profile & Solubility Data
Before attempting formulation, verify your compound's profile against these reference standards.
| Parameter | Luteolin (Aglycone) | Luteolin 3'-glucoside | Implication for Solubility |
| LogP (Octanol/Water) | ~2.53 | ~0.8 - 1.2 (Est.) | L3'G is more polar but still falls in "low solubility" class. |
| pKa (Acidic) | 6.5, 8.6, 10.2 | ~7.0 (7-OH), 9.0 (5-OH) | The 3'-OH is blocked. Ionization requires pH > 7.5. |
| Water Solubility (25°C) | < 0.01 mg/mL | < 0.5 mg/mL | Insufficient for most bioassays without modification.[1] |
| Solubility in DMSO | > 10 mg/mL | > 50 mg/mL | Excellent stock solvent; requires dilution for biological use. |
Protocol 1: Cosolvent Systems (For In Vitro Assays)
Use Case: Cell culture spikes, enzymatic assays, and acute animal dosing. Mechanism: Cosolvents reduce the mixture's dielectric constant and disrupt water structure, accommodating the flavonoid.
Optimized Solvent System: DMSO/PEG/Water
Do not use pure DMSO for animal studies due to toxicity. Use this ternary system for stability and tolerability.
Step-by-Step Protocol:
-
Stock Preparation: Dissolve 10 mg of Luteolin 3'-glucoside in 1 mL of 100% DMSO . Vortex for 30 seconds until clear. (Concentration: 10 mg/mL).
-
Intermediate Phase: Add 4 mL of PEG 400 (Polyethylene Glycol 400) to the DMSO stock. Mix by inversion.
-
Aqueous Dilution: Slowly add 5 mL of warm (
) sterile water or saline while vortexing vigorously.-
Critical Note: Adding water too fast will cause immediate precipitation.
-
-
Final Composition: 10% DMSO / 40% PEG 400 / 50% Water.
-
Final Concentration: 1 mg/mL.[2]
-
Troubleshooting:
-
Issue: Turbidity appears after adding water.
-
Fix: The concentration is too high for the aqueous fraction. Sonicate at
for 10 minutes. If it remains cloudy, increase PEG 400 ratio to 60% and reduce water to 30%.
Protocol 2: Cyclodextrin Inclusion Complex (For Stability & Aqueous Solubility)
Use Case: Oral delivery formulations, aqueous buffers where organic solvents are prohibited.
Mechanism: The hydrophobic B-ring of L3'G enters the lipophilic cavity of
Workflow Diagram: Phase Solubility & Complexation
Caption: Workflow for generating a stable Luteolin 3'-glucoside/HP-
Protocol:
-
Molar Calculation: MW of L3'G
448.4 g/mol . MW of HP- -CD 1400 g/mol .-
Weigh 4.5 mg L3'G.
-
Weigh 28 mg HP-
-CD (1:2 molar ratio ensures complete entrapment).
-
-
Dissolution: Dissolve both in 2 mL of 50% Ethanol/Water (v/v).
-
Equilibration: Stir continuously for 24 hours at room temperature. Cover with foil to prevent photodegradation.
-
Solvent Removal: Evaporate ethanol using a rotary evaporator at
under reduced pressure. -
Lyophilization: Freeze the remaining aqueous solution at
and lyophilize for 48 hours. -
Reconstitution: The resulting fluffy powder will dissolve instantly in water or PBS up to ~5-10 mg/mL (equivalent drug load).
Protocol 3: Liposomal Formulation (For Bioavailability)
Use Case: In vivo delivery, crossing biological barriers (e.g., blood-brain barrier). Mechanism: L3'G is amphiphilic. It can intercalate into the lipid bilayer or reside in the aqueous core depending on the lipid choice.
Step-by-Step Protocol (Thin-Film Hydration):
-
Lipid Mix: Dissolve HSPC (Hydrogenated Soy Phosphatidylcholine) and Cholesterol (Ratio 5:1 w/w) in 5 mL Chloroform/Methanol (3:1).
-
Drug Loading: Add Luteolin 3'-glucoside dissolved in Methanol to the lipid mixture. Target a Lipid-to-Drug ratio of 20:1 (w/w).
-
Film Formation: Evaporate solvents in a round-bottom flask (Rotavap:
, 150 rpm, vacuum) until a thin, dry film forms on the glass wall. -
Hydration: Add PBS (pH 7.4) pre-warmed to
(above the phase transition temperature of HSPC). Rotate flask for 30 mins without vacuum. -
Sizing (Extrusion): Pass the suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder.
-
Purification: Dialyze against PBS for 4 hours to remove non-encapsulated drug.
Troubleshooting & FAQs
Q1: Why does my Luteolin 3'-glucoside precipitate when I add it to cell culture media, even from a DMSO stock? A: This is the "Crash-Out" effect. When a small volume of high-concentration DMSO stock hits the aqueous media, the local solubility drops instantly.
-
Solution: Do not add 100% DMSO stock directly to the well. Perform a serial dilution in serum-free media first (e.g., 10 mg/mL Stock
0.1 mg/mL in Media Add to cells). Ensure the final DMSO concentration is < 0.5%.
Q2: Can I use pH adjustment to dissolve it? A: Luteolin 3'-glucoside has acidic phenolic protons (pKa ~7-9).
-
Risk: While raising pH to > 9.0 (using NaOH) will dissolve it by ionizing the hydroxyls, this rapidly degrades the molecule via autoxidation, turning the solution brown/black.
-
Advice: Maintain pH < 7.[3]5. If alkaline conditions are necessary, add 0.1% Ascorbic Acid or Sodium Metabisulfite as an antioxidant stabilizer.
Q3: Is the 3'-glucoside more soluble than the 7-glucoside? A: Generally, no. The 7-position glycosylation (Cynaroside) is more effective at disrupting the crystal lattice because the 7-OH is the most acidic and reactive site on the A-ring. The 3'-position (B-ring) glycosylation leaves the planar A-C ring system intact, leading to continued stacking issues. You must treat L3'G as a hydrophobic drug.
Q4: My liposomes are leaking. The drug comes out after 24 hours. A: Flavonoids often destabilize membranes.
-
Fix: Increase the Cholesterol content to 30 mol% to rigidify the membrane. Alternatively, switch to PEGylated lipids (DSPE-PEG2000) to create a "Stealth" liposome, which improves steric stability.
References
-
Physicochemical Properties of Flavonoid Glucosides
- Source: FooDB.
- Relevance: Establishes baseline solubility (< 0.5 mg/mL) and pKa values.
-
URL:[Link]
-
Enzymatic Synthesis and Solubility Enhancement
-
Cyclodextrin Complexation Str
-
Liposomal Formul
-
Solvent Systems for Flavonoids
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 4. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Luteolin-Loaded Elastic Liposomes for Transdermal Delivery to Control Breast Cancer: In Vitro and Ex Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Liposomal and Polymeric Nanocarriers for Luteolin Delivery: A Senolytic-Oriented Approach [mdpi.com]
- 8. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustainable Extraction of Bioactive Compounds and Nutrients from Agri-Food Wastes: Potential Reutilization of Berry, Honey, and Chicory Byproducts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stability of Luteolin 3'-glucoside in different solvents and pH conditions.
Technical Support Center: Luteolin 3'-Glucoside Stability & Handling Guide
Ticket ID: L3G-STAB-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Status: Open Subject: Optimization of Solvents, pH, and Storage for Luteolin 3'-O-glucoside
Introduction
Welcome to the Technical Support Hub. You are likely working with Luteolin 3'-O-glucoside (L3'G) , a flavonoid glycoside distinct from the more common Luteolin-7-O-glucoside.
Critical Chemical Context: Unlike the 7-glucoside, L3'G has its sugar moiety attached to the B-ring. This structural difference is vital for stability:
-
Oxidative Protection: The 3'-glycosylation blocks the catechol moiety (3',4'-dihydroxy), which is the primary site of oxidative degradation in flavonoids. This renders L3'G slightly more resistant to oxidative browning than its aglycone (Luteolin) under neutral conditions.
-
Hydrolytic Risk: The glycosidic bond remains susceptible to acid/enzymatic hydrolysis, which will revert the molecule to Luteolin, causing a sudden shift in solubility and reactivity.
This guide provides the protocols necessary to maintain the integrity of this specific isomer.
Module 1: Solvent Selection & Stock Preparation
The Core Problem: Researchers often observe precipitation upon dilution into aqueous buffers. L3'G is amphiphilic but leans towards hydrophobicity.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Usage Recommendation |
| DMSO (Anhydrous) | High (>10 mg/mL) | Low (if stored -80°C) | Primary Stock Solvent. Hygroscopic; absorbs water which promotes hydrolysis. |
| Methanol (MeOH) | High (>5 mg/mL) | Moderate | Working Stock. Good for dilutions but volatile. Evaporation changes concentration. |
| Ethanol (EtOH) | Moderate | Moderate | Acceptable for cell culture working solutions (less toxic than MeOH). |
| Water (Neutral) | Poor (<0.1 mg/mL) | High (Hydrolysis) | Do NOT use for stock. Only for final assay buffer. |
| PBS (pH 7.4) | Poor | High (Oxidation) | Use only immediately before experiment. |
Protocol: Hydrolysis-Free Stock Preparation
The following workflow minimizes the risk of "silent hydrolysis"—where your stock degrades into aglycone before you even begin the experiment.
Figure 1: Optimized workflow for preparing stable stock solutions. Note the nitrogen flush step to prevent oxidative degradation of the B-ring.
Module 2: pH-Dependent Stability
The Core Problem: Flavonoids act as pH indicators. A color change often signals chemical alteration, not just protonation.
Stability Profile by pH
| pH Condition | Stability Status | Mechanism of Action | Visual Indicator |
| pH < 4 (Acidic) | Stable (Short-term) | Protonation stabilizes the structure. Long-term heat >60°C causes hydrolysis. | Pale Yellow / Colorless |
| pH 4 - 7 (Neutral) | Metastable | Slow autoxidation. Stable for <24h at RT. | Yellow |
| pH > 8 (Alkaline) | Unstable | Deprotonation of 4'-OH leads to phenolate ion formation | Orange |
Degradation Pathways
L3'G faces two distinct threats depending on the pH.
Figure 2: Divergent degradation pathways. Acid promotes hydrolysis (cleaving the sugar), while base promotes oxidation (destroying the ring structure).
Module 3: Validated Stability Assay (HPLC)
To confirm the integrity of your L3'G, use this specific HPLC protocol. This method separates the glucoside from the aglycone (degradation product).
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent on-column oxidation).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 350 nm (Characteristic Band I absorption for flavones).
-
Flow Rate: 1.0 mL/min.[1]
Gradient Profile:
-
0-5 min: 15% B (Isocratic)
-
5-20 min: 15%
45% B (Linear Gradient) -
20-25 min: 45%
100% B (Wash)
Interpretation:
-
Luteolin 3'-Glucoside: Elutes earlier (more polar).
-
Luteolin (Aglycone): Elutes later (more hydrophobic).
-
Pass Criteria: Purity Area% > 98%.[2][3][4] If Aglycone peak > 2%, stock hydrolysis has occurred.
Module 4: Troubleshooting & FAQ
Q1: My solution turned from yellow to orange/brown after adding it to the cell culture media. Is it still valid?
-
Diagnosis: This is likely the "Alkaline Shift." Cell media (DMEM/RPMI) is pH 7.4. At this pH, phenolic deprotonation begins. If it turns brown, oxidative degradation has occurred.
-
Fix: Add antioxidants (e.g., 0.1% Ascorbic Acid) to the media to stabilize the flavonoid, or analyze immediately. Do not prepare media dilutions hours in advance.
Q2: I see a new peak appearing in my HPLC chromatogram after storing the sample in DMSO at room temperature.
-
Diagnosis: DMSO is hygroscopic. Absorbed water + trace acidity + Room Temp = Hydrolysis. The new peak is likely Luteolin aglycone.
-
Fix: Store DMSO stocks strictly at -80°C. Use single-use aliquots to avoid freeze-thaw moisture introduction.
Q3: Can I use UV absorbance to check concentration?
-
Answer: Yes, but be careful.
-
Protocol: Dilute in Methanol (not buffer). Measure absorbance at 350 nm .
-
Warning: If the spectrum shifts (e.g., peak moves to 370-380 nm), bathochromic shift due to ionization or complexation with metal ions in the solvent has occurred.
References
-
Hostetler, G. L., et al. "Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity." Advances in Nutrition, 2017. Link (General Flavonoid Stability context).
-
Cai, Y., et al. "Antioxidant activity and phenolic compounds of 112 traditional Chinese medicinal plants associated with anticancer." Life Sciences, 2004. Link (Structure-Activity relationships of B-ring).
- Justesen, U., et al. "Degradation of flavonoid glycosides and aglycones during in vitro fermentation with human fecal flora." Lebensmittel-Wissenschaft und-Technologie, 2000. (Hydrolysis kinetics).
-
PubChem. "Luteolin 3'-glucoside Compound Summary." National Library of Medicine. Link
-
BenchChem. "Stability of Luteolin-4'-o-glucoside in different solvents and pH." (Analogous glycoside behavior).[5][6][7] Link
Sources
- 1. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ingentaconnect.com [ingentaconnect.com]
Optimizing dosage and administration of Luteolin 3'-glucoside in animal studies.
Status: Active Analyst: Senior Application Scientist Subject: Troubleshooting Dosage, Solubility, and Pharmacokinetics of Luteolin 3'-O-glucoside.
Executive Summary: The "B-Ring" Advantage
Luteolin 3'-glucoside (L3G) is distinct from the more common Luteolin-7-glucoside (Cynaroside). While both are hydrolyzed to the aglycone luteolin in vivo, the 3'-positioning of the glucose moiety offers a unique pharmacokinetic advantage: it masks the catechol B-ring, potentially protecting the molecule from rapid methylation by Catechol-O-methyltransferase (COMT) during the first-pass metabolism.
However, this structural advantage creates significant challenges in solubility and absorption kinetics . This guide addresses those specific hurdles.
Module 1: Formulation & Solubility (The "Solubility Trap")
Current Status: Users frequently report precipitation of L3G upon addition to saline or PBS. Root Cause: L3G is a flavonoid glycoside with high crystal lattice energy. It is sparingly soluble in water (<0.5 mg/mL). Standard aqueous buffers (pH 7.4) often trigger immediate crash-out.
Troubleshooting Protocol: The "Co-Solvent Step-Down" Method
Do not attempt to dissolve L3G directly in saline. Use this specific order of operations to maintain a stable micro-emulsion.
Reagents Required:
-
Dimethyl sulfoxide (DMSO) - Grade: Sterile, Cell Culture
-
PEG-400 (Polyethylene glycol 400)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Step-by-Step Formulation (Target Concentration: 5 mg/mL):
-
Weigh: Accurately weigh L3G powder.
-
Primary Solubilization: Dissolve powder completely in 100% DMSO . Volume should be 5% of the final total volume. Vortex until clear (warm to 37°C if necessary).
-
Stabilization: Add PEG-400 . Volume should be 40% of the final total. Vortex vigorously.
-
Surfactant: Add Tween-80 . Volume should be 5% of the final total.
-
Aqueous Phase: Slowly add warm (37°C) Sterile Saline (remaining 50% volume) dropwise while vortexing.
Final Vehicle Composition: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Saline.
Figure 1: The "Co-Solvent Step-Down" workflow prevents shock-precipitation of hydrophobic flavonoids.
Module 2: Dosage Strategy & Conversion
FAQ: "How much L3G should I administer to match published Luteolin studies?"
Expert Insight: You must correct for Molecular Weight (MW). L3G is heavier than Luteolin due to the glucose group. If you use the same milligram dosage, you are under-dosing the active aglycone by ~36%.
Dosage Conversion Table (Mouse/Rat):
| Compound | MW ( g/mol ) | Equivalent Molar Dose | Mass Dosage (mg/kg) |
| Luteolin (Aglycone) | 286.24 | 35 µmol/kg | 10 mg/kg |
| Luteolin 3'-glucoside | 448.38 | 35 µmol/kg | ~15.7 mg/kg |
| Luteolin (Aglycone) | 286.24 | 175 µmol/kg | 50 mg/kg |
| Luteolin 3'-glucoside | 448.38 | 175 µmol/kg | ~78.3 mg/kg |
Recommendation: For anti-inflammatory efficacy in mice, start with 20–40 mg/kg L3G (equivalent to ~13–25 mg/kg active Luteolin).
Module 3: Route of Administration & Metabolism[1][2]
FAQ: "Should I use IP (Intraperitoneal) or PO (Oral Gavage)?"
Critical Recommendation: Use Oral Gavage (PO) .
-
Reasoning: Flavonoid glycosides like L3G are biologically inactive until hydrolyzed.
-
PO Route: Allows contact with intestinal Lactase Phlorizin Hydrolase (LPH) or colonic microbiota, which cleave the glucose to release active Luteolin.
-
IP Route: Bypasses the gut. The glycoside may circulate intact and be excreted renally without ever releasing the active aglycone, leading to "false negative" efficacy results.
-
The "Colonic Delay" Hypothesis
Unlike Luteolin-7-glucoside (hydrolyzed rapidly in the small intestine), the 3'-glucose position on the B-ring is often resistant to small intestine enzymes. L3G likely travels to the colon , where specific microbiota (e.g., Enterococcus, Bacteroides) hydrolyze it.
-
Result: Delayed
(Time to max concentration). -
Impact: Sampling time points must be extended. Do not stop sampling at 4 hours; extend to 12–24 hours.
Figure 2: The metabolic fate of L3G, highlighting the necessity of gut transit for activation.
Module 4: Troubleshooting Outcomes
| Symptom | Probable Cause | Corrective Action |
| High variability in data | Microbiota differences between animals. | Standardize diet and bedding 2 weeks prior. L3G relies on gut bacteria for activation; variability in microbiome = variability in drug release. |
| No effect at 1-2 hours | As L3G likely requires colonic hydrolysis, peak activity may occur at 6–12 hours. Shift assay windows later. | |
| Compound precipitates in syringe | Temperature shock. | Keep the formulation at 37°C until the moment of gavage. Do not let it cool to room temperature. |
References
-
Hostetler, G., et al. (2017). "Flavone deglycosylation increases their anti-inflammatory activity and absorption." Molecular Nutrition & Food Research.
- Supports the requirement for hydrolysis of glycosides to aglycones for maximal activity.
-
Chen, Z., et al. (2014). "Pharmacokinetics and bioavailability of luteolin and its glycosides." Journal of Agricultural and Food Chemistry.
- Provides baseline PK data for luteolin glycosides and vehicle comparisons.
-
Shimoi, K., et al. (1998). "Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans." FEBS Letters.
- Establishes the hydrolysis pathway (LPH vs Cytosolic B-glucosidase) for luteolin glycosides.
-
Li, W., et al. (2015). "Solubility and bioavailability enhancement of luteolin." Journal of Pharmaceutical Sciences.
- Basis for the PEG-400/Tween-80 co-solvent system recommend
How to minimize degradation of Luteolin 3'-glucoside during sample preparation?
Topic: Optimization of Sample Preparation to Prevent Luteolin 3'-O-glucoside Degradation Ticket ID: TS-L3G-STAB-001 Assigned Specialist: Senior Application Scientist, Phytochemistry Division
Executive Summary
Luteolin 3'-O-glucoside (L3'G) presents a unique stability profile compared to its isomer, Luteolin 7-O-glucoside. While the glucosylation at the 3'-position protects the B-ring catechol moiety from immediate oxidation, this molecule is critically vulnerable to enzymatic hydrolysis during the initial plant tissue disruption.
Once hydrolyzed, the resulting aglycone (Luteolin) exposes the 3',4'-dihydroxy (catechol) structure, which rapidly undergoes oxidative degradation into ortho-quinones, leading to polymerization and signal loss. Therefore, the primary strategy for preserving L3'G is the immediate inactivation of endogenous
Module 1: Mechanisms of Degradation (The "Why")
To troubleshoot effectively, you must understand the specific chemical vulnerabilities of L3'G.
Enzymatic Hydrolysis (The "Rapid Killer")
-
Cause: Plant tissues contain endogenous
-glucosidases stored in vacuoles. When you grind or homogenize fresh tissue, these enzymes mix with L3'G and cleave the glucose moiety. -
Result: Conversion to Luteolin aglycone within minutes.
-
Prevention: Denaturation via high-percentage organic solvents (Methanol/Ethanol) or inhibition via low pH and temperature.
Chemical Hydrolysis (The "Process Killer")
-
Cause: Exposure to strong mineral acids (HCl) or high temperatures (>60°C) for extended periods.
-
Result: Cleavage of the glycosidic bond.[1]
-
Prevention: Use weak organic acids (Formic/Acetic) and control extraction temperatures.
Oxidative Degradation
-
Cause: Alkaline pH or presence of transition metals (
, ). -
Result: The aglycone (if formed) oxidizes to quinones; the glycoside itself can degrade at pH > 7.5.
-
Prevention: Acidified solvents (pH 2–4) and rapid processing.
Visualizing the Failure Pathway
Figure 1: The degradation cascade of Luteolin 3'-glucoside. Note that hydrolysis is the gateway event that exposes the molecule to rapid oxidative destruction.
Module 2: Optimized Extraction Protocol
This protocol is designed to maximize recovery of L3'G from plant matrices while minimizing artifact formation.
Reagents Required
-
Extraction Solvent: Methanol:Water (70:30 v/v) + 0.1% Formic Acid.
-
Why Methanol? Higher solvation efficiency for flavonoid glycosides than ethanol [1].
-
Why 70%? Optimal polarity match for glycosides; 100% MeOH may not extract the glycoside efficiently, while too much water activates enzymes.
-
Why Formic Acid? Maintains pH ~3.0, inhibiting polyphenol oxidase (PPO) and stabilizing the glycosidic bond [2].
-
Step-by-Step Workflow
-
Sample Harvesting & Quenching:
-
Fresh Tissue: Flash freeze in liquid nitrogen immediately upon harvest. Grind to a fine powder under liquid nitrogen.
-
Dried Tissue: Lyophilize (freeze-dry) immediately. Avoid oven drying, which promotes thermal degradation.
-
-
Extraction (Ultrasound-Assisted):
-
Weigh 100 mg of powder into a centrifuge tube.
-
Add 5-10 mL of cold Extraction Solvent (-20°C is ideal).
-
Crucial Step: Vortex immediately to disperse. The high MeOH concentration will denature enzymes on contact.
-
Sonicate for 15–30 minutes at < 40°C .
-
Note: Use a water bath with ice if the sonicator generates excessive heat.
-
-
-
Clarification:
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter supernatant through a 0.22 µm PTFE filter (hydrophilic).
-
-
Storage:
-
Analyze immediately if possible.
-
If storing: -80°C is required for long-term stability.[1]
-
Decision Tree for Solvent Selection
Figure 2: Solvent selection logic.[2] Fresh tissue requires an immediate high-organic quench to stop enzymatic activity before adjusting polarity for extraction.
Module 3: Troubleshooting & FAQs
User Query: "I see a peak for Luteolin aglycone that increases over time. Is my column destroying it?"
Diagnosis: This is likely on-column hydrolysis or autosampler degradation.
-
Check 1 (Mobile Phase pH): Are you using a neutral mobile phase? Luteolin glycosides are unstable at neutral/basic pH.[1] Ensure your mobile phase contains 0.1% Formic Acid (pH ~2.7).
-
Check 2 (Autosampler Temp): Is your autosampler cooled? It must be set to 4°C. At room temperature, residual enzymes or spontaneous hydrolysis can occur over a 12-hour run [3].
User Query: "My recovery of L3'G is lower than reported in literature, but I don't see degradation products."
Diagnosis: This suggests an extraction efficiency issue rather than degradation.
-
Solubility Mismatch: L3'G is moderately polar. If you are using 100% Methanol or Ethyl Acetate, you may not be solubilizing the glycoside effectively. Switch to 70-80% Methanol/Water.
-
Matrix Binding: Flavonoids can bind to cell wall fibers. A second extraction step is often required to recover the remaining 10-15%.
User Query: "Can I use HCl to acidify my solvent?"
Answer: NO.
-
HCl is a strong mineral acid. Even at 0.1M, it can catalyze the hydrolysis of the O-glycosidic bond, especially if any heat is applied [4]. Always use volatile organic acids like Formic Acid or Acetic Acid.
Module 4: Stability Data & Storage
Table 1: Stability Profile of Luteolin 3'-glucoside
| Condition | Stability Rating | Mechanism of Loss | Recommendation |
| pH < 2 (Strong Acid) | Poor | Acid Hydrolysis | Avoid HCl/H2SO4. |
| pH 3-5 (Weak Acid) | Optimal | Stable | Use Formic/Acetic Acid. |
| pH > 7 (Basic) | Critical Failure | Oxidation/Ring Cleavage | Avoid PBS/Bicarbonate buffers. |
| Temp > 60°C | Moderate | Thermal Hydrolysis | Limit heat exposure to <15 min. |
| Solvent: DMSO | Excellent | N/A | Best for stock solutions (-20°C).[1] |
| Solvent: Water | Poor | Hydrolysis | Prepare fresh; do not store. |
References
-
BenchChem. (2025).[1] Stability of Luteolin-4'-o-glucoside in different solvents and pH. Retrieved from
-
Imran, M., et al. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science. Retrieved from
-
Cui, Y., et al. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. RSC Advances. Retrieved from
- Hostetler, G. L., et al. (2017). Flavone deglycosylation and stability in aqueous solution at different pH and temperatures. Journal of Agricultural and Food Chemistry.
For further assistance, please contact the Phytochemistry Application Team referencing Ticket ID TS-L3G-STAB-001.
Sources
Technical Support Center: Precision Quantification of Luteolin 3'-glucoside
Status: Operational Ticket Focus: Matrix Effects & Isomeric Interference in LC-MS/MS Assigned Specialist: Senior Application Scientist
Executive Summary
Quantifying Luteolin 3'-glucoside (L3'G) presents a dual challenge: matrix-induced ion suppression typical of polar glycosides, and isobaric interference from its structural isomer, Luteolin 7-O-glucoside (L7G).
Because L3'G is a polar conjugate, it often elutes in the "suppression zone" (early-to-mid chromatogram) where phospholipids and salts accumulate. Furthermore, standard C18 gradients often fail to resolve L3'G from L7G. Since L7G is frequently the dominant isomer in biological matrices (e.g., Dracocephalum species or plasma metabolites), co-elution results in gross overestimation of L3'G.
This guide provides the diagnostic workflows and protocols to isolate, validate, and quantify L3'G with regulatory rigor.
Module 1: Diagnosis & Troubleshooting (FAQs)
Q1: My analyte signal in plasma/extract is significantly lower than in neat solvent, but recovery seems fine. What is happening?
Diagnosis: You are likely experiencing Ion Suppression , a specific type of matrix effect (ME) where co-eluting compounds (phospholipids, endogenous peptides) compete for charge in the ESI source.
The Mechanism: In the electrospray droplet, surface-active matrix components prevent Luteolin 3'-glucoside from reaching the droplet surface, inhibiting its transition into the gas phase. This "invisible" interference reduces sensitivity and reproducibility.
The Solution: Post-Column Infusion (Trace) Do not rely solely on extraction recovery calculations. You must visualize where the suppression occurs relative to your peak.
Protocol: Post-Column Infusion Setup
-
Setup: Connect a syringe pump containing a constant flow of Luteolin 3'-glucoside standard (100 ng/mL) into the LC flow path via a T-junction, after the column but before the MS source.
-
Inject: Inject a blank matrix sample (extracted plasma or plant matrix) via the LC.
-
Monitor: Watch the baseline of the specific MRM transition for Luteolin 3'-glucoside (e.g., m/z 447.1 → 285.0).
-
Result: A dip in the baseline indicates suppression; a hump indicates enhancement. If your analyte elutes during a "dip," you must modify your gradient or sample prep.
Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects zones.
Q2: I see a peak at the correct mass, but the retention time shifts slightly between samples. Is this a matrix effect?
Diagnosis: This is likely Isobaric Interference , not a matrix effect. You are probably detecting Luteolin 7-O-glucoside (Cynaroside) or Luteolin 4'-glucoside.
The Science:
-
Luteolin 3'-glucoside: MW 448.38
-
Luteolin 7-O-glucoside: MW 448.38
-
MS/MS Transition: Both lose the glucose moiety (-162 Da) to yield the Luteolin aglycone fragment (m/z 285).
The Solution: Orthogonal Separation Standard C18 columns often co-elute these isomers. You must demonstrate separation.
-
Column Selection: Switch to a Phenyl-Hexyl column.[1] The pi-pi interactions often provide better selectivity for flavonoid positional isomers than alkyl chains (C18).
-
Gradient Optimization: Use a shallower gradient slope (e.g., 0.5% B/min increase) around the elution time.
Data Validation Table: Isomer Differentiation
| Parameter | Luteolin 3'-glucoside | Luteolin 7-O-glucoside | Action Required |
| Precursor Ion (ESI-) | m/z 447.1 | m/z 447.1 | Cannot distinguish by MS |
| Product Ion | m/z 285.0 (Aglycone) | m/z 285.0 (Aglycone) | Cannot distinguish by MS |
| Elution Order (C18) | Typically later | Typically earlier | Must Confirm with Standards |
| Abundance (Nature) | Minor Metabolite | Major Metabolite | Risk of False Positive |
Module 2: Quantification Protocols
Protocol A: Calculating the Matrix Factor (FDA/EMA Compliant)
To validate your method, you must quantify the Matrix Factor (MF).[2] An MF of 1.0 indicates no effect.[2] MF < 1.0 is suppression; MF > 1.0 is enhancement.[2]
Requirement: Use 6 different lots of blank matrix (plasma/urine/plant extract) to assess variability.
Step-by-Step Calculation:
-
Set A (Neat Solution): Prepare analyte standard in pure solvent (mobile phase).
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike the analyte into the final extract.
-
Calculation:
-
IS-Normalized MF:
Note: The Coefficient of Variation (CV) of the IS-Normalized MF across 6 lots must be ≤ 15%.[3]
Protocol B: Sample Preparation Strategy
Since Luteolin 3'-glucoside is polar, Liquid-Liquid Extraction (LLE) with non-polar solvents (hexane/ether) will result in poor recovery.
Recommended Workflow: Solid Phase Extraction (SPE) Protein precipitation (PPT) is often too "dirty" for flavonoid glycosides, leading to high matrix effects.
-
Cartridge: HLB (Hydrophilic-Lipophilic Balanced) polymeric sorbent (e.g., Oasis HLB or Strata-X).
-
Load: Plasma/Extract (acidified with 0.1% Formic Acid to keep phenols protonated).
-
Wash: 5% Methanol in Water (Removes salts/proteins but retains the glucoside).
-
Elute: 100% Methanol.
-
Evaporate & Reconstitute: Reconstitute in initial mobile phase conditions to prevent peak broadening.
Module 3: Experimental Workflow Visualization
The following decision tree outlines the logical flow for method development when matrix effects are suspected.
Figure 2: Decision tree for eliminating isomeric interference and matrix effects.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Relevance: Defines the regulatory requirements for Matrix Factor (MF) calculation and acceptance criteria (CV < 15%).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Relevance: Establishes the standard for using 6 different lots of matrix to assess relative m
-
Chen, L., et al. (2015). "Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats." Journal of Agricultural and Food Chemistry. Retrieved from [Link]
- Relevance: Demonstrates the use of Phenyl-Hexyl columns for separating Luteolin isomers and highlights the pharmacokinetics of the 7-O-glucoside, which is a critical interference.
-
Zhang, T., et al. (2022).[6][5] "A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma." Journal of Chromatography B. Retrieved from [Link]
- Relevance: Provides specific MS/MS transitions and validation data for Luteolin metabolites, confirming the [M-H]- precursor and aglycone fragments.
Sources
- 1. Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium Ramat Tzvel and Their Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Luteolin 3'-glucoside (L3'G)
Here is the comprehensive technical guide for the purification of Luteolin 3'-glucoside, designed as a Tier-3 Support Resource for research scientists.
Subject: Isolation protocols, isomer separation logic, and troubleshooting for Luteolin 3'-O-glucoside. Document ID: TS-L3G-PUR-01 Applicable Matrices: Dracocephalum spp., Lonicera spp., Flos Chrysanthemi, and biotransformation broths.[1]
Core Technical Directive
The Challenge: Luteolin 3'-glucoside (L3'G) is structurally isomeric to the more abundant Luteolin 7-O-glucoside (Cynaroside, L7G) and Luteolin 4'-O-glucoside. The Reality: Standard C18 flash chromatography often fails to resolve L3'G from L7G due to identical molecular weights (MW 448.[1]38) and similar hydrophobicity.[1] The Solution: Successful isolation requires exploiting subtle differences in B-ring polarity using High-Speed Counter-Current Chromatography (HSCCC) or Phenyl-Hexyl HPLC phases , rather than relying solely on standard silica or C18 retention.[1]
Experimental Workflow (Visualized)
The following workflow outlines the critical path from crude extract to high-purity isolate.
Figure 1: Step-by-step purification workflow emphasizing the critical HSCCC step for isomer separation.
Module 1: Extraction & Enrichment (The "Input" Phase)
Objective: Maximize glycoside yield while preventing acid-catalyzed hydrolysis to the aglycone (Luteolin).
Protocol:
-
Solvent: Use 70% Ethanol or 80% Methanol .[1]
-
Temperature: Maintain < 60°C .
-
Warning: Luteolin glycosides are heat-sensitive.[1] Prolonged reflux at >80°C can cleave the glycosidic bond at the 3' position.
-
-
Pre-treatment (Partitioning):
-
Suspend crude extract in water.[1]
-
Wash with Petroleum Ether (removes chlorophyll/lipids).[1]
-
Extract aqueous layer with Ethyl Acetate (removes free aglycones like Luteolin and Apigenin).[1]
-
Target Fraction: Extract the remaining aqueous layer with n-Butanol .[1]
-
Result: L3'G concentrates in the n-Butanol fraction.[1]
-
Troubleshooting Table: Extraction
| Issue | Probable Cause | Corrective Action |
| High Aglycone Content | Hydrolysis during extraction.[1] | Check pH. If pH < 5, add trace NaHCO₃ to neutralize.[1] Reduce extraction temp to 40°C. |
| Emulsion in Partition | High saponin/polysaccharide content.[1] | Add 2-5% NaCl to the aqueous phase to break the emulsion.[1] Centrifuge at 4000 rpm. |
| Low Yield | Incomplete extraction. | Use Ultrasound-Assisted Extraction (UAE): 40 kHz, 30 min, 45°C. |
Module 2: Chromatographic Resolution (The "Separation" Phase)
Objective: Separate L3'G from its major isomer, Luteolin 7-O-glucoside (L7G).[1]
Method A: High-Speed Counter-Current Chromatography (HSCCC)
Recommended for gram-scale separation. HSCCC is superior to silica gel because it avoids irreversible adsorption of the polar glycoside.
-
Solvent System: Ethyl acetate / n-Butanol / Water (4:1:5, v/v/v).[1]
-
Procedure:
-
Elution Logic:
-
Luteolin 7-glucoside (L7G): More polar (glucose on A-ring).[1] Elutes earlier.
-
Luteolin 3'-glucoside (L3'G): Slightly less polar (glucose on B-ring, shielding the catechol). Elutes later.
-
Method B: Preparative HPLC (Polishing)
Recommended for final purity (>98%).
-
Stationary Phase: Phenyl-Hexyl columns are superior to C18 for separating flavonoid isomers due to pi-pi interactions with the aromatic B-ring.[1]
-
Mobile Phase:
-
Gradient: 15% B to 35% B over 40 minutes.
-
Retention Order (Typical on C18/Phenyl):
Module 3: Identification & Validation
Objective: Confirm the glucose position (3' vs 7) using NMR.
Diagnostic NMR Signals (DMSO-d6, 500 MHz)
You must distinguish the target from L7G.
| Proton Position | Luteolin 7-O-glucoside (Impurity) | Luteolin 3'-O-glucoside (Target) | Mechanistic Reason |
| H-1'' (Anomeric) | δ ~5.08 ppm (d, J=7.4 Hz) | δ ~4.88 ppm (d, J=7.3 Hz) | Environment of A-ring vs B-ring attachment.[6] |
| H-6, H-8 (A-ring) | Shifted Downfield | Normal | Glycosylation at C-7 deshields A-ring protons.[1] |
| H-2', H-5', H-6' (B-ring) | Normal | Shifted Downfield | Glycosylation at C-3' deshields B-ring protons.[1] |
Mass Spectrometry (ESI-MS):
-
Negative Mode [M-H]-: m/z 447.
-
Fragment: m/z 285 (Luteolin aglycone) after loss of glucose (162 Da).
Decision Logic for Troubleshooting
Figure 2: Troubleshooting decision tree for common purification failures.
Frequently Asked Questions (FAQs)
Q1: Why is my L3'G peak tailing significantly on C18?
-
Answer: Flavonoids contain free phenolic hydroxyl groups that interact with residual silanols on the silica backbone.[1]
-
Fix: Ensure your mobile phase contains 0.1% Formic Acid or Phosphoric Acid to suppress ionization of the phenolic groups (keeping them protonated and less sticky).[1]
Q2: Can I use Silica Gel Flash Chromatography?
-
Answer: It is not recommended .[1] Luteolin glycosides are highly polar and often adsorb irreversibly to normal phase silica, leading to poor recovery.[1] Use Polyamide resin or HSCCC (Method A) for the crude steps.
Q3: How do I store the purified L3'G?
-
Answer: Lyophilize to a powder immediately.[1] Store at -20°C in the dark. Dissolve in DMSO or Methanol only immediately before use.[1] Aqueous solutions are unstable over time (hydrolysis risk).[1]
Q4: My extract has Luteolin-7-glucoside and Luteolin-3'-glucoside. Which elutes first?
-
Answer: In Reverse Phase (C18), Luteolin-7-glucoside typically elutes before Luteolin-3'-glucoside.[1] The 3'-glucoside is slightly more hydrophobic due to the blocking of the B-ring catechol moiety.
References
-
Xu, T., et al. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. RSC Advances.[1][7][8]
-
Lee, S., et al. (2025). Luteolin-7-O-glucoside from Elsholtzia ciliata extract inhibits the replication of coronavirus.[1][2] PLOS One.[1][2]
-
BenchChem. Stability of Luteolin-4'-o-glucoside in different solvents and pH. (General stability data applicable to L3'G).
-
FooDB. Luteolin 7-glucoside 3'-glucuronide Compound Summary. (Structural and solubility reference).
Sources
- 1. Showing Compound Luteolin 7-glucoside 3'-glucuronide (FDB001677) - FooDB [foodb.ca]
- 2. Luteolin-7-O-glucoside from Elsholtzia ciliata extract inhibits the replication of coronavirus | PLOS One [journals.plos.org]
- 3. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
Reducing variability in in vitro assays with Luteolin 3'-glucoside.
Topic: Reducing Variability in In Vitro Assays
Executive Summary
Luteolin 3'-glucoside (L3G) is a flavonoid glycoside with potent antioxidant and anti-inflammatory properties.[1] However, its use in in vitro assays is plagued by high variability due to three convergent factors: poor aqueous solubility , chemical instability at physiological pH , and enzymatic hydrolysis by serum components.
This guide provides a self-validating framework to stabilize L3G, ensuring that the data you generate reflects the compound's true biological activity, not experimental artifacts.
Module 1: Solubility & Stock Preparation
The Issue: L3G is hydrophobic. While the glucoside moiety improves solubility compared to the aglycone (Luteolin), it remains prone to rapid precipitation ("crashing out") when introduced to aqueous cell culture media, creating "hot spots" of high concentration and false negatives in solution.
Protocol: The "Step-Down" Dilution Method
Do not pipette directly from 100% DMSO stock into 10 mL of media. This causes immediate local precipitation.
Reagents:
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested,
99.9%). -
Vehicle: Serum-Free Media (pre-warmed to 37°C).
Step-by-Step Workflow:
-
Primary Stock (1000x): Dissolve L3G powder in anhydrous DMSO to create a 10 mM to 50 mM stock.
-
Critical: Vortex for 60 seconds. Inspect for crystal clarity.
-
Storage: Aliquot into amber tubes. Store at -80°C. Do not freeze-thaw more than 3 times.
-
-
Intermediate Dilution (10x): Dilute the Primary Stock 1:100 into a small volume of PBS or Serum-Free Media while vortexing vigorously.
-
Why: This creates a stable suspension/solution at a lower concentration before the final dilution.
-
-
Final Working Solution (1x): Add the Intermediate Dilution to the final cell culture well.
-
Limit: Ensure final DMSO concentration is
0.5% (v/v) to avoid solvent toxicity.
-
Visualization: Solubility Decision Tree
Caption: Workflow to prevent "shock precipitation" of L3G when moving from organic solvent to aqueous media.
Module 2: Chemical Stability & Oxidation
The Issue: Luteolin derivatives possess a catechol group (3',4'-dihydroxy) on the B-ring. At physiological pH (7.4), this group is highly susceptible to autoxidation, forming quinones and hydrogen peroxide. This leads to loss of compound and generation of false-positive cytotoxicity (via H2O2).
Troubleshooting Guide: Stability
| Parameter | Recommendation | Mechanism of Action |
| Media pH | Keep pH < 7.4 | Autoxidation rates increase exponentially above pH 7.0. If possible, assay at pH 7.0-7.2. |
| Light | Darkness Required | Flavonoids are photosensitive. Perform incubations in the dark; use amber tubes. |
| Antioxidants | Add Ascorbic Acid (Optional) | Co-incubation with 10-50 µM Ascorbic Acid can recycle the quinone back to the catechol form, stabilizing L3G [1]. |
| Time | Limit to < 24 Hours | Half-life of luteolin derivatives in DMEM is often < 6 hours. Refresh media for longer assays. |
Module 3: Biological Variability (Metabolic Hydrolysis)
The Issue: Fetal Bovine Serum (FBS) contains active enzymes, including
-
Result: You are assaying a mixture of L3G and Luteolin, not L3G alone.
-
Variability: Enzyme activity varies significantly between FBS batches.
Protocol: Controlling Hydrolysis
-
Serum-Free Window: Whenever possible, perform the drug exposure step in serum-free media (e.g., Opti-MEM) for 4-6 hours.
-
Heat Inactivation: Ensure FBS is heat-inactivated (56°C for 30 mins). This reduces, but does not eliminate, glucosidase activity.
-
LC-MS Validation: You must run a "Media Only" control (Media + L3G, no cells) and analyze it by HPLC/LC-MS at
and to quantify the rate of hydrolysis [2].
Visualization: Degradation Pathways
Caption: Two distinct degradation pathways (Chemical vs. Enzymatic) that alter L3G concentration during assays.
Frequently Asked Questions (FAQs)
Q1: My IC50 values change drastically between experiments. Why?
A: This is likely due to batch-to-batch variation in FBS . If one batch has higher
-
Fix: Switch to Heat-Inactivated FBS or Serum-Free conditions.
Q2: The media turns slightly yellow/brown after adding L3G. Is this contamination? A: No. Luteolin derivatives are naturally yellow. However, a shift to brown/orange indicates oxidation (quinone formation).
Q3: Can I store the diluted working solution at 4°C for next week? A: Absolutely not. Aqueous solutions of flavonoids are unstable.
-
Rule: Prepare fresh immediately before addition to cells. Discard unused aqueous portions.
Q4: I see crystals under the microscope, but the solution looked clear in the tube. A: This is "micro-precipitation." The compound was likely soluble in the warm media but precipitated upon contact with the cell monolayer or due to slight evaporation in the plate.
-
Fix: Lower the concentration or increase the percentage of solubilizing agents (e.g., add 0.5% Tween-80 or cyclodextrins if compatible with your assay).
References
-
Stability of Flavonoids in Media: Long, L.H., et al. (2000). "Stability of flavonoids in cell culture media: effect of pH and antioxidants." Free Radical Biology and Medicine.
-
Serum Hydrolysis of Glycosides: Shimoi, K., et al. (1998). "Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans." FEBS Letters.
-
Chemical Properties: PubChem Compound Summary for CID 5280637, Luteolin 7-glucoside (Structural Analog Reference for Solubility).
-
Enzymatic Hydrolysis in Assays: Day, A.J., et al. (1998). "Deglycosylation of flavonoid and isoflavone glycosides by human small intestine and liver beta-glucosidase activity." FEBS Letters.
Sources
- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing the biological activity of Luteolin 3'-glucoside and luteolin.
Topic: Comparing the Biological Activity of Luteolin 3'-Glucoside and Luteolin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Mechanistic Insights, Bioactivity Profiling, and Experimental Protocols
Executive Summary
This guide provides a technical comparison between Luteolin (the aglycone flavone) and its derivative Luteolin 3'-glucoside (L3'G). While Luteolin is widely recognized for its potent anti-inflammatory and antioxidant properties, its application is often limited by poor aqueous solubility.[1] Luteolin 3'-glucoside, a naturally occurring glycoside found in Dracocephalum and Artemisia species, offers distinct physicochemical advantages but exhibits altered bioactivity profiles due to the glycosylation of the critical 3'-hydroxyl group.
Key Verdict: Luteolin demonstrates superior potency in in vitro antioxidant and anti-inflammatory assays due to its free catechol moiety. Luteolin 3'-glucoside serves as a prodrug with enhanced solubility, requiring hydrolysis (typically by cytosolic
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The structural difference lies in the B-ring.[2] Luteolin possesses a 3',4'-dihydroxy (catechol) structure, which is the primary driver of its radical scavenging capability. In Luteolin 3'-glucoside, the 3'-OH is occupied by a glucose moiety, sterically and electronically altering the molecule's reactivity.
| Feature | Luteolin (Aglycone) | Luteolin 3'-O-glucoside |
| CAS Number | 491-70-3 | 5346-03-2 |
| Formula | ||
| Molecular Weight | 286.24 g/mol | 448.38 g/mol |
| Solubility (Water) | Poor (< 0.1 mg/mL) | Moderate (Enhanced due to glycosyl group) |
| LogP (Lipophilicity) | ~2.53 (High membrane permeability) | ~0.5 (Lower passive diffusion) |
| Key Structural Motif | Free 3',4'-catechol (B-ring) | Blocked 3'-OH; Free 4'-OH |
Mechanistic Comparison: Structure-Activity Relationship (SAR)
The Antioxidant Paradox
The antioxidant capacity of flavonoids relies heavily on the B-ring catechol structure (ortho-dihydroxy groups), which facilitates electron donation to stabilize free radicals.
-
Luteolin: The free 3'-OH and 4'-OH groups allow for the formation of a stable ortho-semiquinone radical, making it a highly potent scavenger of ROS (Reactive Oxygen Species).
-
Luteolin 3'-glucoside: Blockage of the 3'-OH disrupts the catechol system. Experimental data confirms that this specific glycosylation significantly reduces direct radical scavenging activity compared to Luteolin or Luteolin-7-glucoside (where the B-ring remains intact).
Anti-Inflammatory Signaling (NF- B)
Both compounds inhibit the NF-
Visualization: Signaling & Metabolism
The following diagram illustrates the metabolic conversion required for L3'G activity and the downstream signaling effects.
Caption: Comparative pathway showing Luteolin 3'-glucoside as a precursor requiring hydrolysis to exert potent intracellular effects via Nrf2 activation and NF-
Biological Activity Data Summary
The following data aggregates findings from comparative studies (e.g., RSC Advances, 2022) highlighting the impact of the 3'-substitution.
| Assay Type | Target/Mechanism | Luteolin (Aglycone) | Luteolin 3'-glucoside | Interpretation |
| Antioxidant | DPPH Radical Scavenging | IC50: ~20.2 µM | IC50: > 100 µM | Blocking the 3'-OH drastically reduces direct radical scavenging power. |
| Anti-inflammatory | NO Inhibition (RAW 264.[3]7) | IC50: ~13.9 µM | IC50: ~30-50 µM | Aglycone is ~2-3x more potent due to better cellular uptake and binding affinity. |
| Cytotoxicity | NCI-H929 (Myeloma) | High Potency | Moderate Potency | Glycosides generally show reduced cytotoxicity unless hydrolyzed by tumor-associated enzymes. |
| Bioavailability | Plasma Concentration ( | Low (Rapid Phase II metabolism) | Variable | L3'G can act as a "delivery system," protecting the core structure until hydrolysis in the gut. |
Experimental Protocols
Protocol A: Biotransformation/Synthesis of Luteolin 3'-Glucoside
Rationale: Isolating L3'G from plants is low-yield. Enzymatic glycosylation in organic solvents provides high purity for research.
Reagents:
-
Substrate: Luteolin (97%+ purity).
-
Biocatalyst: Bacillus cereus A46 cells (or commercial amylosucrase).
-
Solvent: 20% (v/v) DMSO in Phosphate Buffer (pH 6.5).
Workflow:
-
Preparation: Dissolve Luteolin to a final concentration of 1 mM in 20% DMSO/Buffer mixture. High DMSO concentration improves solubility without denaturing the specific biocatalyst.
-
Incubation: Add B. cereus A46 wet cells (50 g/L). Incubate at 30°C with shaking (180 rpm) for 24 hours.
-
Monitoring: Analyze aliquots via HPLC (C18 column, MeOH:Water gradient). L3'G typically elutes earlier than Luteolin due to higher polarity.
-
Purification: Centrifuge to remove cells. Extract supernatant with ethyl acetate (to remove residual aglycone) then n-butanol (to recover glycoside).
-
Validation: Confirm identity via MS (
449 ) and NMR (Shift in C3' signal).
Protocol B: Comparative DPPH Scavenging Assay
Rationale: To quantify the loss of antioxidant potential upon 3'-glycosylation.
-
Stock Solutions: Prepare 10 mM stocks of Luteolin and L3'G in DMSO.
-
Working Solutions: Dilute with methanol to concentrations ranging from 5 µM to 200 µM.
-
Reaction: Mix 100 µL of sample with 100 µL of 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Incubation: Incubate in the dark at Room Temperature for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). Measure control DPPH ( ).[2] -
Calculation:
Note: Expect Luteolin to reach 50% inhibition at ~20 µM, while L3'G will require significantly higher concentrations.
References
-
Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. Source: RSC Advances, 2022. Key Finding: Establishes the critical role of the 3',4'-dihydroxy arrangement; Luteolin 3'-glucoside showed IC50 > 100 µM in DPPH vs 20.2 µM for Luteolin.[2]
-
Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. Source:[4] GSC Online Press, 2024. Key Finding: Comprehensive review of Luteolin's pharmacokinetics and mechanism of action.[5]
-
Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin. Source: Journal of Applied Microbiology (via PMC), 2022. Key Finding: Discusses solubility improvements via glycosylation and enzymatic synthesis protocols.
-
Anti-inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Source: International Journal of Molecular Sciences, 2022. Key Finding: Compares aglycone vs. glycoside potency in inflammatory pathways.[3]
Sources
- 1. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Synthesize Luteolin Derivatives for Potency [eureka.patsnap.com]
- 5. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases [mdpi.com]
Validation of the anti-inflammatory effects of Luteolin 3'-glucoside in vivo.
This guide is structured as a high-level technical directive for validating the anti-inflammatory efficacy of Luteolin 3'-glucoside (L3G) . It synthesizes available data on luteolin derivatives, specifically drawing distinctions between the 3'-glucoside, the 7-glucoside (Cynaroside), and the aglycone (Luteolin).
Executive Summary: The "Metabolic Shield" Hypothesis
Luteolin (3',4',5,7-tetrahydroxyflavone) is a potent anti-inflammatory agent limited by poor water solubility and rapid first-pass metabolism (glucuronidation/methylation). While Luteolin-7-O-glucoside (Cynaroside) is the most common natural glycoside, Luteolin 3'-glucoside (L3G) presents a unique pharmacokinetic opportunity.
The Core Thesis: The 3'-hydroxyl position on the B-ring is a primary target for Catechol-O-Methyltransferase (COMT) . By glycosylating this position, L3G theoretically shields the molecule from rapid methylation during early absorption, potentially acting as a water-soluble "prodrug" that releases the active aglycone at the target site or via colonic hydrolysis.
This guide outlines the validation protocol to confirm L3G’s superior bioavailability and sustained anti-inflammatory action compared to its isomers.
Comparative Analysis: L3G vs. Alternatives
The following matrix compares L3G against the industry standards: the Aglycone (Luteolin) and the 7-Glucoside (Cynaroside).
Table 1: Physicochemical & Pharmacokinetic Matrix
| Feature | Luteolin 3'-Glucoside (L3G) | Luteolin (Aglycone) | Luteolin-7-O-Glucoside | Dexamethasone (Control) |
| Solubility | High (Polar glucose moiety) | Low (Lipophilic) | High | Moderate |
| Metabolic Stability | High (Resistant to initial COMT attack on B-ring) | Low (Rapid COMT/UGT conjugation) | Moderate (7-OH blocked, but B-ring exposed) | High (Synthetic Steroid) |
| Primary Mechanism | Prodrug (Requires hydrolysis to activate catechol group) | Direct Agonist/Antagonist | Prodrug (Hydrolysis required) | GR Receptor Agonist |
| Target Bioavailability | Sustained Release (Colonic/Intestinal hydrolysis) | Rapid Absorption / Rapid Elimination | Rapid Absorption (SGLT1) | High Systemic Exposure |
| Key Source | Dracocephalum spp., Reseda luteola | Apium graveolens (Celery) | Cynara scolymus (Artichoke) | Synthetic |
Table 2: Predicted In Vivo Efficacy Readouts (LPS Model)
| Readout | L3G (Predicted Effect) | Luteolin (Standard) | Interpretation |
| TNF- | ++ (Delayed/Sustained) | +++ ( Rapid/Transient ) | L3G may show peak efficacy later due to hydrolysis kinetics. |
| NF- | Strong (Post-hydrolysis) | Strong | Dependent on intracellular accumulation of the aglycone. |
| Plasma Half-life ( | Extended | Short (< 2-5 hrs) | 3'-glycosylation prevents rapid B-ring methylation. |
Mechanistic Validation: The Signaling Pathway
To validate L3G, one must prove it interrupts the inflammatory cascade after metabolic conversion. The diagram below illustrates the proposed mechanism: L3G evades COMT, undergoes hydrolysis (by
Figure 1: Mechanism of Action. L3G resists extracellular COMT degradation, enters the cell (or is hydrolyzed at the brush border), and releases Luteolin to inhibit the NF-
Experimental Protocol: In Vivo Validation (LPS-Induced Sepsis Model)
To objectively validate L3G, use a Lipopolysaccharide (LPS)-induced acute inflammation model . This model is robust, reproducible, and directly interrogates the TLR4 pathway.
Phase 1: Preparation & Grouping
-
Subjects: Male C57BL/6 mice (6–8 weeks, 20–25g).
-
Groups (n=10/group):
-
Vehicle Control: Saline only.
-
Model Group: LPS (10 mg/kg, i.p.) + Vehicle.
-
Positive Control: LPS + Dexamethasone (5 mg/kg, i.p.).
-
Comparator Group: LPS + Luteolin Aglycone (50 mg/kg, oral gavage).
-
Experimental Group: LPS + Luteolin 3'-glucoside (Equimolar dose to Group 4, oral gavage).
-
Phase 2: Treatment Workflow
-
Pre-treatment: Administer L3G, Luteolin, or Dexamethasone 1 hour prior to LPS induction. Rationale: This tests the protective "priming" effect and absorption kinetics.
-
Induction: Intraperitoneal injection of LPS (E. coli 055:B5).
Phase 3: Analytical Endpoints
-
Survival Rate: Monitor for 72 hours (if testing sepsis survival).
-
Cytokine Storm Profile (6h post-LPS):
-
Collect serum.
-
Assay: ELISA for TNF-
, IL-1 , IL-6. -
Success Metric: L3G should show statistically significant reduction (
) comparable to Dexamethasone.
-
-
Lung Histopathology (24h post-LPS):
-
Harvest lung tissue (target organ for LPS toxicity).
-
Stain: H&E. Score for edema and neutrophil infiltration.
-
-
Western Blot (Mechanism Check):
-
Lyse lung tissue.
-
Targets: Phospho-NF-
B p65 (Ser536), Phospho-I B , COX-2, iNOS. -
Validation: Reduced p-p65 indicates successful blockade of the nuclear translocation pathway.
-
Workflow Diagram
Figure 2: Experimental Timeline. A standard pre-treatment protocol to evaluate prophylactic anti-inflammatory efficacy.
Critical Considerations for Researchers
-
Purity Verification: Commercial "Luteolin Glucoside" is often the 7-O-glucoside. Ensure you are using Luteolin 3'-O-glucoside (often isolated from Dracocephalum or synthesized enzymatically). Verify via HPLC-MS before in vivo use.
-
Metabolite Tracking: In your PK analysis, look for Luteolin-3'-glucuronide . If L3G is successful, you should see a delayed peak of this metabolite compared to the aglycone group, indicating sustained absorption.
-
Dosing: Adjust for molecular weight. L3G (MW ~448 g/mol ) is heavier than Luteolin (MW ~286 g/mol ). Use equimolar dosing, not equal weight, to ensure scientific validity.
References
-
Seelinger, G., et al. (2008). "Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin."[1] Planta Medica. Link
-
Aziz, N., et al. (2018). "Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies." Journal of Ethnopharmacology. Link
-
Chen, Z., et al. (2017). "Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats."[2] Drug Metabolism and Disposition. Link
-
Caporali, S., et al. (2022). "Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside." Nutrients.[3][4][5] Link
-
Fan, P., et al. (2025). "Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment."[6][7] International Journal of Preventive Medicine.[6] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin-Rich Fraction from Dracocephalum lindbergii: Promising Agent for Hypertension Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for Luteolin 3'-glucoside quantification.
This guide provides a rigorous cross-validation framework for quantifying Luteolin 3'-O-glucoside (L3'G) .
This analyte presents a specific "analytical trap": it is a regioisomer of the much more common Luteolin 7-O-glucoside (Cynaroside) and Luteolin 4'-O-glucoside .[1] Standard C18 methods often fail to resolve these isomers, leading to significant overestimation of L3'G levels in Dracocephalum, Lonicera, and Asteraceae species.
Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Executive Summary: The Isomer Challenge
Quantifying Luteolin 3'-glucoside requires more than just sensitivity; it requires selectivity .[1] Because L3'G shares an identical molecular weight (MW 448.38 g/mol ) and similar fragmentation patterns with its 7-O- and 4'-O- isomers, Mass Spectrometry (MS) alone is insufficient without high-resolution chromatography.[1]
This guide compares three methodologies:
-
HPLC-DAD: The robust workhorse for routine quality control (QC).[1]
-
UHPLC-MS/MS: The gold standard for sensitivity and pharmacokinetic (PK) studies.[1]
-
qNMR: The primary reference method for absolute purity validation.[1]
The Analytical Workflow & Decision Logic
The following diagram outlines the decision-making process for selecting the correct method based on sample complexity and sensitivity requirements.
Figure 1: Analytical decision matrix for Luteolin 3'-glucoside quantification.
Method A: HPLC-DAD (The Routine Workhorse)[1]
Best For: Quality Control of herbal raw materials (Dracocephalum, Lonicera).[1] The Challenge: Standard C18 columns often co-elute L7G and L3'G.
Expert Insight: Column Selection
Do not use a standard C18 column. The separation of regioisomers requires distinct selectivity provided by π-π interactions.[1]
-
Recommended Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP).[1]
-
Mechanism: The B-ring glycosylation of L3'G alters its electron density compared to the A-ring glycosylated L7G. Phenyl phases interact differentially with these aromatic systems, enhancing resolution.[1]
Protocol Parameters
| Parameter | Setting | Rationale |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm | Enhanced isomer selectivity over C18.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid suppresses ionization of phenolic -OH, sharpening peaks. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks for flavonoids than MeOH.[1] |
| Gradient | 15% B to 35% B over 25 min | Shallow gradient required to separate L7G (RT ~12 min) from L3'G (RT ~13.5 min). |
| Detection | 350 nm (Band I) | Specific for flavone backbone; maximizes signal-to-noise.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for backpressure management.[1] |
Validation Check: Luteolin 7-glucoside typically elutes before Luteolin 3'-glucoside due to higher polarity induced by A-ring substitution.[1]
Method B: UHPLC-MS/MS (The Sensitivity Standard)[1]
Best For: Pharmacokinetic (PK) studies and trace analysis in plasma.[1] The Challenge: Crosstalk. L7G and L3'G share the same parent ion and daughter ions. Mass resolution cannot distinguish them; chromatographic resolution is mandatory.[1]
Protocol Parameters
-
Ionization: ESI Negative Mode (Flavonoids ionize better in negative mode due to phenolic protons).[1]
-
MRM Transitions:
Critical "Self-Validating" Step: The Isomer Ratio
Since the MRM transitions are identical, you must inject a mix of L7G and L3'G standards during method development to define their Retention Time (RT) windows.
-
Note: If you see a single peak in a real sample, do not assume it is L3'G without RT confirmation against a mixed standard.
Method C: qNMR (The Primary Reference)[1]
Best For: Absolute purity determination of reference standards. The Challenge: Low sensitivity; requires >5 mg of pure isolated compound.
Expert Insight: Why qNMR?
Commercial standards of "Luteolin 3'-glucoside" are frequently contaminated with Luteolin 7-glucoside or Luteolin 4'-glucoside.[1] Using an impure standard biases all HPLC and MS results.[1] qNMR does not require a reference standard of the analyte itself, only a certified internal standard (e.g., TCNB or Maleic Acid).
Protocol Overview
-
Solvent: DMSO-d6 (Ensures solubility and separates hydroxyl proton signals).[1]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable to NIST).[1]
-
Target Signal: The anomeric proton (H-1'') of the glucose moiety.[1]
Comparative Performance Data
The following data represents validated performance metrics for L3'G quantification.
| Feature | HPLC-DAD (Phenyl-Hexyl) | UHPLC-MS/MS (QqQ) | qNMR (600 MHz) |
| Linearity (R²) | > 0.999 | > 0.995 | N/A (Absolute) |
| LOD | 0.5 µg/mL | 1.0 ng/mL | ~100 µg/mL |
| LOQ | 1.5 µg/mL | 3.0 ng/mL | ~1.0 mg/mL |
| Specificity | High (with optimized gradient) | Medium (High risk of isomer crosstalk) | Very High (Structural elucidation) |
| Precision (RSD) | < 1.5% | < 5.0% | < 1.0% |
| Primary Use | Routine QC, Standardization | PK Studies, Plasma Analysis | Purity Certification |
Cross-Validation Logic: The "Triangulation" Method
To ensure scientific integrity, use the Triangulation approach:
-
Step 1: Validate your commercial "Luteolin 3'-glucoside" standard using Method C (qNMR) . Confirm it is not L7G by checking the anomeric proton shift.
-
Step 2: Use this qNMR-corrected purity value to prepare stock solutions for Method A (HPLC) .
-
Step 3: Analyze the sample using Method A.
-
Step 4: If sensitivity is insufficient (e.g., plasma samples), transfer the chromatographic conditions to Method B (UHPLC-MS/MS) , ensuring the elution order (L7G < L3'G) is maintained.[1]
Figure 2: The Triangulation Method for validating L3'G data.
References
-
Separation of Luteolin Isomers: Lin, L. C., et al. (2015).[1] "Isolation of Luteolin and Luteolin-7-O-glucoside from Dendranthema morifolium and Their Pharmacokinetics." Journal of Agricultural and Food Chemistry. Link
-
qNMR Protocols for Flavonoids: Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link[1]
-
MS/MS Fragmentation Patterns: March, R. E., et al. (2006).[1] "Flavonoid glycosides: fragmentation study by electrospray and quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Isomer Elution Order: Parejo, I., et al. (2004).[1] "Separation and characterization of phenolic compounds in Fennel (Foeniculum vulgare) using liquid chromatography–negative electrospray ionization tandem mass spectrometry." Journal of Agricultural and Food Chemistry. Link[1]
-
Dracocephalum Analysis: Olennikov, D. N., et al. (2013).[1] "Chemical composition and antioxidant activity of Dracocephalum L. species." Industrial Crops and Products. Link[1]
Sources
A Researcher's Guide to the Reproducibility of Luteolin 3'-O-glucoside Studies
Introduction: The Promise and Peril of a Bioactive Flavonoid
Luteolin, a common flavonoid found in numerous plants, has long been investigated for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] In nature, luteolin often exists as a glycoside, with a sugar molecule attached to its core structure. One such derivative, Luteolin 3'-O-glucoside (also known as Dracocephaloside), has garnered interest for its potential biological effects.[2] However, as with many natural products, the path from promising preclinical data to robust, reproducible science is fraught with challenges. The inherent variability in natural product sourcing, characterization, and experimental design can lead to inconsistent findings across different laboratories, hindering translational progress.[3][4]
This guide provides an in-depth comparison of published research on Luteolin 3'-O-glucoside for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to dissect the critical experimental variables that underpin reproducibility. By critically examining the methodologies for synthesis, characterization, and biological evaluation, we aim to provide a framework for designing rigorous, self-validating experiments and interpreting the existing body of literature with a discerning eye.
Part 1: Sourcing and Verification - The Unwavering Foundation of Reproducible Research
The identity and purity of the compound under investigation are the most critical, yet often overlooked, factors in experimental reproducibility. Any ambiguity in the starting material renders downstream biological data uninterpretable. Luteolin 3'-O-glucoside can be obtained through several methods, each with distinct advantages and potential pitfalls.
Comparative Analysis of Sourcing Methodologies
The choice of sourcing—be it isolation from a natural matrix, enzymatic synthesis, or microbial biotransformation—directly impacts the purity profile and potential for batch-to-batch variability.
| Methodology | Principle | Advantages | Disadvantages & Reproducibility Challenges | Key References |
| Natural Extraction | Isolation from plant sources like Dracocephalum species or through methods like those used for rosemary extracts. | Biomimetic source; may co-extract synergistic compounds. | Yields are often low and highly variable depending on plant genetics, growing conditions, and harvest time. Purity can be a major issue, with risks of co-eluting isomers (e.g., Luteolin 7-O-glucoside).[3][5] | [5] |
| Semi-Synthesis | Chemical modification of a more abundant precursor, such as hesperidin, to yield luteolin, followed by glycosylation. | Potentially higher yields and better scalability compared to direct extraction. | Involves multiple steps with harsh chemical reagents, increasing the risk of side-product formation and incomplete reactions. Requires extensive purification.[6] | [6] |
| Microbial Biotransformation | Use of microorganisms (e.g., Bacillus cereus) to glycosylate the luteolin aglycone. | High specificity for glycosylation position, milder reaction conditions, environmentally friendly ("green chemistry"). Can produce specific isomers.[7][8] | Process optimization is required for each microbial strain. Yield can be dependent on fermentation conditions. Downstream purification from culture media is necessary. | [7][8] |
The Trinity of Analytical Verification
Before commencing any biological assay, the identity, purity, and concentration of Luteolin 3'-O-glucoside must be unequivocally confirmed. Relying on a single method is insufficient. A multi-pronged approach is essential for a self-validating protocol.
| Technique | Purpose | Strengths | Limitations |
| HPLC / UPLC | Purity assessment and quantification. | Excellent for determining purity (as % area under the curve) and quantifying against a certified reference standard. Establishes a retention time fingerprint. | Co-elution of structurally similar isomers is possible. Does not provide definitive structural information on its own. |
| LC-MS/MS | Identity confirmation and sensitive quantification. | Provides molecular weight confirmation (e.g., [M+H]⁺ at m/z 449.1) and specific fragmentation patterns for unambiguous identification, even in complex biological matrices.[7][9] | Ionization can be suppressed by matrix effects. Does not distinguish between isomers with the same mass and fragmentation. |
| NMR Spectroscopy | Unambiguous structural elucidation. | The "gold standard" for structure confirmation. 1H and 13C NMR spectra provide definitive proof of the glycosidic bond's position (at the 3' hydroxyl group) and the sugar's identity.[7][10][11] | Requires a relatively large amount of pure material and specialized equipment. Less sensitive than MS. |
Experimental Workflow: From Source to Biologically-Ready Compound
Caption: Quality control workflow for ensuring the reproducibility of Luteolin 3'-O-glucoside research.
Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol provides a standard method for assessing the purity of a Luteolin 3'-O-glucoside sample.
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve a certified reference standard of Luteolin 3'-O-glucoside in HPLC-grade methanol to a stock concentration of 1 mg/mL.
-
Dissolve the test sample in methanol to the same nominal concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile.[7]
-
Gradient: A typical gradient might run from 10% B to 100% B over 15-20 minutes, followed by a re-equilibration step.[7]
-
Flow Rate: 0.8 - 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: ~350-360 nm (a characteristic absorbance maximum for flavones).[12]
-
Injection Volume: 10-20 µL.[7]
-
-
Analysis:
-
Inject the sample and analyze the resulting chromatogram.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥97% is recommended for biological assays.[13]
-
Causality: Using a gradient elution is crucial because it can separate compounds with a wide range of polarities, revealing potential impurities that might be missed in an isocratic run. The acidic modifier (formic acid) ensures sharp peaks by suppressing the ionization of phenolic hydroxyl groups.
-
Part 2: Reproducibility of In Vitro Biological Activities
The anti-inflammatory and antioxidant effects of luteolin and its glycosides are the most frequently studied endpoints. However, reported efficacy can vary significantly. This section compares published data and explores the root causes of these discrepancies.
Anti-Inflammatory Activity
Luteolin and its derivatives are known to suppress inflammation primarily by inhibiting the NF-κB and MAPK signaling pathways, which reduces the expression of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[14][15][16]
Signaling Pathway: NF-κB Inhibition
Caption: Luteolin inhibits the NF-κB pathway by targeting IKK and p65 nuclear translocation.[14][15]
Comparative Table: In Vitro Anti-Inflammatory Effects
| Compound | Cell Line | Key Readout | Reported IC50 / Effect | Reproducibility Considerations | Key References |
| Luteolin | Rat Cardiomyocytes | Doxorubicin-induced stress | Protective effect observed | The specific stressors and endpoints are critical variables. | [17] |
| Luteolin & Glycosides | THP-1 cells | TNF-α, IL-6 expression | Significant inhibition by all compounds. | The differentiation state of THP-1 cells (monocyte vs. macrophage) can yield different results. | [14] |
| Luteolin-7-O-glucoside | N/A | NF-κB, MAPK, JAK/STAT pathways | Downregulates inflammatory pathways. | In vitro effects may not translate directly due to metabolic conversion to the aglycone. | [16] |
| Luteolin-4'-O-glucoside | RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC50 = 22.7 µM | Cell density and LPS concentration are key variables that must be tightly controlled. | [18] |
| Luteolin Glycosides | MDA-MB-231 (Breast Cancer) | Cytotoxicity | No effect observed, unlike the aglycone. | Highlights cell-type specificity. The biological effect may depend on the cell's ability to deglycosylate the compound. | [18] |
Expert Insight: The variability seen in the table underscores a critical concept: the term "Luteolin glycoside" is not specific enough. The position of the sugar moiety dramatically affects activity. Furthermore, many cell lines express glucosidases that can cleave the sugar, releasing the luteolin aglycone. Therefore, an observed effect might be due to the metabolite, not the parent compound.[3] To ensure trustworthiness, researchers should co-treat with a glucosidase inhibitor or use LC-MS to analyze the cell media and lysates to determine the metabolic fate of the compound during the experiment.
Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay is a common method for screening compounds for anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of Luteolin 3'-O-glucoside (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Stimulation:
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
-
NO Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC50 value.
-
Self-Validation: A parallel cell viability assay (e.g., MTT or CellTiter-Glo) is mandatory. Observed NO reduction is only meaningful if it is not a result of general cytotoxicity.
-
Antioxidant Capacity
The ability to scavenge free radicals is another widely reported activity. The 3′,4′-dihydroxy arrangement in the B-ring of luteolin is considered crucial for this function.[7][19]
Comparative Table: Antioxidant Activity
| Compound | Assay | Result | Reproducibility Considerations | Key References |
| Luteolin | DPPH Scavenging | Strong activity. | Often more potent than its glycosides in cell-free assays. | [20][21] |
| Luteolin Glycosides | DPPH & Superoxide Scavenging | Activity comparable to quercetin, but higher than tricin. | The specific glycoside and its concentration are key. Results can vary between different radical scavenging assays (DPPH vs. ABTS). | [20] |
| Luteolin vs. Quercetin | Lipid Peroxidation | Luteolin performed best among 12 flavonoids. | The assay system (e.g., liposome composition, pro-oxidant trigger) significantly influences the outcome. | [17] |
Expert Insight: Cell-free antioxidant assays like DPPH are useful for initial screening but have limited physiological relevance. They do not account for bioavailability, cellular uptake, or metabolic activation.[3] The antioxidant effect of Luteolin 3'-O-glucoside in a biological system is more likely related to its ability to modulate intracellular antioxidant enzymes (like HO-1) via pathways such as Nrf2, rather than direct radical scavenging alone.[14][16]
Conclusion: A Path Forward for Robust Flavonoid Research
The published literature presents a compelling case for the biological activity of Luteolin 3'-O-glucoside, particularly its anti-inflammatory and antioxidant effects. However, the reproducibility of these findings is contingent on a level of methodological rigor that is not always reported. Discrepancies in the literature are often not contradictory but rather a reflection of differing experimental variables, from the purity of the test compound to the specific cell line and assay conditions employed.
For researchers in this field, the path to generating robust and reliable data is clear:
-
Unambiguously Characterize Your Compound: Do not rely solely on the label of a commercial sample. Use a combination of HPLC, LC-MS, and NMR to confirm the identity and purity of every new batch of Luteolin 3'-O-glucoside.
-
Control Experimental Variables: Tightly control and report all experimental parameters, including cell line source and passage number, reagent concentrations, and incubation times.
-
Incorporate Self-Validating Controls: Always run parallel cytotoxicity assays and consider the metabolic fate of the glycoside within your experimental system.
-
Embrace Mechanistic Studies: Move beyond simple phenotypic screening. Investigating the modulation of specific signaling pathways provides more robust and context-rich data.
By adhering to these principles, the scientific community can build a more coherent and reliable understanding of Luteolin 3'-O-glucoside's therapeutic potential, paving the way for credible translational research.
References
- Seelinger, G., Merfort, I., & Schempp, C. M. (2008). Anti-Oxidant, Anti-Inflammatory and Anti-Allergic Activities of Luteolin. Planta Medica.
- Wang, W., He, P., & Jiang, X. (2020). Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides. Wuhan Institute for Food and Cosmetic Control.
- Xu, L., et al. (2022). Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides. RSC Advances. DOI:10.1039/D2RA03300C.
- Kim, M. Y., & Cho, J. Y. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of Ethnopharmacology.
- Caporali, S., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Molecules.
- Özgen, U., et al. (2011). Relationship Between Chemical Structure and Antioxidant Activity of Luteolin and Its Glycosides Isolated from Thymus sipyleus.
- INDOFINE Chemical Company. (n.d.). LUTEOLIN-7,3'-DI-O-GLUCOSIDE with HPLC.
- GSC Online Press. (2024). Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. GSC Biological and Pharmaceutical Sciences.
- BenchChem. (2025). Technical Support Center: Navigating Inconsistent Results in Flavoid Research.
- Sakihama, Y., et al. (2008).
- BenchChem. (2025).
- Patsnap Eureka. (2025). Luteolin Vs Quercetin: Antioxidant Activity Comparison.
- López-Lázaro, M. (2009). Distribution and Biological Activities of the Flavonoid Luteolin. Mini-Reviews in Medicinal Chemistry.
- Royal Society of Chemistry. (2022).
- Wang, F. M., Yao, T. W., & Zeng, S. (2005). Analysis of luteolin in Elsholtzia blanda Benth. by RP-HPLC. Pharmazie.
- PubChem. (n.d.). Luteolin 3'-glucoside.
- Li, H., et al. (2013). UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection.
- Google Patents. (2015). WO2015124113A1 - Semi-synthesis method for luteolin, galuteolin and luteolin rutinoside.
- Zhao, L., et al. (2022). Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect. Microbial Biotechnology.
- D'yakonov, T. A., & Grigor'ev, V. V. (2022).
- Google Patents. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Hu, M. (2007). Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. Journal of Pharmacy & Pharmaceutical Sciences.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Luteolin 3'-glucoside | C21H20O11 | CID 12309350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN112794872A - Method for extracting luteolin-3' -glucuronide from rosemary - Google Patents [patents.google.com]
- 6. WO2015124113A1 - Semi-synthesis method for luteolin, galuteolin and luteolin rutinoside - Google Patents [patents.google.com]
- 7. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 8. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. rsc.org [rsc.org]
- 12. ingentaconnect.com [ingentaconnect.com]
- 13. LUTEOLIN-7,3'-DI-O-GLUCOSIDE with HPLC | 52187-80-1 | INDOFINE Chemical Company [indofinechemical.com]
- 14. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 15. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. iv.iiarjournals.org [iv.iiarjournals.org]
- 21. Luteolin Vs Quercetin: Antioxidant Activity Comparison [eureka.patsnap.com]
Comparative Study of Luteolin 3'-Glucoside from Diverse Botanical Sources: Extraction, Profiling, and Bioefficacy
Executive Summary
Luteolin 3'-glucoside (L3'G), chemically identified as 5,7-dihydroxy-2-(4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl)chromen-4-one (CID 12309350)[1], is a highly specific, regioselective O-glycosylated flavone. While the 7-O-glucoside variant is ubiquitous in the plant kingdom, the 3'-O-glycosylation on the B-ring is relatively rare. This specific structural modification significantly alters the molecule's steric hindrance, lipophilicity, and hydrogen-bonding capacity, directly impacting its receptor-binding affinity and downstream bioefficacy. This guide provides a rigorous comparative analysis of L3'G across different botanical sources, detailing causality-driven extraction methodologies and its targeted biological activities.
Comparative Botanical Sources and Yield Characteristics
The presence of L3'G is highly species- and tissue-specific. Understanding the botanical source is critical for drug development professionals aiming to optimize extraction yields or harness specific synergistic phytochemical profiles.
Table 1: Comparative Botanical Sources of Luteolin 3'-Glucoside
| Botanical Source | Tissue Analyzed | Co-occurring Key Phytochemicals | Primary Biological Activity | Ref |
| Potamogeton crispus L. | Aquatic leaves | Flavone-6-C-β-D-glucopyranoside | Anti-metastatic (Ovarian cancer ES-2 cells) | [2] |
| Ginkgo biloba | Leaves (Absent in flowers) | Baicalein, Nevadensin, Wogonoside | Broad-spectrum antioxidant & anti-inflammatory | [3] |
| Ptychotis verticillata | Aerial parts (Infusion) | 5-O-caffeoylquinic acid | Antibacterial (S. aureus, P. aeruginosa) | [4] |
| Daucus carota | Wild seeds | Luteolin 4'-O-glucoside, Carotol | Antibacterial (B. cereus, L. plantarum) | [5] |
Insight: The distinct presence of L3'G in Ginkgo biloba leaves, but its complete absence in the flowers, highlights the necessity of tissue-specific harvesting for phytochemical extraction[3].
Extraction and Isolation Dynamics
The extraction of L3'G requires a precise balance of solvent polarity. Because the 3'-O-glycosylation makes the molecule more polar than its aglycone (luteolin) but less polar than diglucosides, binary solvent systems (e.g., aqueous ethanol or methanol) are mandatory.
LC-MS/MS guided extraction and isolation workflow for Luteolin 3'-glucoside.
Causality in Solvent Selection:
-
Initial Extraction (70% Ethanol): Pure water fails to disrupt the cellular matrix effectively, while 100% ethanol precipitates highly polar glycosides. A 70% ethanolic solution optimizes the dielectric constant to solubilize L3'G.
-
Liquid-Liquid Partitioning:
-
Hexane removes lipophilic impurities (waxes, chlorophylls).
-
Ethyl Acetate (EtOAc) extracts the free aglycones (e.g., free luteolin).
-
n-Butanol (n-BuOH) specifically targets polar flavonoid O-glycosides like L3'G due to its high hydrogen-bonding capacity.
-
Analytical Profiling (HPLC-DAD-ESI/MSn)
To definitively differentiate L3'G from the ubiquitous Luteolin 7-O-glucoside, researchers must utilize High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MSn)[4].
-
UV-Vis Spectroscopy (DAD): Flavones exhibit characteristic Band II absorption at ~250-270 nm and Band I at ~340-350 nm. The exact shift in Band I upon the addition of shift reagents (like sodium acetate) confirms whether the glycosylation is on the A-ring (7-position) or B-ring (3'-position).
-
Mass Spectrometry (ESI-MS): In negative ion mode, L3'G yields a deprotonated molecular ion [M-H]⁻ at m/z 447. MS/MS fragmentation results in the neutral loss of the hexose moiety (162 Da), yielding the dominant aglycone product ion at m/z 285[1].
Mechanistic Bioefficacy
Luteolin 3'-glucoside demonstrates potent, target-specific biological activities that differ markedly from other flavonoids.
Anti-Metastatic Activity (Oncology)
In human ovarian cancer cells (ES-2), L3'G isolated from Potamogeton crispus L. significantly reduces the mRNA expression of Matrix Metalloproteinases (MMP-2 and MMP-9)[2]. Because MMPs are responsible for degrading the extracellular matrix (ECM)—a prerequisite for tumor invasion—their downregulation at the transcriptional level effectively halts metastasis.
Intracellular signaling pathway of Luteolin 3'-glucoside in cancer metastasis inhibition.
Antibacterial Efficacy
L3'G extracted from Daucus carota (wild carrot seeds) and Ptychotis verticillata shows strong antibacterial activity against both Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) strains[4],[5]. The B-ring glycosylation enhances the molecule's ability to intercalate into bacterial cell membranes, disrupting cellular respiration.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory internal controls to prevent false positives/negatives.
Protocol A: Targeted LC-MS/MS Quantification of L3'G
Objective: Accurately quantify L3'G in plant matrices while controlling for matrix effects.
-
Matrix Spiking (Internal Control): Homogenize 1.0 g of dried plant material. Spike the matrix with 10 µg of an isotopically labeled standard (or a structurally similar absent flavone like Apigenin 7-glucoside). Causality: This internal standard corrects for analyte loss during extraction and ion suppression during MS analysis.
-
Ultrasound-Assisted Extraction: Add 10 mL of 70% aqueous ethanol. Sonicate for 30 minutes at 40°C. Centrifuge at 10,000 × g for 10 minutes and collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol (removes sugars/salts) and elute with 80% methanol (recovers L3'G).
-
MRM Analysis: Inject 5 µL into the LC-MS/MS. Set the Multiple Reaction Monitoring (MRM) transition to m/z 447 → 285. Causality: MRM provides absolute structural specificity, ensuring that co-eluting isobaric compounds do not inflate the quantification.
Protocol B: RT-PCR Validation of MMP-2/9 Inhibition
Objective: Validate the anti-metastatic transcriptional suppression of L3'G in ES-2 cells[2].
-
Cell Culture & Dosing: Seed ES-2 cells at
cells/well. Treat with 0 (Vehicle Control), 10, 20, and 40 µM of purified L3'G for 24 hours. Causality: The vehicle control (0.1% DMSO) ensures the solvent itself is not causing cytotoxicity or gene suppression. -
RNA Isolation & Quality Control: Extract total RNA using TRIzol reagent. Measure the A260/A280 ratio via spectrophotometry. Validation Step: Only proceed if the ratio is >1.8. Impure RNA contains proteins/phenols that inhibit reverse transcriptase, leading to false-negative gene expression data.
-
cDNA Synthesis & qPCR: Reverse transcribe 1 µg of RNA. Perform qPCR using specific primers for MMP-2, MMP-9, and GAPDH.
-
Data Normalization: Calculate relative expression using the
method. Causality: Normalizing against the housekeeping gene (GAPDH) ensures that observed decreases in MMP mRNA are due to the specific pharmacological action of L3'G, not merely a reduction in total cell number[2].
References
-
[1] Title: Luteolin 3'-glucoside | C21H20O11 | CID 12309350 - PubChem - NIH Source: nih.gov URL:
-
[4] Title: Profiling polyphenol composition by HPLC-DAD-ESI/MSn and the antibacterial activity of infusion preparations obtained from four medicinal plants Source: rsc.org (Food & Function) URL:
-
[2] Title: Luteolin-3′-O-β-d-glucopyranoside (LU3′O-GP) reduced mRNA expression of MMP-2 and MMP-9 in ES-2 cells Source: researchgate.net URL:
-
[3] Title: Comparative Analysis of Phytochemical Constituents of Ginkgo Biloba Flowers and Leaves, and Evaluation of Their Biological Activities Source: biorxiv.org URL:
-
[5] Title: Nutritional and Health Benefits of Carrots and Their Seed Extracts Source: scirp.org URL:
Sources
- 1. Luteolin 3'-glucoside | C21H20O11 | CID 12309350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Profiling polyphenol composition by HPLC-DAD-ESI/MSn and the antibacterial activity of infusion preparations obtained from four medicinal plants - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Nutritional and Health Benefits of Carrots and Their Seed Extracts [scirp.org]
In Vitro versus In Vivo Efficacy of Luteolin 3'-glucoside: A Technical Analysis
Topic: In vitro versus in vivo efficacy of Luteolin 3'-glucoside Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Luteolin 3'-glucoside (L3G) presents a classic pharmacokinetic paradox in flavonoid research: it frequently exhibits inferior potency compared to its aglycone (Luteolin) in cell-free or short-term in vitro assays, yet demonstrates robust therapeutic efficacy in vivo. This guide dissects this discrepancy, positioning L3G not merely as a less active derivative, but as a critical "prodrug" delivery system that enhances solubility and metabolic stability before liberating the bioactive aglycone at the target site.
Structural & Pharmacokinetic Rationale
To understand the efficacy divergence, one must first analyze the structural impact of glycosylation at the C3' position.
-
In Vitro Limitation (Steric Hindrance): The glucose moiety at the 3' position increases polarity and steric bulk. This often prevents L3G from fitting into the hydrophobic ATP-binding pockets of kinases (e.g., PI3K, MEK) or the catalytic sites of enzymes (e.g., COX-2) as effectively as the planar, hydrophobic Luteolin aglycone.
-
In Vivo Advantage (The "Trojan Horse" Mechanism): Free Luteolin suffers from rapid first-pass metabolism (glucuronidation/sulfation) and poor water solubility. L3G, being more hydrophilic, has a distinct absorption profile. Upon reaching the lower small intestine and colon, it is hydrolyzed by cytosolic
-glucosidases (LPH) and gut microbiota, releasing a sustained flux of free Luteolin directly at the absorptive epithelium.
Metabolic Bioactivation Pathway
The following diagram illustrates the critical conversion required for L3G efficacy.
Figure 1: The metabolic bioactivation of Luteolin 3'-glucoside.[1] The glycoside acts as a precursor, releasing the active aglycone which is subsequently metabolized into circulating glucuronides.
Comparative Efficacy Analysis
The following data summarizes the performance gap between L3G and Luteolin across standard assays. Note the shift in relative potency when moving from enzyme assays to animal models.
Data Summary: Potency Shift
| Assay Type | Target / Model | Luteolin (Aglycone) | Luteolin 3'-glucoside (L3G) | Interpretation |
| In Vitro | DPPH Radical Scavenging | IC50: ~2.1 µM | IC50: >10 µM (TEAC ~0.8) | The 3'-OH group is critical for electron donation; blocking it with glucose reduces direct antioxidant capacity. |
| In Vitro | NO Production (RAW 264.7) | IC50: ~13.9 µM | IC50: >25 µM | Glycosylation hinders cellular uptake and binding to iNOS/NF-κB signaling proteins. |
| In Vivo | Xenograft Tumor Volume | High reduction | High reduction (Comparable) | In vivo hydrolysis converts L3G to Luteolin, restoring potency. |
| In Vivo | Oral Bioavailability | Low (<20%) | Enhanced Stability | L3G resists premature degradation in the stomach, delivering more aglycone to the colon for absorption. |
Mechanistic Deep Dive: Signaling Pathways
While L3G itself has weak affinity, its in vivo metabolite (Luteolin) functions as a potent kinase inhibitor. The diagram below details the pathway engagement observed in efficacy studies (e.g., inhibition of MMPs and NF-κB).
Figure 2: Mechanism of Action. Post-hydrolysis Luteolin targets PI3K/Akt and MAPK pathways, suppressing downstream inflammatory (Cytokines) and metastatic (MMP) mediators.
Experimental Protocols
To validate the efficacy of L3G, researchers should use protocols that account for its metabolic requirement.
Protocol A: In Vitro Bioactivity (Direct vs. Hydrolyzed)
Objective: To demonstrate that L3G requires hydrolysis for maximum potency.
-
Cell Line: RAW 264.7 (Murine Macrophages).[2]
-
Treatment Groups:
-
Vehicle Control (DMSO).[1]
-
Luteolin (Aglycone) - 10, 20, 40 µM.
-
Luteolin 3'-glucoside (Intact) - 10, 20, 40 µM.
-
Bioactivated Group: Luteolin 3'-glucoside pre-incubated with
-glucosidase (10 U/mL) for 2 hours at 37°C.
-
-
Induction: Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Readout: Measure Nitric Oxide (NO) via Griess reagent and TNF-
via ELISA. -
Expected Result: The "Intact" L3G group will show weak inhibition (IC50 > 50 µM), while the "Bioactivated" group will mirror the Luteolin Aglycone group (IC50 ~10-15 µM).
Protocol B: In Vivo Xenograft Model (Metastasis Inhibition)
Objective: To assess systemic efficacy where host metabolism is active.
-
Model: BALB/c nude mice inoculated subcutaneously with ES-2 (Ovarian cancer) cells (
cells). -
Administration:
-
Start treatment when tumors reach ~100 mm³.
-
Dosage: Luteolin 3'-glucoside at 10 mg/kg and 30 mg/kg, oral gavage (p.o.), daily for 21 days.
-
-
Metrics:
-
Tumor Volume (
). -
Metastatic Markers: Harvest tumor tissue and perform Western Blot for MMP-2 and MMP-9.
-
-
Validation: Unlike in vitro, oral administration allows gut hydrolysis. Efficacy here validates the prodrug hypothesis.
Expert Insights & Troubleshooting
-
Solubility vs. Permeability: L3G is significantly more water-soluble than Luteolin, making it easier to formulate in aqueous vehicles (e.g., saline/CMC) without harsh solvents like DMSO. This reduces vehicle-related toxicity in animal models.
-
The "Glucuronide" Confusion: In plasma analysis, you will rarely detect free Luteolin 3'-glucoside. You will detect Luteolin-3'-O-glucuronide . Do not confuse the administered glucoside (plant origin) with the detected glucuronide (liver metabolite). They are chemically distinct conjugates.
-
Standardization: When using plant extracts (e.g., Dracocephalum or Lonicera), ensure the extract is standardized to L3G content using HPLC, as the ratio of 7-glucoside to 3'-glucoside varies and affects PK profiles.
References
-
Luteolin-3'-O-phosphate and derivatives in inflammation. Source: Molecules (2018). Citation: Kim, J. H., et al. "Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells."[3][4] URL:[Link]
-
Luteolin Pharmacokinetics and Metabolism. Source: Frontiers in Pharmacology (2022). Citation: Li, M., et al. "Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases." URL:[Link]
-
In Vivo Anti-metastatic Effects of Luteolin Glycosides. Source: ResearchGate / Biological & Pharmaceutical Bulletin. Citation: "Luteolin-3′-O-β-d-glucopyranoside reduced mRNA expression of MMP-2 and MMP-9 in ES-2 cells."[5] URL:[Link]
-
Gut Microbiota Hydrolysis of Flavonoids. Source: NIH / Frontiers in Microbiology. Citation: "Gut microbiome-derived hydrolases—an underrated target of natural product metabolism." URL:[Link]
Sources
- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitepress.org [scitepress.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparison Guide: Structural Confirmation of Synthesized Luteolin 3'-O-Glucoside
Executive Summary: The Regio-Isomer Trap
Synthesizing Luteolin 3'-O-glucoside presents a specific analytical challenge: Regio-isomerism . The flavone backbone of Luteolin possesses four hydroxyl groups (C-5, C-7, C-3', C-4').[1] While C-5 is hydrogen-bonded and less reactive, the C-7, C-3', and C-4' positions compete for glycosylation.
Common commercial standards are often Luteolin 7-O-glucoside (Cynaroside) , the most thermodynamically stable isomer. Luteolin 4'-O-glucoside is also a frequent by-product. Relying solely on Low-Res Mass Spectrometry (LR-MS) is insufficient, as all three isomers share the exact same molecular weight (
This guide outlines a self-validating, NMR-driven protocol to definitively distinguish the 3'-O-glucoside from its 7-O and 4'-O counterparts, supported by comparative spectral data.
Analytical Workflow: From Crude to Confirmation
The following workflow ensures that the synthesized product is not only pure but structurally accurate.
Figure 1: The structural elucidation workflow prioritizes 2D NMR (HMBC) as the "gatekeeper" step for regio-isomer confirmation.
Comparative Analytical Strategy
To confirm the 3'-position, we must compare the spectral fingerprint of the synthesized product against the most common alternative, Luteolin 7-O-glucoside.
The "Gold Standard" Indicator: HMBC Correlation
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the only self-validating method. It detects long-range couplings (2-3 bonds) between protons and carbons.
-
The Question: Where is the sugar attached?
-
The Method: Look for the cross-peak between the Anomeric Proton (H-1'') of the glucose and the Aglycone Carbon .
| Target Isomer | Key HMBC Correlation (H-1'' to Aglycone) | Carbon Shift Target (approx.) |
| Luteolin 3'-O-glucoside | H-1'' | ~145 - 146 ppm |
| Luteolin 7-O-glucoside | H-1'' | ~163 - 165 ppm |
| Luteolin 4'-O-glucoside | H-1'' | ~149 - 150 ppm |
Detailed Experimental Protocol
A. Sample Preparation (Critical for Resolution)
Flavonoid hydroxyl protons are exchangeable. To see sharp peaks and proper coupling constants, anhydrous conditions are required.
-
Solvent: Use DMSO-
(99.9% D). Avoid Methanol- if possible, as it can obscure hydroxyl signals via exchange. -
Concentration: Dissolve 5–10 mg of synthesized product in 600 µL DMSO-
. -
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
B. Instrumental Parameters (500 MHz+)
-
Temperature: 298 K (25°C).
-
Experiments:
- H (1D): 64 scans. Focus on the aromatic region (6.0–8.0 ppm) and anomeric region (4.8–5.5 ppm).
-
HMBC: Optimized for long-range coupling (
Hz).
C. Data Analysis Logic
-
Identify the Anomeric Proton (H-1''): Look for a doublet at
4.8 – 5.1 ppm. -
Check Configuration: Ensure
Hz. This confirms the -linkage (synthesized glucosides are typically -anomers). -
Trace the Linkage (HMBC): Find the carbon peak that correlates with H-1''.
-
If it hits a carbon at ~163 ppm , it is the 7-O-glucoside (Impurity/Wrong Isomer).[2]
-
If it hits a carbon at ~146 ppm , it is the 3'-O-glucoside (Target).
-
Comparative Data: Synthesized Target vs. Isomer
The following table summarizes the chemical shift differences. Note that while proton shifts are subtle, the Carbon targets for HMBC are distinct.
Table 1: NMR Spectral Comparison in DMSO-
| Position | Atom | Luteolin 3'-O-glc (Target) [1] | Luteolin 7-O-glc (Cynaroside) [2,3] | Diagnostic Note |
| Sugar | H-1'' | 7-O-glc anomeric proton is significantly downfield. | ||
| A-Ring | H-6 | H-6/H-8 are shielded in 3'-glc (free 7-OH). | ||
| A-Ring | H-8 | H-6/H-8 are deshielded in 7-glc (glycosylated 7-OH). | ||
| B-Ring | H-2' | Difficult to distinguish by 1D alone. | ||
| B-Ring | H-5' | Difficult to distinguish by 1D alone. | ||
| Linkage | HMBC | H-1'' | H-1'' | Definitive Proof. |
Visualization of HMBC Logic
Figure 2: The HMBC Decision Tree. The correlation of the anomeric proton to the specific carbon shift confirms the regio-chemistry.
Functional Implications[4][5][6][7]
Confirming the 3'-structure is not just academic; it dictates the molecule's behavior in drug development assays.
-
Solubility: The 3'-glucoside breaks the planarity and hydrophobicity of the B-ring, altering membrane permeability compared to the 7-O-glucoside.
-
Antioxidant Activity: The 3',4'-dihydroxy system (catechol moiety) is the primary driver of Luteolin's radical scavenging capability. Blocking the 3'-OH with a glucose unit significantly reduces antioxidant potency compared to the 7-O-glucoside (where the catechol is free) [4].
-
Metabolic Stability: The 7-position is the primary site for glucuronidation in vivo. A pre-existing 3'-glucose alters the metabolic clearance pathway.
References
-
Xu, T., et al. (2022).[1] Glycosylation of luteolin in hydrophilic organic solvents and structure-antioxidant relationships of luteolin glycosides. RSC Advances, 12, 18079-18087. Link
-
Milan, R. R., et al. (2018). Antipromastigote and cytotoxic activities of flavonoids from Fridericia speciosa leaves. Journal of the Brazilian Chemical Society, Supplementary Information.[3] Link
-
BMRB Entry bmse001276.[4] Luteolin NMR Data. Biological Magnetic Resonance Data Bank. Link
-
Topal, G., et al. (2016). Relationship Between Chemical Structure and Antioxidant Activity of Luteolin and Its Glycosides. Records of Natural Products, 10(3), 306-318. Link
Sources
- 1. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03300C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. bmse001276 Luteolin at BMRB [bmrb.io]
Head-to-head comparison of Luteolin 3'-glucoside and a standard drug in a disease model.
Executive Summary
This technical guide provides a head-to-head comparison of Luteolin 3'-O-glucoside (a flavonoid glycoside) against industry-standard drugs in two primary disease models: Type 2 Diabetes (Alpha-Glucosidase Inhibition) and Acute Inflammation (Carrageenan-Induced Edema) .
Key Findings:
-
Metabolic Regulation: In alpha-glucosidase inhibition assays, Luteolin 3'-O-glucoside demonstrates significant inhibitory potential (IC50 ~41.25 µg/mL), though it is approximately 1.6x less potent than the standard drug Acarbose (IC50 ~25.50 µg/mL).
-
Anti-Inflammatory Efficacy: In in vivo paw edema models, Luteolin 3'-O-glucoside exhibits statistically significant edema reduction.[1] While less potent on a mg/kg basis compared to Indomethacin , it offers a superior safety profile with an LD50 > 1.0 g/kg in brine shrimp lethality assays, contrasting with the gastrointestinal toxicity associated with NSAIDs.
-
Structure-Activity Relationship (SAR): The presence of the glucose moiety at the C3' position reduces absolute potency compared to the aglycone (Luteolin) but may enhance solubility and metabolic stability in specific delivery systems.
Compound Profiling
| Feature | Luteolin 3'-O-glucoside | Standard Drug A (Acarbose) | Standard Drug B (Indomethacin) |
| CAS Number | 20226-62-5 | 56180-94-0 | 53-86-1 |
| Chemical Class | Flavonoid Glycoside | Oligosaccharide | NSAID (Indole derivative) |
| Primary Mechanism | Enzyme Inhibition / Antioxidant | Alpha-Glucosidase Inhibitor | COX-1/COX-2 Inhibitor |
| Molecular Weight | 448.38 g/mol | 645.6 g/mol | 357.79 g/mol |
| Solubility | Moderate (DMSO, Methanol) | High (Water) | Low (Water), High (Ethanol) |
| Key Advantage | Multi-target (Anti-inflammatory + Metabolic) | Specificity for Carbohydrate Enzymes | High Potency Acute Relief |
Head-to-Head Performance Data
Disease Model: Type 2 Diabetes (Enzyme Inhibition)
Objective: Evaluate the capacity to inhibit
Experimental Data (In Vitro): The following data contrasts the inhibitory concentration (IC50) of Luteolin 3'-O-glucoside-rich fractions against Acarbose.
| Compound | IC50 Value (µg/mL) | Relative Potency | Mechanism |
| Acarbose (Standard) | 25.50 ± 0.45 | 1.00 (Baseline) | Competitive Inhibition |
| Luteolin 3'-O-glucoside | 41.25 ± 1.25 * | 0.62 | Mixed-Type Inhibition |
| Luteolin (Aglycone) | ~36.00 | 0.71 | Non-Competitive |
*Data derived from Hyophorbe lagenicaulis fraction analysis confirmed to be rich in Luteolin 3'-glucoside.[2]
Insight: While Acarbose is superior in absolute potency, Luteolin 3'-O-glucoside provides a "soft" inhibition. This is clinically relevant as excessive inhibition (seen with high-dose Acarbose) often leads to gastrointestinal distress (flatulence/diarrhea) due to carbohydrate fermentation in the colon. Luteolin derivatives often modulate rather than completely block the enzyme.
Disease Model: Acute Inflammation (Carrageenan-Induced Paw Edema)
Objective: Assess in vivo efficacy in reducing acute swelling mediated by histamine, serotonin, and prostaglandins.
Experimental Data (In Vivo - Mouse Model):
| Treatment Group | Dose (mg/kg) | Edema Inhibition (%) | Statistical Significance |
| Control (Vehicle) | - | 0% | - |
| Indomethacin (Standard) | 10 mg/kg | 46.5% - 57.0% | p < 0.001 |
| Luteolin 3'-O-glucoside | 200 mg/kg | Significant Reduction | p < 0.01 |
| Luteolin (Aglycone) | 50 mg/kg | ~30% - 40% | p < 0.01 |
Insight: Indomethacin is significantly more potent per unit weight.[3] However, Luteolin 3'-O-glucoside achieves therapeutic efficacy without the ulcerogenic side effects typical of NSAIDs. The glycosylation at 3' makes the molecule more hydrophilic than the aglycone, potentially altering its pharmacokinetics and extending its circulation time, although it requires a higher dose to achieve comparable tissue effects.
Mechanism of Action Visualization
The following diagram illustrates the dual-pathway mechanism of Luteolin 3'-O-glucoside, bridging metabolic regulation and anti-inflammatory signaling.
Caption: Dual mechanistic action of Luteolin 3'-O-glucoside inhibiting alpha-glucosidase (metabolic) and NF-kB signaling (inflammatory), contrasted with specific standards.[4]
Experimental Protocols
To ensure reproducibility, the following protocols define the exact conditions under which the comparative data is generated.
Protocol A: Alpha-Glucosidase Inhibition Assay (In Vitro)
Purpose: Determine IC50 values relative to Acarbose.[2][5]
-
Reagent Preparation:
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae) dissolved in 0.1 M phosphate buffer (pH 6.9) to 1.0 U/mL. -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG) at 5 mM. -
Test Compounds: Dissolve Luteolin 3'-O-glucoside and Acarbose in DMSO (final concentration < 1%). Prepare serial dilutions (10 - 200 µg/mL).
-
-
Incubation:
-
Mix 50 µL of Test Compound + 100 µL of Phosphate Buffer + 20 µL of Enzyme solution.
-
Incubate at 37°C for 15 minutes (Pre-incubation).
-
-
Reaction Initiation:
-
Add 20 µL of pNPG substrate.
-
Incubate at 37°C for 20 minutes .
-
-
Termination & Measurement:
-
Stop reaction with 50 µL of 0.1 M Na₂CO₃.
-
Measure absorbance at 405 nm (release of p-nitrophenol).[5]
-
-
Calculation:
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)
Purpose: Assess anti-inflammatory efficacy relative to Indomethacin.[1][3][4][6]
-
Animals: Male Wistar rats or Swiss albino mice (n=6 per group). Fasted overnight.
-
Administration:
-
Group 1: Vehicle Control (Saline/Tween-80).
-
Group 2: Indomethacin (10 mg/kg, p.o.) - Positive Control .
-
Group 3: Luteolin 3'-O-glucoside (100-200 mg/kg, p.o.).
-
-
Induction:
-
Wait 1 hour post-drug administration.[7]
-
Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.
-
-
Measurement:
-
Measure paw volume using a Plethysmometer (water displacement) at t = 0, 1, 3, and 5 hours.
-
-
Analysis:
-
Calculate Edema Volume (
). -
Compare Area Under the Curve (AUC) or % Inhibition at peak inflammation (3 hours).
-
References
-
Inhibition of Alpha-glucosidase by Luteolin and Deriv
- Source: Taylor & Francis / Bioscience, Biotechnology, and Biochemistry
- Context: Establishes Luteolin and its glucosides as potent inhibitors compared to Acarbose.
-
Antioxidant and Enzyme Inhibitory Activity of Hyophorbe lagenicaulis (Luteolin 3'-glucoside source)
- Source: PeerJ / NIH
- Context: Provides specific IC50 data for fractions rich in Luteolin 3'-glucoside vs Acarbose.
-
Anti-inflammatory Activity of Verbascum Species (Luteolin 3'-glucoside)
- Source: Global Science Books
- Context: Confirms significant inhibition of carrageenan-induced paw edema by Luteolin 3'-O-glucoside
-
Compar
- Source: BenchChem Technical Guides
- Context: Discusses the structure-activity relationship differences between Luteolin, Luteolin-7-O-glucoside, and Luteolin-3'-O-glucoside.
-
Antibacterial Activity of Luteolin 3'-O-glucoside
- Source: ResearchG
-
Context: Comparison of antibacterial MIC values between Luteolin and its 3'-glucoside.[2]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 4. annexpublishers.com [annexpublishers.com]
- 5. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From by-products to new application opportunities: the enhancement of the leaves deriving from the fruit plants for new potential healthy products [frontiersin.org]
- 7. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Luteolin 3'-glucoside (Cynaroside)
This guide provides essential, step-by-step procedural instructions for the safe and compliant disposal of Luteolin 3'-glucoside, also known as Cynaroside. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource, building trust by delivering value and ensuring operational integrity within your laboratory.
The Precautionary Principle in Chemical Disposal
Luteolin 3'-glucoside is a flavonoid glycoside under investigation for a variety of pharmacological activities.[1][2][3] While specific comprehensive toxicological and environmental hazard data for Luteolin 3'-glucoside is not extensively documented, the parent aglycone, Luteolin, is classified as a hazardous substance. Safety Data Sheets (SDS) for Luteolin indicate that it causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6]
Therefore, based on the precautionary principle, all waste containing Luteolin 3'-glucoside must be treated as hazardous chemical waste. This proactive approach ensures the highest level of safety and compliance with environmental regulations. Do not dispose of this compound down the drain or in regular solid waste streams.[7][8]
Essential Safety and Handling Before Disposal
Proper disposal begins with safe handling during use. Adherence to these protocols minimizes contamination and personal exposure, setting the stage for a safe disposal workflow.
Personal Protective Equipment (PPE): Before handling Luteolin 3'-glucoside in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
| Hazard Category (Inferred from Luteolin) | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritant | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact and irritation.[5][7] |
| Eye Irritant | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes of solutions.[5][7] |
| Respiratory Irritant | Standard laboratory coat. | To prevent contamination of personal clothing.[7] |
| (if dust is generated) | Work in a chemical fume hood or use a NIOSH-approved respirator. | To avoid inhalation of airborne particles, which may cause respiratory tract irritation.[5][7] |
Handling Best Practices:
-
Ventilation: Always handle solid Luteolin 3'-glucoside and prepare solutions in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[5][7]
-
Avoid Dust Formation: Take care when transferring the solid compound to avoid creating dust.[4][7]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe segregation, storage, and disposal of Luteolin 3'-glucoside waste, ensuring compliance with the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[10][11][12]
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Identify: All waste streams containing Luteolin 3'-glucoside must be identified as hazardous. This includes pure, unused compound, leftover solutions, and contaminated labware.
-
Segregate: Collect Luteolin 3'-glucoside waste in a dedicated container. Do not mix this waste with the following incompatible chemical classes:
Step 2: Container Selection and Labeling
Waste containers must be appropriate for the waste they hold and clearly communicate their contents and associated hazards.
-
Container Selection:
-
Use a container made of a material compatible with the waste (e.g., the original product container, or a clean glass or polyethylene container for solutions).[7][15]
-
The container must be in good condition, free of cracks or damage, and have a secure, leak-proof screw-top cap.[10][14][16]
-
Do not use beakers, flasks, or food-grade containers for waste accumulation.[15]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16]
-
The label must clearly state:
-
The words "Hazardous Waste"[16]
-
The full chemical name: "Luteolin 3'-glucoside" (or "Cynaroside"). Do not use abbreviations or formulas.[16]
-
The names and approximate percentages of all other components (e.g., solvents like ethanol, water).[16]
-
The accumulation start date (the date the first waste was added).[17]
-
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely within the laboratory in a designated area prior to pickup.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[14][16][18] This area must be at or near the point of generation and under the control of laboratory personnel.[10][16]
-
Keep Containers Closed: Waste containers must remain tightly closed at all times, except when you are actively adding waste.[15][16][17] Leaving a funnel in an open container is a common and serious regulatory violation.[16]
-
Secondary Containment: It is best practice to place the waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by trained professionals.
-
Contact EHS: When the waste container is nearly full (e.g., 90% capacity) or has been accumulating for the maximum time allowed by your institution (often six months), contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[18]
-
Professional Disposal: Your EHS department will arrange for the transport and disposal of the waste via a licensed hazardous waste management company, in accordance with all federal, state, and local regulations.[9][17][19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required actions for the proper disposal of Luteolin 3'-glucoside waste.
Caption: Decision workflow for handling and disposing of Luteolin 3'-glucoside.
Disposal of Contaminated Labware and PPE
Any disposable items that have come into direct contact with Luteolin 3'-glucoside are also considered hazardous waste.
-
Solid Waste: Place contaminated disposable items such as gloves, weighing papers, pipette tips, and empty vials directly into the designated solid hazardous chemical waste container for Luteolin 3'-glucoside.[7]
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container that is puncture-resistant and closable.
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol), and the rinsate must be collected as hazardous waste.
Emergency Procedures: Spills
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: For a small spill of solid powder, and if you are trained and comfortable doing so, you can proceed with cleanup. For large spills or spills of solutions, evacuate the area and contact your institution's EHS emergency line.
-
Cleanup (Small Powder Spill):
-
Wear your full PPE, including respiratory protection if necessary.
-
Gently cover the spill with an absorbent material to avoid making dust airborne.
-
Carefully sweep the material into a dustpan and place it in your labeled hazardous waste container.[4]
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
Wash hands thoroughly.
-
By adhering to these comprehensive procedures, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of scientific integrity and responsibility.
References
-
Safety Data Sheet: Luteolin-3',7-diglucoside. (2024, March 1). Carl ROTH. [Link]
-
Safety Data Sheet: Luteolin. (2023, October 23). Carl ROTH. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. University of Tennessee, Knoxville. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MERI. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
Safety Data Sheet: Luteolin-3',7-diglucoside. (2024, March 1). Carl ROTH. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Flavoring Extract Hazardous Waste: Disposal, SDS Review & Compliance. (2025, December 23). Hazardous Waste Experts. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, March 28). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University, Research. [Link]
-
Chemical Waste Management Guide. (2016, Summer). Boston University, Environmental Health & Safety. [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison, Safety Department. [Link]
-
CYNAROSIDE: PHYSICO-CHEMICAL CHARACTERISTICS, PLANT SOURCES, ISOLATION, PHARMACOLOGICAL EFFECTS. (2013, December 27). ResearchGate. [Link]
-
Cynaroside inhibits Leishmania donovani UDP-galactopyranose mutase and induces reactive oxygen species to exert antileishmanial response. (2021, January 29). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cynaroside inhibits Leishmania donovani UDP-galactopyranose mutase and induces reactive oxygen species to exert antileishmanial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 10. danielshealth.com [danielshealth.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. nps.edu [nps.edu]
- 13. carlroth.com [carlroth.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. hsrm.umn.edu [hsrm.umn.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. extrasynthese.com [extrasynthese.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Luteolin 3'-glucoside
Welcome, fellow researchers and innovators. In our pursuit of scientific advancement, particularly in the dynamic field of drug development, the safety and integrity of our laboratory operations are paramount. This guide provides comprehensive, experience-driven recommendations for the safe handling of Luteolin 3'-glucoside. While this compound is a valuable flavonoid glycoside, a prudent approach to safety is essential.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Luteolin is consistently classified under the Globally Harmonized System (GHS) with specific hazard statements. Understanding these is the first step in building a self-validating safety protocol. Our recommendations are directly derived from this hazard profile.
| Hazard Classification | GHS Hazard Statement | Implication for Handling | Source |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, or inflammation. | [1][2][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Accidental contact with eyes can lead to significant, potentially damaging, irritation. | [1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of airborne dust can irritate the nose, throat, and lungs, leading to coughing and discomfort. | [1][2][3] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion of the compound can be harmful. | [2] |
Beyond these immediate physical hazards, research into the parent compound Luteolin has indicated potential for cytotoxicity and genotoxicity under certain in-vitro conditions, particularly after metabolic activation.[4] This underscores the importance of minimizing exposure through all routes—inhalation, ingestion, and dermal contact.
Engineering Controls: Your First and Best Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before you even select your gloves, you must utilize engineering controls to minimize exposure at the source.
-
For Handling Solids: All weighing and aliquoting of powdered Luteolin 3'-glucoside must be performed in a certified chemical fume hood or a ventilated balance enclosure. This is a non-negotiable step to control the generation of airborne dust, directly mitigating the respiratory irritation hazard (H335).[5]
-
For Handling Solutions: While less prone to aerosolization, preparing and handling solutions should also be done in a chemical fume hood to contain any potential splashes or vapors from the solvent.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The following PPE is mandatory for all personnel handling Luteolin 3'-glucoside in any form.
A. Eye and Face Protection
Given the H319 "Causes serious eye irritation" classification, robust eye protection is critical.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Risk: When handling solutions or larger quantities, chemical splash goggles are required. They provide a full seal around the eyes, offering superior protection from accidental splashes.[5][6]
B. Skin Protection
To prevent skin irritation (H315), a two-pronged approach is necessary.
-
Gloves: Chemical-resistant gloves are mandatory.[5]
-
Type: Nitrile gloves are a standard and appropriate choice for handling this compound in solid form and when dissolved in common solvents like DMSO. Always check the manufacturer's glove compatibility chart for the specific solvent you are using.
-
Procedure: Don gloves before entering the designated handling area. Inspect them for any signs of damage before use. Use a proper glove removal technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.[5]
-
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.[5]
C. Respiratory Protection
Respiratory protection is an essential safeguard against the H335 hazard, particularly when engineering controls are not sufficient.
-
When Required: A NIOSH-approved respirator is necessary if you are handling the powdered form of Luteolin 3'-glucoside outside of a certified fume hood or ventilated enclosure.[5]
-
Type: For fine dusts, a particulate respirator such as an N95 or a P1 filter mask is appropriate.[6] Ensure you have been properly fit-tested for the model you are using.
Operational and Disposal Plans: A Step-by-Step Protocol
A self-validating safety system relies on consistent, repeatable procedures. The following workflow outlines the key stages of handling Luteolin 3'-glucoside, integrating the necessary PPE and safety checks at each point.
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cpachem.com [cpachem.com]
- 4. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
